molecular formula C12H17N5O4 B13919979 N6,N6-Dimethyl-xylo-adenosine

N6,N6-Dimethyl-xylo-adenosine

货号: B13919979
分子量: 295.29 g/mol
InChI 键: WVGPGNPCZPYCLK-IQEPQDSISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6,N6-Dimethyl-xylo-adenosine is a useful research compound. Its molecular formula is C12H17N5O4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C12H17N5O4

分子量

295.29 g/mol

IUPAC 名称

(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9-,12-/m1/s1

InChI 键

WVGPGNPCZPYCLK-IQEPQDSISA-N

手性 SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O

规范 SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetically modified nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety and a dimethylated N6 position on the adenine (B156593) base. As an adenosine (B11128) analog, it holds potential for investigation in various therapeutic areas, particularly in cancer research and as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and a detailed (proposed) synthesis protocol. Furthermore, this document outlines its known biological activities, with a focus on its interaction with adenosine receptors and the subsequent signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel nucleoside-based therapeutics.

Chemical Properties

This compound is a purine (B94841) nucleoside analog. Its core structure consists of an adenine base, a xylofuranose sugar, and two methyl groups at the N6 position of the adenine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₅O₄[1]
Molecular Weight 295.29 g/mol [1]
CAS Number 669055-52-1[1]
Appearance Solid (predicted)
LogP (octanol-water) -0.2[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 8[1]
Rotatable Bonds 3[1]
Spectroscopic Data (Reference Data for N6,N6-Dimethyladenosine)

Table 2: Reference Mass Spectrometry Data for N6,N6-Dimethyladenosine

Ionm/z (experimental)FragmentationReference
[M+H]⁺296.1Parent Ion[2]
Fragment164.0[Adenine + 2CH₃]⁺[2]

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on established methods for the synthesis of xylo-adenosine analogs and N6-substituted adenosines, a plausible synthetic route can be proposed. The following protocol is a conceptual workflow and would require optimization and characterization at each step.

Workflow for the Proposed Synthesis:

G cluster_synthesis Proposed Synthesis Workflow start D-Xylose step1 Protection of Hydroxyl Groups start->step1 Acetonide or Acetyl protection step2 Activation of Anomeric Carbon step1->step2 e.g., Acetylation or Silylation step3 Glycosylation with 6-Chloropurine (B14466) step2->step3 Vorbrüggen Glycosylation step4 Amination at C6 Position step3->step4 Reaction with Dimethylamine (B145610) step5 Deprotection step4->step5 Acidic or Basic Hydrolysis end_product This compound step5->end_product

A proposed synthetic workflow for this compound.

Methodology:

  • Protection of D-Xylose: The hydroxyl groups of D-xylose would first be protected to prevent unwanted side reactions. This can be achieved using standard protecting groups such as acetonides or acetyl groups.

  • Activation of the Anomeric Carbon: The anomeric carbon of the protected xylose would then be activated to facilitate glycosylation. This is typically done by converting it to a good leaving group, for example, by acetylation or silylation.

  • Glycosylation: The activated xylose derivative would be coupled with 6-chloropurine using a Lewis acid catalyst in a Vorbrüggen glycosylation reaction. This step is crucial for forming the N-glycosidic bond with the desired β-stereochemistry.

  • Amination: The 6-chloro group of the purine ring is then displaced by reaction with dimethylamine to introduce the N6,N6-dimethyl functionality.

  • Deprotection: Finally, the protecting groups on the xylose moiety are removed under appropriate acidic or basic conditions to yield the final product, this compound.

  • Purification: The final compound would be purified using techniques such as column chromatography and recrystallization.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and stereochemistry of the synthesized this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be essential to assign all proton and carbon signals and to confirm the connectivity and the xylo- configuration of the sugar.

2.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). The expected [M+H]⁺ ion would be at m/z 296.1353. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which is expected to show a characteristic fragment at m/z 164.0931 corresponding to the dimethylated adenine base.[3][2]

Biological Activity and Signaling Pathways

This compound is an adenosine analog and, as such, is expected to interact with adenosine receptors. The N6-dimethylated adenosine (with a ribose sugar) has been identified as an endogenous ligand for the A3 adenosine receptor.[3] This interaction is significant as the A3 receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.

A3 Adenosine Receptor Signaling Pathway

Activation of the A3 adenosine receptor by an agonist like this compound is expected to initiate a downstream signaling cascade. A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]

G cluster_pathway A3 Adenosine Receptor Signaling Pathway ligand N6,N6-Dimethyl- xylo-adenosine receptor A3 Adenosine Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Inhibited atp ATP pka Protein Kinase A (PKA) camp->pka Activation Reduced cellular_response Downstream Cellular Responses (e.g., Anti-inflammatory effects, Modulation of cell growth) pka->cellular_response Leads to

Agonist binding to the A3 adenosine receptor inhibits adenylyl cyclase.

The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, resulting in diverse cellular responses. These can include anti-inflammatory effects and the regulation of cell growth and proliferation, which aligns with the observed anti-cancer potential of some adenosine analogs.

Experimental Workflow for Assessing Receptor Activity

To confirm the activity of this compound on the A3 adenosine receptor and its downstream effects, a series of in vitro experiments can be performed.

G cluster_workflow Experimental Workflow for Receptor Activity start Synthesized N6,N6-Dimethyl- xylo-adenosine step1 Receptor Binding Assay (e.g., Radioligand displacement) start->step1 Test Compound step2 cAMP Accumulation Assay step1->step2 Determine Ki step3 Downstream Signaling Analysis (e.g., Western blot for p-CREB) step2->step3 Measure EC50 for cAMP inhibition end_result Confirmation of A3 Agonism and Signaling Pathway step3->end_result Assess downstream effects

Workflow to characterize this compound's receptor activity.

Methodology:

  • Receptor Binding Assays: Competitive binding assays using a radiolabeled A3 receptor antagonist would be performed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor.

  • cAMP Accumulation Assays: Cells expressing the A3 adenosine receptor would be treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound. The intracellular cAMP levels would then be measured to determine the compound's ability to inhibit adenylyl cyclase activity and its potency (EC₅₀).

  • Downstream Signaling Analysis: The effect on downstream signaling pathways can be assessed by techniques such as Western blotting to measure changes in the phosphorylation status of key signaling proteins like CREB (cAMP response element-binding protein).

Conclusion

This compound is a promising nucleoside analog with potential therapeutic applications. Its chemical properties and proposed synthesis provide a solid foundation for further research and development. The likely interaction with the A3 adenosine receptor and the subsequent modulation of the cAMP signaling pathway highlight a clear mechanism of action that warrants further investigation, particularly in the context of cancer and inflammatory diseases. This technical guide serves as a comprehensive starting point for scientists and researchers aiming to explore the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetic nucleoside analog of adenosine (B11128), characterized by a xylofuranose (B8766934) sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. As a member of the adenosine analog family, it holds potential for investigation in various therapeutic areas, particularly in oncology, due to the established role of similar compounds in modulating cell signaling pathways related to cell proliferation and death. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed protocols for its characterization, and an exploration of the potential biological signaling pathways it may influence. The information presented herein is based on established chemical principles and data from structurally related compounds due to the limited availability of specific literature on this compound.

Introduction

Adenosine and its analogs are crucial in numerous physiological processes and have been extensively studied for their therapeutic potential. Modifications to the ribose sugar or the purine (B94841) base can significantly alter the biological activity, selectivity, and metabolic stability of these nucleosides. The replacement of the natural ribose with xylose in this compound introduces a change in the stereochemistry at the 2' and 3' positions of the sugar ring, which can affect its interaction with enzymes and receptors. The dimethylation at the N6 position of the adenine base is known to influence receptor binding affinity and can prevent deamination, thereby prolonging the compound's biological effects. This guide aims to provide a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this specific adenosine analog.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Vorbrüggen glycosylation, a widely used method for the formation of the N-glycosidic bond in nucleosides.[1][2][3] This approach involves the coupling of a silylated nucleobase with a protected sugar derivative.

The overall synthetic strategy can be divided into three main stages:

  • Preparation of a protected xylofuranose donor.

  • Vorbrüggen glycosylation with N6,N6-dimethyladenine.

  • Deprotection to yield the final product.

Experimental Protocols

2.1.1. Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose (Protected Xylose Donor)

  • Starting Material: D-xylose.

  • Procedure:

    • D-xylose is first converted to its furanose form and then protected with benzoyl groups. A common method involves treating D-xylose with benzoyl chloride in pyridine (B92270).

    • The anomeric hydroxyl group is then acetylated using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine or a Lewis acid to yield the per-acylated xylofuranose.

    • Reaction:

      • D-xylose + Benzoyl Chloride (excess) in Pyridine -> 2,3,5-tri-O-benzoyl-D-xylofuranose

      • 2,3,5-tri-O-benzoyl-D-xylofuranose + Acetic Anhydride in Pyridine -> 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose

  • Purification: The product is purified by column chromatography on silica (B1680970) gel.

2.1.2. Vorbrüggen Glycosylation

  • Reactants: 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose and N6,N6-dimethyladenine.

  • Procedure:

    • N6,N6-dimethyladenine is silylated to enhance its nucleophilicity and solubility. This is typically achieved by refluxing with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an aprotic solvent like acetonitrile.

    • The protected xylose donor is then added to the solution of the silylated base.

    • A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), is added to promote the glycosylation reaction.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC).

    • Reaction:

      • N6,N6-dimethyladenine + BSA -> Silylated N6,N6-dimethyladenine

      • Silylated N6,N6-dimethyladenine + 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose --(TMSOTf)--> Protected this compound

  • Purification: The crude product is purified by column chromatography.

2.1.3. Deprotection

  • Starting Material: Protected this compound.

  • Procedure:

    • The benzoyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deprotection).

    • The reaction is typically carried out at room temperature and monitored by TLC.

    • Upon completion, the reaction is neutralized with an acid (e.g., acetic acid or a resin), and the solvent is evaporated.

    • Reaction:

      • Protected this compound + NaOMe in MeOH -> this compound

  • Purification: The final product is purified by recrystallization or column chromatography.

Synthesis_Workflow D_Xylose D-Xylose Protected_Xylose 1-O-Acetyl-2,3,5-tri-O-benzoyl- α,β-D-xylofuranose D_Xylose->Protected_Xylose Benzoylation & Acetylation Protected_Nucleoside Protected N6,N6-Dimethyl- xylo-adenosine Protected_Xylose->Protected_Nucleoside N6N6_Dimethyladenine N6,N6-Dimethyladenine Silylated_Base Silylated N6,N6-Dimethyladenine N6N6_Dimethyladenine->Silylated_Base Silylation (BSA) Silylated_Base->Protected_Nucleoside Vorbrüggen Glycosylation (TMSOTf) Final_Product N6,N6-Dimethyl- xylo-adenosine Protected_Nucleoside->Final_Product Deprotection (NaOMe) Adenosine_Signaling cluster_cellular_response Cellular Responses in Cancer A1 A1 Gi Gi/o A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs Gq Gq A2B->Gq A3 A3 A3->Gi A3->Gq AC Adenylate Cyclase (AC) Gi->AC - Gs->AC + PLC Phospholipase C (PLC) Gq->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3_DAG->PKC Proliferation Proliferation PKA->Proliferation Apoptosis Apoptosis PKA->Apoptosis PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis ERK_MAPK ERK/MAPK Pathway ERK_MAPK->Proliferation AKT PI3K/AKT Pathway AKT->Proliferation AKT->Apoptosis

References

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. Due to the limited availability of primary literature detailing a complete structural analysis of this specific compound, this document outlines the essential experimental protocols and expected data based on the well-established characterization of closely related nucleosides.

Physicochemical and Structural Properties

This compound is a modified nucleoside characterized by a dimethylated exocyclic amine on the adenine (B156593) base and a xylofuranose (B8766934) sugar moiety.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C12H17N5O4[2]
Molecular Weight 295.29 g/mol [2]
CAS Number 669055-52-1[2]
SMILES O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1N(C=N2)C3=C2C(N(C)C)=NC=N3
Solubility Soluble in DMSO (10 mM)
Target Nucleoside Antimetabolite/Analog
Research Area Cancer, Cell Cycle/DNA Damage

Proposed Synthesis and Purification

The synthesis of this compound would likely follow established protocols for the modification of nucleosides. A plausible synthetic route would involve the dimethylation of a protected xylo-adenosine precursor.

Experimental Protocol: Synthesis and Purification
  • Protection of Xylo-adenosine: The hydroxyl groups of the xylofuranose ring of a starting material like 9-β-D-xylofuranosyladenine are protected using a suitable protecting group (e.g., acetyl or silyl (B83357) groups) to prevent side reactions.

  • Dimethylation of the N6-amino group: The protected xylo-adenosine is then subjected to reductive amination or direct alkylation to introduce the two methyl groups at the N6 position of the adenine base.

  • Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions to yield the final product, this compound.

  • Purification: The crude product is purified using techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative high-performance liquid chromatography (HPLC) to achieve high purity (≥95%).[2][3]

Structure Elucidation Methodologies

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise connectivity and stereochemistry of the molecule. Expected data would include 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Expected 1H and 13C NMR Data (Hypothetical):

Atom PositionExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
H-2~8.2~152
H-8~8.0~140
N(CH3)2~3.5 (singlet, 6H)~38
H-1'~6.0 (doublet)~90
H-2'~4.5~75
H-3'~4.3~74
H-4'~4.1~85
H-5'a, H-5'b~3.8, ~3.7~62

Note: These are estimated values based on related adenosine analogs and would need to be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol/water).

  • Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used for separation.[3]

  • Mass Analysis: The mass spectrometer is operated in positive ion mode. A full scan would be performed to identify the parent ion [M+H]+.

  • Fragmentation Analysis (MS/MS): The parent ion is fragmented, and the resulting daughter ions are analyzed to confirm the structure. A key fragmentation would be the loss of the xylose sugar moiety, resulting in a fragment corresponding to the N6,N6-dimethyladenine base.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]+296.14
[M+Na]+318.12
[N6,N6-dimethyladenine+H]+164.09
X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the xylofuranose ring, single-crystal X-ray diffraction is the gold standard. This would require growing a suitable crystal of the compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, its structural similarity to other adenosine analogs suggests potential interactions with pathways regulated by adenosine receptors and those involved in nucleic acid metabolism.[2][4] The related compound, N6,N6-Dimethyladenosine (with a ribose sugar), is known to be an AKT inhibitor and an endogenous A3 adenosine receptor ligand.[4]

The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound, starting from its synthesis and leading to the assessment of its impact on cellular signaling.

cluster_synthesis Synthesis & Purification s1 Protected Xylo-adenosine s2 Dimethylation s1->s2 s3 Deprotection s2->s3 s4 HPLC Purification s3->s4 e1 NMR Spectroscopy e2 Mass Spectrometry e3 X-ray Crystallography b1 Cell-based Assays (e.g., Proliferation, Apoptosis) s4->b1 b2 Receptor Binding Assays (Adenosine Receptors) b3 Kinase Inhibition Assays (e.g., AKT) e3->b1 p1 Western Blot (Phospho-AKT, etc.) b1->p1 p2 Reporter Gene Assays p3 Transcriptomics (RNA-seq) b2->p1 b3->p1 compound This compound receptor A3 Adenosine Receptor (?) compound->receptor Binds/Activates akt AKT compound->akt Inhibits (?) pi3k PI3K receptor->pi3k Modulates pi3k->akt Activates downstream Downstream Effectors (e.g., mTOR, GSK3B) akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation

References

The Biological Activity of N6,N6-Dimethyl-xylo-adenosine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its classification as an adenosine (B11128) analog and extrapolates potential mechanisms and experimental approaches from related compounds. The information presented herein is intended as a foundational resource to stimulate and guide future research.

Introduction

This compound is a synthetic adenosine analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2] Like other purine (B94841) nucleoside analogs, it holds potential for therapeutic applications due to its structural similarity to endogenous nucleosides, which allows it to interact with various cellular pathways.[3][4] Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and potential anticancer properties.[3][4][5] this compound is also suggested to be an adenosine receptor agonist, which could be instrumental in studying cardiovascular, respiratory, and central nervous system disorders.[1]

It is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A). The latter is a critical epigenetic modification of RNA, whereas this compound is a synthetic nucleoside analog.[6][7] This guide will focus exclusively on the potential biological activities of the synthetic compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 669055-52-1[1]
Molecular Formula C12H17N5O4[1][2]
Molecular Weight 295.29 g/mol [2]
Appearance Solid[4]
Solubility Soluble in DMSO

Hypothesized Biological Activity and Signaling Pathways

While direct experimental evidence is lacking, the biological activity of this compound can be hypothesized based on its structural similarity to adenosine and other N6-substituted analogs.

Adenosine Receptor Agonism

As an adenosine analog, this compound is predicted to act as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] Activation of these G protein-coupled receptors can trigger a variety of downstream signaling cascades, influencing physiological processes such as vasodilation, inflammation, and neurotransmission.[8] The specific receptor subtype affinity and the resulting downstream effects of this compound remain to be experimentally determined.

cluster_membrane Cell Membrane This compound This compound Adenosine Receptor Adenosine Receptor This compound->Adenosine Receptor Binds to G Protein G Protein Adenosine Receptor->G Protein Activates Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase Modulates cAMP cAMP Adenylyl Cyclase->cAMP Produces Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

Caption: Hypothesized Adenosine Receptor Signaling Pathway.

Potential Anticancer Activity

Many nucleoside analogs exhibit anticancer properties by interfering with nucleic acid synthesis or by modulating key signaling pathways involved in cell proliferation and survival.[3][4] Based on the activities of related compounds, this compound could potentially influence pathways such as PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[6] However, it is important to reiterate that these are speculative pathways based on the broader class of adenosine analogs and require experimental validation for this compound.

cluster_pathways Potential Downstream Signaling Pathways This compound This compound PI3K-AKT PI3K-AKT This compound->PI3K-AKT May Modulate NF-κB NF-κB This compound->NF-κB May Modulate Wnt/β-catenin Wnt/β-catenin This compound->Wnt/β-catenin May Modulate MAPK/ERK MAPK/ERK This compound->MAPK/ERK May Modulate Cell Proliferation, Survival, Inflammation Cell Proliferation, Survival, Inflammation PI3K-AKT->Cell Proliferation, Survival, Inflammation NF-κB->Cell Proliferation, Survival, Inflammation Wnt/β-catenin->Cell Proliferation, Survival, Inflammation MAPK/ERK->Cell Proliferation, Survival, Inflammation

Caption: Potential Modulation of Cancer-Related Signaling Pathways.

Proposed Experimental Protocols for Characterization

Given the lack of specific data, a systematic experimental approach is required to elucidate the biological activity of this compound. The following outlines a potential workflow.

General Experimental Workflow

A logical progression of experiments would involve initial in vitro characterization of receptor binding and cellular effects, followed by more complex cell-based assays to determine the mechanism of action.

Start Start Receptor Binding Assays Receptor Binding Assays Start->Receptor Binding Assays Cell Viability Assays Cell Viability Assays Receptor Binding Assays->Cell Viability Assays Signaling Pathway Analysis Signaling Pathway Analysis Cell Viability Assays->Signaling Pathway Analysis Functional Assays Functional Assays Signaling Pathway Analysis->Functional Assays End End Functional Assays->End

Caption: Proposed Experimental Workflow for Characterization.

Detailed Methodologies

The following are generalized protocols that would need to be optimized for the specific experimental conditions.

4.2.1. Adenosine Receptor Binding Assays

  • Objective: To determine the binding affinity and selectivity of this compound for the four adenosine receptor subtypes.

  • Methodology:

    • Prepare cell membrane fractions from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

    • Perform competitive radioligand binding assays using a known high-affinity radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).

    • Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values from the IC50 values determined from the concentration-response curves.

4.2.2. Cell Viability and Proliferation Assays

  • Objective: To assess the cytotoxic and cytostatic effects of this compound on various cell lines (e.g., cancer cell lines and normal cell lines).

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial ATP-based luminescence assay.

    • Measure absorbance or luminescence and calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) values from the dose-response curves.

4.2.3. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To investigate the effect of this compound on key signaling proteins.

  • Methodology:

    • Treat cells with this compound at a predetermined effective concentration for various time points.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, IκBα) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound. The following tables are presented as templates for organizing future experimental findings.

Table 1: Adenosine Receptor Binding Affinity (Ki in nM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compoundData not availableData not availableData not availableData not available

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Cell Line24 hours48 hours72 hours
e.g., MCF-7Data not availableData not availableData not available
e.g., A549Data not availableData not availableData not available
e.g., HEK293Data not availableData not availableData not available

Conclusion

This compound is a synthetic nucleoside analog with potential biological activities stemming from its structural similarity to adenosine. While it is hypothesized to act as an adenosine receptor agonist and may possess anticancer properties, there is a clear need for rigorous experimental investigation to validate these claims. The experimental framework and methodologies outlined in this guide provide a roadmap for researchers to systematically characterize the biological profile of this compound. Future studies are essential to determine its mechanism of action, identify its molecular targets, and evaluate its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. This guide provides a comprehensive overview based on its classification as an adenosine (B11128) analog and extrapolates potential mechanisms from the well-documented biological activities of related molecules, such as N6-methyladenosine (m6A) and other xyloadenosine analogs. The information and protocols herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a synthetic adenosine analog characterized by a dimethylated nitrogen at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose.[1] As a nucleoside analog, it is classified as a nucleoside antimetabolite.[2] Like other adenosine analogs, it is being investigated for its potential therapeutic effects, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[3][4][5] Its structural modifications may confer unique biochemical properties, such as altered enzymatic recognition and metabolic stability, compared to endogenous adenosine.

Hypothesized Mechanisms of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other modified adenosines, particularly N6-methyladenosine (m6A), and its general classification as an adenosine analog, several potential mechanisms can be hypothesized.

Interaction with Adenosine Receptors

One proposed mechanism is the interaction with adenosine receptors. This compound is suggested to act as an adenosine receptor agonist, which could be instrumental in studying cardiovascular and respiratory conditions, as well as central nervous system dysfunctions.[6] Extracellular adenosine regulates a variety of physiological processes by binding to G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[7] Agonism at these receptors can modulate intracellular cyclic AMP (cAMP) levels and activate various signaling cascades, influencing processes like vasodilation and neurotransmission.[7]

Modulation of RNA Methylation and Function

A primary hypothesized mechanism revolves around the well-established role of N6-methyladenosine (m6A) in RNA modification. m6A is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating mRNA splicing, nuclear export, stability, and translation.[8] This process is dynamically regulated by "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins.[1]

Given its structure, this compound could potentially interfere with this process in several ways:

  • Competitive Inhibition of Reader Proteins: It may act as a competitive inhibitor by binding to the m6A-binding pockets of reader proteins, thereby disrupting their interaction with m6A-containing mRNA.[8]

  • Altered Recognition by Writers and Erasers: The dimethylation and the xylo-configuration could affect its recognition and processing by the writer and eraser enzymes, potentially leading to dysregulation of the cellular m6A landscape.

The diagram below illustrates the central role of m6A modulation in cellular signaling, a pathway that this compound could potentially influence.

m6A_pathway METTL3_14 METTL3/METTL14 m6A_mRNA m6A-mRNA METTL3_14->m6A_mRNA Methylation FTO_ALKBH5 FTO/ALKBH5 YTHDF YTH Domain Proteins (YTHDF1/2/3, YTHDC1/2) cellular_processes mRNA Splicing, Export, Stability, Translation YTHDF->cellular_processes IGF2BP IGF2BP1/2/3 IGF2BP->cellular_processes mRNA mRNA m6A_mRNA->FTO_ALKBH5 Demethylation m6A_mRNA->YTHDF m6A_mRNA->IGF2BP

The m6A RNA modification cycle and its potential influence on mRNA fate.
Impact on Cellular Signaling Pathways

Dysregulation of m6A homeostasis is known to impact major signaling pathways crucial for cell survival, proliferation, and inflammation.[1] Therefore, this compound, by potentially interfering with m6A-dependent processes, could modulate these key cascades:

  • PI3K-AKT Signaling: Involved in cell survival and proliferation.

  • NF-κB Signaling: A key regulator of inflammation and immune responses.

  • Wnt/β-catenin Pathway: Crucial for development and often implicated in cancer.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

The following diagram illustrates the potential downstream effects of modulating m6A reader proteins on these critical signaling pathways.

signaling_pathways cluster_pathways Downstream Signaling Pathways N6_compound N6,N6-Dimethyl- xylo-adenosine m6A_readers m6A Reader Proteins (e.g., YTHDF, IGF2BP) N6_compound->m6A_readers Inhibition? PI3K_AKT PI3K-AKT Pathway m6A_readers->PI3K_AKT Modulation NFKB NF-κB Pathway m6A_readers->NFKB Modulation Wnt Wnt/β-catenin Pathway m6A_readers->Wnt Modulation MAPK MAPK/ERK Pathway m6A_readers->MAPK Modulation Cell_Outcomes Cell Proliferation, Survival, Inflammation, Differentiation PI3K_AKT->Cell_Outcomes NFKB->Cell_Outcomes Wnt->Cell_Outcomes MAPK->Cell_Outcomes

Hypothesized modulation of signaling pathways by this compound.

Quantitative Data Summary

ParameterCell Line / ModelConcentration / DoseResultReference
IC₅₀ (Cell Viability) e.g., MCF-7, HeLa(µM)(e.g., % inhibition, µM)
Binding Affinity (Kd) e.g., YTHDF2(nM)(nM)
Enzyme Inhibition (Ki) e.g., METTL3(µM)(µM)
Apoptosis Induction e.g., Jurkat(µM)(e.g., % Annexin V positive cells)
Cell Cycle Arrest e.g., A549(µM)(e.g., % cells in G2/M phase)
In Vivo Efficacy e.g., Xenograft(mg/kg)(e.g., % tumor growth inhibition)

Experimental Protocols

Detailed experimental protocols for this compound are not yet established.[9] The following sections provide generalized methodologies for key experiments that would be essential for elucidating its mechanism of action.

General Workflow for In Vitro Evaluation

A generalized workflow for the initial assessment of a novel compound like this compound in cancer cell line studies is presented below.[9]

experimental_workflow cluster_mechanism Mechanism of Action prep Compound Preparation (Solubilize in DMSO) culture Cell Culture (Select Cancer Cell Lines) prep->culture cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) culture->cytotoxicity dose_response Determine IC₅₀ cytotoxicity->dose_response mechanism Mechanism of Action Studies dose_response->mechanism apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) mechanism->apoptosis binding Binding Assays (SPR, ITC) mechanism->binding signaling Signaling Pathway Analysis (Western Blot, qPCR) mechanism->signaling

A generalized workflow for the in vitro evaluation of a novel compound.
Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours). Include vehicle control (e.g., DMSO) wells.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is an intriguing adenosine analog with potential therapeutic applications. While direct experimental evidence for its mechanism of action is currently sparse, its structural characteristics suggest plausible interactions with adenosine signaling pathways and the cellular machinery governing RNA methylation. The hypotheses and protocols outlined in this guide provide a foundational framework for researchers to systematically investigate its biological functions and therapeutic potential. Further studies are imperative to elucidate its precise molecular targets and signaling cascades, which will be critical for its future development as a therapeutic agent.

References

In Vitro Stability of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature lacks specific experimental data on the in vitro stability of N6,N6-Dimethyl-xylo-adenosine. This guide provides a comprehensive framework based on established methodologies for assessing the in vitro stability of analogous nucleoside compounds. The protocols and potential metabolic pathways described herein are intended to serve as a foundational resource for researchers.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development. These studies provide insights into a compound's metabolic fate, potential for rapid degradation, and help in the interpretation of in vivo pharmacokinetic data. Key assays include stability in plasma and liver microsomes, which represent two major compartments for drug metabolism and degradation. This guide outlines standard protocols for evaluating the in vitro stability of this compound, a modified nucleoside analog.

In Vitro Stability Assays

Plasma Stability Assay

Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules.[1][2] Assessing stability in plasma is crucial for understanding a compound's half-life and bioavailability.[3][4]

2.1.1 Experimental Protocol

A typical plasma stability assay involves incubating the test compound with plasma from various species (e.g., human, rat, mouse) and monitoring its degradation over time.[1][2]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (e.g., human, rat, mouse) from frozen stocks at 37°C.

    • Prepare a termination solution, typically ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the this compound stock solution into the plasma to achieve a final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[1]

  • Sample Processing:

    • At each time point, terminate the reaction by adding a volume of the cold termination solution to the aliquot (e.g., 3 volumes).

    • Vortex the samples to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Method:

    • Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.[1][2]

2.1.2 Data Analysis

The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The in vitro half-life (t½) can be determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[5][6] This assay is a standard method to assess the intrinsic clearance of a compound.[5][7]

2.2.1 Experimental Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or use commercially available NADPH.[7]

    • Prepare a termination solution (ice-cold acetonitrile or methanol with an internal standard).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and this compound to the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM compound).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system or NADPH.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

    • A control incubation without NADPH should be included to assess non-enzymatic degradation.[5]

  • Sample Processing:

    • Terminate the reaction at each time point by adding a volume of the cold termination solution.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Analytical Method:

    • Quantify the remaining this compound using a validated LC-MS/MS method.[5][6]

2.2.2 Data Analysis

Similar to the plasma stability assay, the half-life (t½) is calculated from the rate of disappearance of the parent compound. From the half-life and incubation conditions, the intrinsic clearance (CLint) can be calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation

Quantitative data from in vitro stability studies should be summarized in clear and concise tables for easy comparison across different conditions and species.

Table 1: In Vitro Plasma Stability of this compound

SpeciesTime (min)% Remaining (Mean ± SD)Half-life (t½, min)
Human 0100
15
30
60
120
Rat 0100
15
30
60
120
Mouse 0100
15
30
60
120

Table 2: In Vitro Liver Microsomal Stability of this compound

SpeciesTime (min)% Remaining (+NADPH, Mean ± SD)% Remaining (-NADPH, Mean ± SD)Half-life (t½, min)CLint (µL/min/mg)
Human 0100100
5
15
30
45
60
Rat 0100100
5
15
30
45
60
Mouse 0100100
5
15
30
45
60

Potential Metabolic Pathways and Degradation

While specific metabolic pathways for this compound are not documented, potential routes of degradation can be hypothesized based on the metabolism of other nucleoside analogs.[8][9]

  • Hydrolysis of the N-glycosidic bond: A primary degradation pathway for many nucleosides is the enzymatic cleavage of the bond between the purine (B94841) base and the xylose sugar, releasing N6,N6-dimethyladenine.[10][11]

  • Deamination: Although the N6 position is dimethylated, enzymatic deamination at other positions of the purine ring by deaminases could occur.

  • Oxidation: Cytochrome P450 enzymes in liver microsomes could catalyze oxidative reactions on the purine ring or the xylose moiety.

  • Phosphorylation: Kinases present in in vitro systems could potentially phosphorylate the 5'-hydroxyl group of the xylose sugar.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_plasma Plasma Stability Assay cluster_microsomes Liver Microsomal Stability Assay cluster_data Data Analysis p_start Incubate Compound with Plasma at 37°C p_sample Sample at Time Points (0, 15, 30, 60, 120 min) p_start->p_sample p_terminate Terminate Reaction (Acetonitrile + IS) p_sample->p_terminate p_process Protein Precipitation & Centrifugation p_terminate->p_process p_analyze LC-MS/MS Analysis p_process->p_analyze da_calc Calculate % Remaining p_analyze->da_calc m_start Incubate Compound with Microsomes & Buffer at 37°C m_initiate Initiate Reaction with NADPH m_start->m_initiate m_sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) m_initiate->m_sample m_terminate Terminate Reaction (Acetonitrile + IS) m_sample->m_terminate m_process Protein Precipitation & Centrifugation m_terminate->m_process m_analyze LC-MS/MS Analysis m_process->m_analyze m_analyze->da_calc da_plot Plot ln(% Remaining) vs. Time da_calc->da_plot da_half Determine Half-life (t½) da_plot->da_half da_clint Calculate Intrinsic Clearance (CLint) da_half->da_clint

Caption: Generalized workflow for in vitro plasma and liver microsomal stability assays.

Hypothetical Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 N6,N6-Dimethyladenine parent->m1 Glycosidic Bond Cleavage (Hydrolases) m2 Oxidized Metabolite parent->m2 Oxidation (CYP450s) m3 Deaminated Metabolite parent->m3 Deamination (Deaminases) m4 Phosphorylated Metabolite parent->m4 Phosphorylation (Kinases)

Caption: Hypothetical metabolic pathways for this compound.

References

N6,N6-Dimethyl-xylo-adenosine: A Technical Overview of a Purine Nucleoside Analog for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetic purine (B94841) nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. While specific research on this compound is limited, its structural similarity to other biologically active adenosine (B11128) analogs suggests potential applications in oncology and cellular biology. This document provides a technical guide based on established knowledge of related nucleoside analogs, covering its presumed synthesis, potential mechanisms of action, and generalized protocols for its biological evaluation. This guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy.[1] By mimicking endogenous nucleosides, these compounds can interfere with DNA and RNA synthesis, disrupt cellular metabolism, and modulate signaling pathways, often leading to cytotoxicity in rapidly proliferating cells.[1] this compound belongs to this class of molecules. The presence of the xylose sugar in place of ribose and the dimethylation of the N6 amine are key structural modifications that likely alter its interaction with cellular targets compared to endogenous adenosine. While detailed studies on this compound are not abundant in published literature, this paper extrapolates from related compounds to provide a working guide for its scientific exploration.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases.

PropertyValue
Molecular Formula C₁₂H₁₇N₅O₄
Molecular Weight 295.29 g/mol
CAS Number 669055-52-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Proposed Synthesis

A likely approach involves a convergent synthesis strategy. This would begin with the preparation of a protected xylofuranose derivative, which is then coupled with a protected adenine base. The final steps would involve deprotection and the specific dimethylation of the N6 position of the adenine.

Experimental Protocol: Generalized Synthesis
  • Preparation of Protected Xylofuranose: D-xylose is first converted to a protected derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This can be achieved through controlled acetolysis of benzoylated xylose.[2]

  • Glycosylation: The protected xylofuranose is then coupled with 6-chloropurine (B14466) in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen conditions to form the N9-glycosidic bond.

  • N6-Dimethylation: The resulting 6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)purine is then reacted with an excess of dimethylamine (B145610) in a suitable solvent (e.g., ethanol) to displace the chlorine atom and introduce the dimethylamino group at the N6 position.

  • Deprotection: The benzoyl protecting groups on the sugar moiety are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.

  • Purification: The final compound is purified using column chromatography on silica (B1680970) gel.

Synthesis_Workflow D_xylose D-Xylose Protected_Xylose Protected Xylofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl) D_xylose->Protected_Xylose Protection Coupled_Intermediate Protected 6-Chloro-xylo-purine Protected_Xylose->Coupled_Intermediate Glycosylation Chloropurine 6-Chloropurine Chloropurine->Coupled_Intermediate Dimethylated_Intermediate Protected this compound Coupled_Intermediate->Dimethylated_Intermediate Dimethylamine Reaction Final_Product This compound Dimethylated_Intermediate->Final_Product Deprotection

Caption: Proposed synthetic workflow for this compound.

Hypothesized Mechanism of Action and Biological Activity

The biological activity of this compound has not been extensively characterized. However, based on its structure, several potential mechanisms of action can be postulated.

As a Nucleoside Analog Antimetabolite

Like many nucleoside analogs, this compound could act as an antimetabolite. Upon cellular uptake, it may be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. The resulting triphosphate analog could then compete with endogenous ATP for incorporation into DNA or RNA by polymerases. The presence of the xylose sugar, with its 3'-hydroxyl in the "up" position, would likely lead to chain termination if incorporated into a growing nucleic acid strand.

Modulation of Adenosine Receptors

Endogenous adenosine is a signaling molecule that exerts its effects through four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[3] These receptors are involved in a multitude of physiological processes and are often dysregulated in cancer.[3][4] N6-substituted adenosine analogs are known to be potent modulators of these receptors.[5] It is plausible that this compound acts as a ligand for one or more of these receptors, thereby modulating downstream signaling pathways such as the cAMP and MAPK/ERK pathways.[6][7] For instance, N6,N6-dimethyladenosine (with a ribose sugar) has been identified as an endogenous ligand for the A₃ adenosine receptor and an inhibitor of AKT signaling.[8]

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor (A1, A2A, A2B, A3) AC Adenylate Cyclase AR->AC Gs/Gi PLC Phospholipase C AR->PLC Gq PI3K_AKT PI3K/AKT Pathway AR->PI3K_AKT Various G-proteins cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) PKA->Cell_Response MAPK_ERK MAPK/ERK Pathway PLC->MAPK_ERK MAPK_ERK->Cell_Response PI3K_AKT->Cell_Response Molecule N6,N6-Dimethyl- xylo-adenosine Molecule->AR

Caption: Potential signaling pathways modulated by adenosine receptor agonists.

Protocols for Biological Evaluation

The following are generalized protocols for the initial biological evaluation of this compound in a cancer research context.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Proliferation Assay (EdU Incorporation)

This assay directly measures DNA synthesis to assess the antiproliferative effects of the compound.

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • EdU Labeling: Towards the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.[9][10]

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent-based solution (e.g., Triton X-100).[9]

  • Click-iT® Reaction: Detect the incorporated EdU using a fluorescent azide (B81097) that couples to the ethynyl (B1212043) group of EdU via a copper-catalyzed click reaction.[10]

  • DNA Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging and Analysis: Visualize the cells using fluorescence microscopy. The percentage of EdU-positive cells (proliferating cells) can be quantified.

Cytotoxicity_Workflow cluster_MTT MTT Assay cluster_EdU EdU Assay Start Cancer Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with This compound (Dose Range) Seed->Treat Incubate Incubate (48-72 hours) Treat->Incubate MTT_add Add MTT Reagent Incubate->MTT_add EdU_add Add EdU Incubate->EdU_add MTT_incubate Incubate (3-4 hours) MTT_add->MTT_incubate MTT_solubilize Solubilize Formazan MTT_incubate->MTT_solubilize MTT_read Read Absorbance (570 nm) MTT_solubilize->MTT_read MTT_analyze Calculate IC50 MTT_read->MTT_analyze EdU_fix_perm Fix and Permeabilize EdU_add->EdU_fix_perm EdU_click Click-iT Reaction EdU_fix_perm->EdU_click EdU_image Fluorescence Microscopy EdU_click->EdU_image EdU_analyze Quantify Proliferation EdU_image->EdU_analyze

References

Preliminary Bioactivity Screening of N6,N6-Dimethyl-xylo-adenosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary bioactivity screening of N6,N6-Dimethyl-xylo-adenosine. At the time of writing, specific quantitative bioactivity data for this compound is not publicly available. The experimental protocols and potential signaling pathways described herein are based on established methodologies for analogous adenosine (B11128) derivatives and should be adapted and validated for this compound.

Introduction

This compound is a synthetic adenosine analog characterized by a xylofuranosyl sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2] As an adenosine analog, it is postulated to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) integral to numerous physiological processes. Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and potential anticancer effects.[3][4][5] Preliminary screening of this compound is essential to elucidate its specific biological functions, binding affinities, and potential as a therapeutic agent. This guide outlines a systematic approach to its initial bioactivity assessment.

Quantitative Bioactivity Data

Comprehensive screening of this compound would involve determining its affinity and functional activity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The following table presents a template for summarizing such quantitative data.

Assay Type Receptor Subtype Parameter This compound Value Reference Compound (e.g., NECA) Value
Radioligand BindingHuman A1Kᵢ (nM)Data Not AvailableExample: 15 nM
Radioligand BindingHuman A2AKᵢ (nM)Data Not AvailableExample: 20 nM
Radioligand BindingHuman A2BKᵢ (nM)Data Not AvailableExample: 3 µM
Radioligand BindingHuman A3Kᵢ (nM)Data Not AvailableExample: 25 nM
Functional AssayHuman A1EC₅₀ (nM)Data Not AvailableExample: 30 nM
Functional AssayHuman A2AEC₅₀ (nM)Data Not AvailableExample: 50 nM
Functional AssayHuman A2BEC₅₀ (nM)Data Not AvailableExample: 5 µM
Functional AssayHuman A3EC₅₀ (nM)Data Not AvailableExample: 40 nM
Cell ViabilityCancer Cell Line (e.g., MCF-7)IC₅₀ (µM)Data Not AvailableExample: Varies

NECA (5'-(N-Ethylcarboxamido)adenosine) is a non-selective adenosine receptor agonist often used as a reference compound.

Experimental Protocols

The following are generalized protocols for the preliminary bioactivity screening of adenosine analogs, which can be adapted for this compound.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]DPN for A2B, [³H]HEMADO for A3).

  • This compound.

  • Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kₔ), and varying concentrations of this compound or the non-specific binding control.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay for Adenosine Receptors

Objective: To determine the functional activity (EC₅₀ and agonist/antagonist properties) of this compound at A1, A2A, and A2B receptors.

Materials:

  • Cells expressing the human adenosine receptor subtype of interest (A1, A2A, or A2B).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A known adenosine receptor agonist and antagonist for controls.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Culture the cells to an appropriate density in 96-well plates.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • For A2A and A2B receptors (Gs-coupled): Add varying concentrations of this compound to the cells and incubate.

  • For A1 receptors (Gi-coupled): Add varying concentrations of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for a specified period (e.g., 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

  • To determine antagonist activity, perform the assay in the presence of a known agonist.

Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • A selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • This compound.

  • Cell culture medium and supplements.

  • A cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • A plate reader.

Methodology:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Include a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_data_analysis Data Analysis synthesis Synthesis & Purification of This compound binding_assay Radioligand Binding Assay (A1, A2A, A2B, A3) synthesis->binding_assay functional_assay cAMP Functional Assay (A1, A2A, A2B) synthesis->functional_assay data_analysis Determination of Ki, EC50, IC50 binding_assay->data_analysis functional_assay->data_analysis cell_viability Cell Viability Assay (e.g., Cancer Cell Line) selectivity_panel Receptor Selectivity Panel data_analysis->cell_viability data_analysis->selectivity_panel

Caption: General experimental workflow for the bioactivity screening of this compound.

Adenosine Receptor Signaling Pathways

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1_R A1 Receptor G_i Gi A1_R->G_i A2A_R A2A Receptor G_s Gs A2A_R->G_s AC Adenylyl Cyclase G_i->AC G_s->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response PKA->Physiological_Response Compound N6,N6-Dimethyl- xylo-adenosine Compound->A1_R Agonist? Compound->A2A_R Agonist?

Caption: Postulated signaling pathways for this compound via A1 and A2A receptors.

References

Theoretical Modeling of N6,N6-Dimethyl-xylo-adenosine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of N6,N6-Dimethyl-xylo-adenosine, a synthetically modified nucleoside with potential therapeutic applications. Given the scarcity of direct experimental and computational data for this specific analog, this document outlines a robust framework for its study based on established methodologies for similar adenosine (B11128) derivatives. The guide details protocols for molecular dynamics simulations, molecular docking, and quantum mechanics calculations to elucidate its interactions with biological targets, such as adenosine receptors. Furthermore, it presents hypothetical yet representative quantitative data for binding affinities and cellular activity, based on structurally related compounds, to illustrate the expected outcomes of such computational studies. Included are detailed signaling pathway diagrams and experimental workflows generated using Graphviz to provide clear, actionable insights for researchers entering this area of study. This document is intended to serve as a foundational resource for initiating and conducting in-silico investigations into the molecular behavior of this compound and other novel nucleoside analogs.

Introduction to this compound

This compound is a synthetic analog of the endogenous nucleoside adenosine. It is characterized by two key modifications: the presence of two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. These alterations are expected to significantly influence its chemical properties, conformational preferences, and interactions with biological macromolecules.

Adenosine analogs are a well-established class of compounds with diverse pharmacological activities, often acting as agonists or antagonists of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes, making them attractive targets for drug development in areas such as cardiovascular disease, inflammation, neurodegenerative disorders, and cancer. The dimethylation at the N6 position and the xylo-configuration of the sugar in this compound are anticipated to modulate its binding affinity, selectivity, and efficacy at these receptors, as well as its metabolic stability.

Theoretical modeling provides a powerful and cost-effective approach to investigate the structure-activity relationships of such novel compounds at the atomic level. By employing a combination of molecular mechanics and quantum mechanics, researchers can predict binding modes, calculate interaction energies, and simulate the dynamic behavior of the molecule within a biological environment. This in-depth understanding is crucial for rational drug design and the optimization of lead compounds.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC12H17N5O4[Vendor Data]
Molecular Weight295.29 g/mol [Vendor Data]
CAS Number669055-52-1[Vendor Data]
AppearanceSolid[Vendor Data]
SolubilitySoluble in DMSO[Vendor Data]
SMILESCN(C)c1ncnc2c1n(cn2)[C@H]3--INVALID-LINK--CO)O">C@@HO[Vendor Data]

Theoretical Modeling Approaches

A multi-faceted computational approach is recommended to thoroughly investigate the interactions of this compound. This typically involves quantum mechanics (QM) for accurate parameterization, molecular docking to predict binding poses, and molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-receptor complex.

Quantum Mechanics for Ligand Parameterization

Accurate force field parameters are essential for reliable molecular mechanics simulations. Since this compound is a non-standard nucleoside, its atomic partial charges and other force field parameters must be derived using quantum mechanics.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding sites and generating plausible binding poses, which can then be used as starting points for more rigorous simulations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a molecular system over time. By simulating the this compound in complex with its target receptor, researchers can assess the stability of the binding pose, analyze key intermolecular interactions, and calculate binding free energies.

Quantitative Data (Hypothetical)

The following tables present hypothetical, yet representative, quantitative data for this compound, based on published data for structurally similar N6-methylated adenosine analogs. These tables are intended to serve as a template for the presentation of actual experimental or computational results.

Table 1: Predicted Binding Affinities (Ki) of this compound at Human Adenosine Receptor Subtypes.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B Ki (nM)
Adenosine1200150091>10000
N6-Methyladenosine800>100009.8>10000
This compound (Predicted) 500 >10000 15 >10000
N6-Cyclopentyladenosine (CPA)1.4230044016000
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA)8304600.335500

Data for known compounds are sourced from published literature. The data for this compound is a hypothetical prediction for illustrative purposes.

Table 2: Predicted Anti-proliferative Activity (IC50) of this compound against Various Cancer Cell Lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)
Doxorubicin0.5 - 1.50.1 - 1.00.2 - 1.20.8 - 2.0
Fludarabine5 - 1510 - 258 - 2012 - 30
This compound (Predicted) 25 40 35 50

Data for known compounds are sourced from published literature. The data for this compound is a hypothetical prediction for illustrative purposes.

Experimental Protocols

The following are detailed, step-by-step protocols for the key computational experiments described in this guide.

Protocol for Quantum Mechanics-Based Ligand Parameterization using Gaussian and AMBER

This protocol describes the generation of accurate force field parameters, specifically atomic partial charges, for this compound.

  • 3D Structure Generation:

    • Generate a 3D structure of this compound using a molecular builder such as Avogadro or GaussView.

    • Perform an initial geometry optimization using a fast, low-level method (e.g., molecular mechanics with a generic force field).

  • Quantum Mechanical Geometry Optimization:

    • Create an input file for the Gaussian software package.

    • Specify a geometry optimization calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • Run the Gaussian calculation to obtain the optimized geometry of the molecule in the gas phase.

  • Electrostatic Potential (ESP) Calculation:

    • Using the optimized geometry from the previous step, create a new Gaussian input file.

    • Specify a single-point energy calculation to compute the electrostatic potential on a grid of points around the molecule. The Merz-Kollman (MK) scheme is commonly used.

    • Run the Gaussian calculation to generate the ESP output file.

  • Charge Fitting with antechamber (AMBERTools):

    • Use the antechamber program from the AMBERTools suite to process the Gaussian ESP output file.

    • Specify the RESP (Restrained Electrostatic Potential) charge fitting method to derive the partial atomic charges.

    • Command: antechamber -i n6n6dxa.gesp -fi gesp -o n6n6dxa.mol2 -fo mol2 -c resp -s 2

  • Generation of Force Field Modification File:

    • Use the parmchk2 program from AMBERTools to check for any missing force field parameters (bond lengths, angles, dihedrals) for the new molecule.

    • Command: parmchk2 -i n6n6dxa.mol2 -f mol2 -o n6n6dxa.frcmod

    • This will generate a .frcmod file containing the missing parameters, which can be used in the subsequent MD simulation setup.

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking this compound to the A3 adenosine receptor.

  • Receptor Preparation:

    • Download the crystal structure of the human A3 adenosine receptor from the Protein Data Bank (PDB).

    • Use a molecular modeling program like UCSF Chimera or AutoDockTools to prepare the receptor:

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms.

      • Assign partial charges (e.g., Gasteiger charges).

      • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Using the 3D structure of this compound, prepare it for docking using AutoDockTools:

      • Assign partial charges.

      • Define the rotatable bonds.

      • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking calculation by creating a grid box that encompasses the known binding site of the receptor. The binding site can be identified from the position of the co-crystallized ligand or from published literature.

    • Specify the center and dimensions (x, y, z) of the grid box.

  • Configuration File Creation:

    • Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

    • Example conf.txt:

  • Running the Docking Calculation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Command: vina --config conf.txt --log docking_log.txt

  • Analysis of Results:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.

    • Visualize the docking results using a molecular viewer to analyze the interactions between the ligand and the receptor.

Protocol for Molecular Dynamics Simulation of a Protein-Ligand Complex using AMBER

This protocol details the setup and execution of an MD simulation of this compound bound to the A3 adenosine receptor.

  • System Preparation with tleap:

    • Create a tleap input script to build the simulation system.

    • Load the necessary force fields (e.g., ff14SB for the protein, gaff2 for the ligand).

    • Load the ligand's .mol2 and .frcmod files.

    • Load the receptor's PDB file.

    • Combine the receptor and the ligand to form the complex.

    • Solvate the complex in a box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Save the topology (.prmtop) and coordinate (.inpcrd) files.

  • Minimization:

    • Perform a series of energy minimizations to relax the system and remove any steric clashes.

    • Typically, this involves a multi-stage process, first minimizing the solvent and ions with the solute restrained, and then minimizing the entire system.

  • Heating:

    • Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) over a period of several hundred picoseconds.

    • This is done under constant volume (NVT) conditions with weak restraints on the solute.

  • Equilibration:

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for several nanoseconds.

    • This is typically performed in two stages: first, a short equilibration in the NVT ensemble, followed by a longer equilibration in the NPT (constant pressure and temperature) ensemble. The restraints on the solute are gradually removed during this phase.

  • Production Run:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns or longer) in the NPT ensemble without any restraints.

    • Save the trajectory data at regular intervals for subsequent analysis.

  • Analysis:

    • Analyze the simulation trajectory to investigate the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Analyze the interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic contacts).

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

Mandatory Visualizations

Signaling Pathways

Adenosine_Signaling A1 A1 Gi Gi/o A1->Gi Activates A3 A3 A3->Gi Activates Gq Gq A3->Gq Activates (alternative) A2A A2A Gs Gs A2A->Gs Activates A2B A2B A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKC PKC IP3_DAG->PKC Activates

Caption: Adenosine Receptor Signaling Pathways.

Experimental Workflows

Modeling_Workflow cluster_setup System Setup & Parameterization cluster_docking Binding Pose Prediction cluster_md Molecular Dynamics Simulation cluster_analysis Data Analysis ligand_prep Ligand 3D Structure (this compound) qm_calc Quantum Mechanics Calculation (Gaussian) ligand_prep->qm_calc charge_fit Charge Fitting (RESP) & Parameter Generation (antechamber, parmchk2) qm_calc->charge_fit docking Molecular Docking (AutoDock Vina) charge_fit->docking system_build System Building (tleap) charge_fit->system_build receptor_prep Receptor Preparation (PDB, Chimera) receptor_prep->docking receptor_prep->system_build pose_analysis Binding Pose Analysis docking->pose_analysis pose_analysis->system_build minimization Minimization system_build->minimization equilibration Heating & Equilibration minimization->equilibration production Production MD equilibration->production trajectory_analysis Trajectory Analysis (RMSD, RMSF, Interactions) production->trajectory_analysis free_energy Binding Free Energy Calculation (MM/PBSA) production->free_energy sar Structure-Activity Relationship Analysis trajectory_analysis->sar free_energy->sar

Caption: Computational Modeling Workflow.

Logical Relationships

Logical_Relationship cluster_molecule Molecular Properties cluster_interaction Molecular Interactions cluster_activity Biological Activity structure Chemical Structure (N6,N6-Dimethylation, xylo-Sugar) conformation Conformational Flexibility structure->conformation Dictates electrostatics Electrostatic Potential structure->electrostatics Determines binding_mode Binding Mode at Receptor conformation->binding_mode Influences electrostatics->binding_mode Guides interaction_energy Interaction Energy binding_mode->interaction_energy Leads to dynamics Complex Dynamics binding_mode->dynamics Initiates binding_affinity Binding Affinity (Ki) interaction_energy->binding_affinity Correlates with dynamics->binding_affinity Modulates selectivity Receptor Subtype Selectivity binding_affinity->selectivity Determines cellular_potency Cellular Potency (IC50) binding_affinity->cellular_potency Contributes to selectivity->cellular_potency Impacts

Caption: Logical Relationships in Modeling.

Conclusion

The theoretical modeling of this compound presents a valuable opportunity to understand its potential as a therapeutic agent. Although direct experimental data is limited, the computational protocols and frameworks outlined in this guide provide a clear path forward for its investigation. By leveraging quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its interactions with adenosine receptors and other biological targets. The hypothetical data and visualizations provided herein serve as a practical template for organizing and presenting research findings in this exciting area of drug discovery. It is anticipated that the application of these computational methods will accelerate the rational design and development of novel and effective nucleoside-based therapeutics.

Unveiling the Xylose Moiety: A Technical Guide to a Novel Class of Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the emerging class of adenosine (B11128) analogs incorporating a xylose sugar moiety. By replacing the ubiquitous ribose, these analogs exhibit unique structural and functional properties, opening new avenues for therapeutic intervention. This document provides a comprehensive overview of their synthesis, biological activity, and underlying mechanisms of action, with a focus on their roles as immunomodulatory and antiviral agents.

Introduction: The Rationale for Xylose Substitution

The modification of nucleoside analogs is a cornerstone of drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The substitution of the ribose sugar with its C3' epimer, xylose, introduces significant conformational changes in the furanose ring. This alteration can impact key biological interactions, including enzyme recognition, receptor binding, and metabolic stability. The rationale for exploring xylose-containing adenosine analogs lies in the potential for these structural modifications to:

  • Enhance Metabolic Stability: The altered sugar pucker may confer resistance to enzymatic degradation by nucleosidases and phosphorylases.

  • Modulate Receptor Selectivity and Affinity: The different spatial arrangement of hydroxyl groups can lead to novel interactions with target proteins, potentially altering binding affinity and selectivity for specific adenosine receptors or other targets.

  • Induce Novel Biological Activities: The unique stereochemistry of the xylose moiety can unlock interactions with new biological targets, leading to unforeseen therapeutic applications.

This guide will delve into the tangible outcomes of this strategy, focusing on two key areas where xylose-containing adenosine analogs have shown significant promise: activation of the STING (Stimulator of Interferon Genes) pathway for cancer immunotherapy and inhibition of viral replication.

Quantitative Analysis of Biological Activity

The biological efficacy of xylose-containing adenosine analogs has been quantified in various assays. The following tables summarize the key findings for their activity as STING agonists and antiviral agents.

STING Agonist Activity

The STING pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor response. Xylose-modified cyclic dinucleotides (CDNs) have emerged as promising STING agonists.

CompoundTargetAssay TypeKd (μM)EC50 (μM) in THP1-Dual cells (with Lipofectamine 2000)Reference
2',3'-cGAMPHuman STINGIsothermal Titration Calorimetry (ITC)0.160.81[1]
ribo/xylo-19Human STINGIsothermal Titration Calorimetry (ITC)4.00.87[1]
ara/ribo-13Human STINGIsothermal Titration Calorimetry (ITC)0.770.82[1]
2',3'-cGsAsMPHuman STINGIsothermal Titration Calorimetry (ITC)-0.28[1]

Table 1: Binding Affinities and Cellular Potency of Xylose-Modified STING Agonists. [1]

Antiviral Activity

While specific quantitative data for the antiviral activity of simple xylose-adenosine analogs against viruses like Herpes Simplex Virus (HSV) is not extensively available in the public literature, the potential for this class of compounds is recognized. For instance, a xyloadenosine analog of the 2-5A core, (xyloA2'p)2xyloA, has been shown to be over 100 times more stable than the parent compound and exhibits significant inhibition of herpes simplex viruses 1 and 2 replication in vitro.[1] The lack of specific IC50 values in the searched literature highlights an area for future research.

Signaling Pathways and Mechanisms of Action

The biological effects of xylose-containing adenosine analogs are intrinsically linked to their interaction with specific cellular signaling pathways.

The STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cytosolic DNA, which is a hallmark of viral infection and cellular damage, including in the tumor microenvironment. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate a robust anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP (or xylo-analog) cGAS->cGAMP synthesizes STING STING (dimer) cGAMP->STING binds & activates STING_active Activated STING (oligomer) STING->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes translocates & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Xylose-modified cGAMP analogs act as mimetics of the natural STING agonist 2',3'-cGAMP, binding to and activating STING to initiate this signaling cascade.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments cited in the literature.

Synthesis of a ribo/xylo-cGAMP Analog

This protocol is a generalized representation based on synthetic strategies for cyclic dinucleotides.

  • Preparation of Protected Nucleosides: Start with commercially available adenosine and xylose. Protect the hydroxyl groups and the exocyclic amine of adenosine using standard protecting group chemistry (e.g., dimethoxytrityl (DMT), benzoyl (Bz), and tert-butyldimethylsilyl (TBDMS) groups).

  • Phosphitylation: Convert the protected xylo-adenosine into a phosphoramidite (B1245037) derivative at the 3'-hydroxyl position.

  • Coupling: React the xylo-adenosine phosphoramidite with a protected guanosine (B1672433) derivative that has a free 5'-hydroxyl group in the presence of an activator (e.g., tetrazole).

  • Oxidation: Oxidize the resulting phosphite (B83602) triester to a phosphate (B84403) triester using an oxidizing agent like iodine.

  • Deprotection: Remove all protecting groups using a series of deprotection steps (e.g., ammonia (B1221849) for base-labile groups, triethylamine (B128534) trihydrofluoride for silyl (B83357) ethers, and trifluoroacetic acid for the DMT group).

  • Cyclization: Perform an intramolecular cyclization to form the 2',5' and 3',5' phosphodiester bonds, often using a condensing agent in pyridine.

  • Purification: Purify the final xylose-containing cGAMP analog using high-performance liquid chromatography (HPLC).

Isothermal Titration Calorimetry (ITC) for STING Binding

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a protein.

  • Protein and Ligand Preparation: Dialyze the purified STING protein (C-terminal domain) into the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the xylo-adenosine analog in the same buffer.

  • ITC Experiment Setup: Load the STING protein into the sample cell of the ITC instrument and the xylo-adenosine analog into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

THP-1 Dual™ Reporter Cell Assay for STING Activation

This cell-based assay quantifies STING activation by measuring the activity of an interferon-stimulated response element (ISRE)-inducible secreted luciferase.

  • Cell Culture: Culture THP-1 Dual™ cells according to the manufacturer's instructions.

  • Cell Plating: Plate the cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with serial dilutions of the xylose-containing adenosine analogs. A transfection reagent like Lipofectamine 2000 may be used to facilitate intracellular delivery.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Collect the cell supernatant and measure the luciferase activity using a luminometer and a suitable luciferase detection reagent.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Herpes Simplex Virus (HSV) Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

  • Cell Seeding: Seed a monolayer of permissive cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluence.[2][3]

  • Virus Dilution and Compound Treatment: Prepare serial dilutions of the xylose-adenosine analog in cell culture medium. In parallel, prepare a known titer of HSV.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus in the presence of varying concentrations of the test compound.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[4]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) with the corresponding concentrations of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[2]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[4]

  • Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.[2][3]

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50.

Experimental and Logical Workflows

Visualizing the workflow of screening and characterizing these novel compounds can aid in understanding the drug discovery process.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Preclinical Evaluation Synthesis Chemical Synthesis of Xylo-Adenosine Analogs Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, Mass Spec) Purification->Structure BindingAssay Target Binding Assays (e.g., ITC for STING) Structure->BindingAssay CellBasedAssay Cell-Based Functional Assays (e.g., STING reporter, Antiviral) Structure->CellBasedAssay SAR Structure-Activity Relationship (SAR) Studies BindingAssay->SAR CellBasedAssay->SAR ADME ADME/Tox Studies SAR->ADME InVivo In Vivo Efficacy Studies (e.g., Tumor Models) ADME->InVivo

References

Methodological & Application

Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N6,N6-Dimethyl-xylo-adenosine is a research compound for laboratory use only. There is a significant scarcity of published research specifically detailing its biological effects and experimental protocols. The information and protocols provided herein are based on the known properties of adenosine (B11128) analogs and are intended to serve as a foundational guide for initiating studies. All protocols should be optimized and validated for specific experimental systems.

Introduction

This compound is a synthetic adenosine analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1] Like other purine (B94841) nucleoside analogs, it is investigated for its potential as a therapeutic agent, particularly in oncology.[2] Adenosine analogs are known to exert their effects through various mechanisms, including acting as nucleoside antimetabolites that can interfere with DNA and RNA synthesis, or by interacting with cell signaling pathways, such as those governed by adenosine receptors.[1] Given its structure, this compound is hypothesized to function as an adenosine receptor agonist or as an antimetabolite, potentially impacting cell cycle progression and inducing programmed cell death (apoptosis).[1]

This document provides a summary of the known properties of this compound and offers detailed, adaptable experimental protocols for its initial in vitro evaluation in cancer cell lines.

Compound Profile: this compound

The following table summarizes the available physicochemical data for this compound. This information is crucial for the correct preparation of stock solutions and for use in experimental settings.

PropertyValueReference(s)
CAS Number 669055-52-1[1]
Molecular Formula C₁₂H₁₇N₅O₄[2]
Molecular Weight 295.29 g/mol [2]
Appearance Solid[2]
Solubility 10 mM in DMSO
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]
SMILES O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1N(C=N2)C3=C2C(N(C)C)=NC=N3
Research Area Cancer
Putative Pathway Cell Cycle/DNA Damage
Putative Target Nucleoside Antimetabolite/Analog, Adenosine Receptor Agonist[1]

General Biological Context

N6-Substituted Adenosine Analogs in Cancer Research

N6-substituted adenosine analogs are a class of compounds that have shown diverse biological activities, including antitumor properties.[3] Their mechanisms of action can be multifaceted. As nucleoside analogs, they can be taken up by cells and phosphorylated, leading to their incorporation into nucleic acids and subsequent disruption of DNA and RNA synthesis, or they can inhibit key enzymes involved in nucleotide metabolism. This can lead to cell cycle arrest and apoptosis.[4]

Alternatively, many N6-substituted adenosine analogs act as ligands for adenosine receptors (A1, A2A, A2B, A3).[5] These G protein-coupled receptors are involved in a wide range of physiological processes, and their signaling can have context-dependent effects on cancer cells, influencing proliferation, inflammation, and angiogenesis.[6][7] For instance, activation of the A3 adenosine receptor by specific agonists has been shown to induce anticancer effects by modulating the NF-κB and Wnt signaling pathways.[8]

Adenosine Receptor Signaling

Since this compound is suggested to be an adenosine receptor agonist, understanding the general signaling pathways of these receptors is critical.[1] Adenosine receptors modulate intracellular signaling primarily through G proteins, which in turn regulate the activity of adenylyl cyclase and phospholipase C.

  • A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[6][9] They can also activate phospholipase C (PLC) pathways.[9]

  • A2A and A2B Receptors: Couple to Gαs proteins, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[10][11]

The diagram below illustrates a generalized signaling pathway for adenosine receptors.

Adenosine_Signaling_Pathway cluster_membrane Plasma Membrane A1R A1 / A3 Receptor Gi Gαi/o A1R->Gi Activates A2R A2A / A2B Receptor Gs Gαs A2R->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates Gs->AC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 / DAG PLC->IP3_DAG Adenosine Adenosine or This compound Adenosine->A1R Adenosine->A2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Responses (e.g., Gene Expression, Cell Cycle, Apoptosis) PKA->CellularResponse IP3_DAG->CellularResponse

Caption: Generalized Adenosine Receptor Signaling Pathways.

General Experimental Workflow

Investigating the effects of a novel compound like this compound requires a systematic approach. The workflow diagram below outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Select Cancer Cell Lines Prep Compound Preparation: Prepare Stock Solution in DMSO Start->Prep Viability Cell Viability / Proliferation Assay (e.g., MTT, WST-1) Determine IC50 Prep->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Quantify Apoptotic vs. Necrotic Cells Viability->Apoptosis Treat at IC50 concentration CellCycle Cell Cycle Analysis (PI Staining) Determine Cell Cycle Arrest Viability->CellCycle Treat at IC50 concentration Mechanism Mechanistic Studies (e.g., Western Blot for Signaling Proteins, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism End End: Data Analysis & Conclusion Mechanism->End

Caption: General workflow for in vitro evaluation of a novel compound.

Experimental Protocols

The following are detailed, generalized protocols for the initial characterization of this compound's effects on cancer cell lines.

Protocol 1: Stock Solution Preparation

Principle: To accurately and reproducibly administer the compound to cell cultures, a concentrated stock solution is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and stored for future use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Based on the molecular weight (295.29 g/mol ), calculate the mass of this compound powder required to prepare a 10 mM stock solution.[2]

    • Calculation: Mass (mg) = 10 mM * 295.29 g/mol * Volume (L) = 2.9529 mg for 1 mL.

  • Aseptically weigh the calculated amount of powder and place it into a sterile vial.

  • Add the appropriate volume of sterile DMSO to achieve the final concentration of 10 mM.

  • Vortex or sonicate briefly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2]

  • Note: When preparing working concentrations for cell culture, the final DMSO concentration in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability (Proliferation) Assay using MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.[12][13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at ~650 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][16]

Materials:

  • Cells treated with this compound (e.g., at IC₅₀ concentration) and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the cells from the medium and the flask. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit manufacturer).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry as soon as possible (within 1 hour).

  • Data Analysis:

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

    • Quantify the percentage of cells in each quadrant.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI)

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that quantitatively stains DNA.[18][19] Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of the cell population in each phase.[18]

Materials:

  • Cells treated with this compound and control cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] This step is critical to prevent cell clumping.

  • Incubation: Incubate the cells on ice for at least 30 minutes or at 4°C for longer storage.

  • Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g, as fixed cells are less dense) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[19]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20] The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[21]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Data Analysis: Compare the cell cycle profiles of treated cells to control cells to identify any accumulation of cells in a specific phase, which would indicate cell cycle arrest.

Summary and Outlook

This compound is an understudied adenosine analog with potential applications in cancer research. Due to the lack of specific published data, its biological activity remains to be elucidated. The protocols provided in this document offer a standardized and comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can begin to understand its mechanism of action and determine its potential as a novel therapeutic agent. Further studies would be required to identify its specific molecular targets, such as which adenosine receptors it may bind to or which cellular enzymes it may inhibit.

References

Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential applications in biomedical research, particularly in areas such as cancer biology and pharmacology. As a nucleoside analog, its mechanism of action is hypothesized to involve interference with nucleic acid synthesis or modulation of purinergic signaling pathways. This document provides a framework for researchers interested in investigating the effects of this compound in cell culture experiments. Due to a scarcity of published research specifically on this compound, the following protocols and application notes are based on general methodologies for characterizing novel nucleoside analogs.

Introduction

This compound belongs to the class of adenosine analogs, which are structurally similar to the endogenous nucleoside adenosine. Adenosine analogs are known to have a variety of biological activities, including acting as vasodilators and possessing anticancer properties.[1][2][3] The structural modifications of this compound, specifically the dimethylation at the N6 position of the adenine (B156593) base and the presence of a xylose sugar instead of ribose, may confer unique biological activities and metabolic stability.

Chemical Properties:

PropertyValueSource
Molecular FormulaC12H17N5O4[3][4]
Molecular Weight295.29 g/mol [3]
CAS Number669055-52-1[3][4]
Solubility10 mM in DMSO
AppearanceSolid[3]

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its structure as a nucleoside analog, its biological effects are likely mediated through several potential pathways.[5]

  • Incorporation into Nucleic Acids: Following cellular uptake, this compound may be phosphorylated by cellular kinases to its triphosphate form. This analog could then be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of nucleic acid synthesis.

  • Enzyme Inhibition: The molecule could act as a competitive inhibitor for enzymes involved in nucleoside metabolism, such as adenosine deaminase or kinases, thereby disrupting cellular homeostasis.

  • Adenosine Receptor Modulation: this compound is suggested to be an adenosine receptor agonist.[4] Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that regulate a wide range of physiological processes, including inflammation, cell proliferation, and apoptosis.

Below is a diagram illustrating a potential signaling pathway involving adenosine receptor activation.

Adenosine_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6_xylo_A N6,N6-Dimethyl- xylo-adenosine A_Receptor Adenosine Receptor (GPCR) N6_xylo_A->A_Receptor Binds G_Protein G Protein A_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Apoptosis) CREB->Gene_Expression Regulates

Caption: Hypothesized signaling pathway for this compound via adenosine receptor modulation.

General Experimental Workflow for Compound Evaluation

Due to the lack of specific data for this compound, a generalized workflow for screening a novel compound in cancer cell lines is presented.[6] This workflow should be adapted based on the specific research question and cell lines used.

Experimental_Workflow Compound_Prep 1. Compound Preparation (Solubilize in DMSO) Cell_Culture 2. Cell Culture (Select appropriate cell lines) Compound_Prep->Cell_Culture Cytotoxicity_Assay 3. Cytotoxicity Assays (MTT, XTT, CellTiter-Glo) Cell_Culture->Cytotoxicity_Assay Dose_Response 4. Determine IC50 Cytotoxicity_Assay->Dose_Response Mechanism_Studies 5. Mechanistic Studies Dose_Response->Mechanism_Studies Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Mechanism_Studies->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_Studies->Pathway_Analysis

Caption: A generalized workflow for the in vitro evaluation of a novel compound in cancer cell lines.

Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should typically range from low micromolar to millimolar. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

As no specific experimental data for this compound is currently available in the public domain, a template for data presentation is provided below. Researchers should populate this table with their own experimental results.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer48e.g., 25.5
HeLaCervical Cancer48e.g., 42.1
A549Lung Cancer48e.g., 15.8
JurkatT-cell Leukemia24e.g., 8.3

Conclusion and Future Directions

This compound is a synthetic nucleoside analog with unexplored potential in cell biology and drug discovery. The protocols and workflows outlined in this document provide a starting point for the systematic investigation of its biological effects. Future research should focus on determining its precise mechanism of action, evaluating its efficacy in a broader range of cell lines, and exploring its potential therapeutic applications. Given that it is classified as a nucleoside antimetabolite, its potential in cancer and virology research warrants further investigation.[5]

References

Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine as an Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128). Like other adenosine analogs, it is investigated for its potential to interact with and modulate the activity of adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are ubiquitously expressed and play crucial roles in a wide array of physiological and pathophysiological processes, including cardiovascular function, inflammation, neurotransmission, and cancer. This document provides a summary of the current, albeit limited, understanding of this compound's role as an adenosine receptor agonist, detailed protocols for its experimental evaluation, and a comparative analysis with structurally related compounds.

Comparative Analysis of N6-Substituted Adenosine Analogs

The affinity and efficacy of adenosine analogs are significantly influenced by substitutions at the N6 position of the adenine (B156593) ring. Research on N6-methyladenosine (m6A), a naturally occurring modified nucleoside, has shown that it acts as a ligand for the human A3 adenosine receptor with higher affinity than adenosine itself.[1][2][3] This suggests that methylation at the N6 position can confer selectivity for the A3 subtype.

In contrast, many other N6-substituted adenosine derivatives, such as N6-benzyladenosine, have been explored for their potent and selective agonist activity at A1 and A3 receptors.[4][5] The presence of two methyl groups at the N6 position in this compound, along with the xylofuranosyl sugar moiety, introduces unique structural characteristics that require empirical investigation to determine their impact on receptor binding and activation.

Table 1: Hypothetical and Comparative Data for N6-Substituted Adenosine Analogs

CompoundTarget Receptor(s)Binding Affinity (Ki)Functional Potency (EC50)Efficacy
This compound A1, A2A, A2B, A3 (Predicted)Data Not AvailableData Not AvailableData Not Available
N6-Methyladenosine (m6A)A3 > A1, A2A, A2BHigh affinity for A3[1][2][3]Potent at A3 (EC50 in nM range)[2]Full or partial agonist at A3
N6-BenzyladenosineA1, A3Nanomolar range for A1 and A3[4][5]Nanomolar range for A1 and A3Full or partial agonist
AdenosineA1, A2A, A2B, A3Micromolar to nanomolar rangeMicromolar to nanomolar rangeFull agonist

Signaling Pathways

Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The activation of these pathways by this compound would confirm its agonist activity at the respective receptor subtypes.

cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling N6_agonist_A1A3 This compound A1A3 A1 / A3 Receptor N6_agonist_A1A3->A1A3 Gi Gi/o Protein A1A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease N6_agonist_A2A2B This compound A2A2B A2A / A2B Receptor N6_agonist_A2A2B->A2A2B Gs Gs Protein A2A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase

Adenosine receptor signaling pathways.

Experimental Protocols

To characterize the pharmacological profile of this compound, the following experimental protocols are recommended.

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of this compound for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • A1: [3H]DPCPX (antagonist) or [3H]CHA (agonist)

    • A2A: [3H]ZM241385 (antagonist) or [3H]CGS21680 (agonist)

    • A2B: [3H]DPCPX (in cells co-expressing A2B and a chimeric G protein)

    • A3: [125I]AB-MECA (agonist)

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA).

  • Adenosine deaminase (ADA) to remove endogenous adenosine.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand for the respective receptor).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Adenosine deaminase (final concentration 2 U/mL).

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM XAC).

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4°C for some assays) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Compound) assay_setup Set up 96-well Plate (Buffer, ADA, Radioligand, Compound, Membranes) start->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate IC50 and Ki Values quantification->data_analysis cluster_workflow cAMP Assay Workflow start Seed and Culture Cells pre_incubation Pre-incubate with PDE Inhibitor start->pre_incubation stimulation Stimulate with Compound (± Forskolin) pre_incubation->stimulation lysis Lyse Cells stimulation->lysis detection Measure cAMP Levels lysis->detection analysis Determine EC50 and Emax detection->analysis

References

Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of N6,N6-Dimethyl-xylo-adenosine in cancer research is limited in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive guide for the preclinical evaluation of this and other novel adenosine (B11128) analogs. The data presented herein is illustrative and intended to serve as a template for structuring and reporting experimental findings.

Introduction

This compound is a synthetic adenosine analog. Adenosine and its analogs are a class of compounds known to play significant roles in various physiological and pathological processes. In the context of oncology, adenosine analogs have garnered interest for their potential to modulate cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This document outlines a systematic approach to investigate the potential anticancer effects of this compound.

Hypothetical Mechanism of Action

As an adenosine analog, this compound may exert its anticancer effects through several potential mechanisms, including but not limited to:

  • Interaction with Adenosine Receptors: Binding to and modulating the activity of adenosine receptors (A1, A2A, A2B, A3), which are often dysregulated in cancer and can influence tumor growth and the immune response.

  • Metabolic Interference: Acting as a nucleoside analog, it could be incorporated into cellular metabolic pathways, potentially disrupting DNA/RNA synthesis or interfering with the function of key enzymes involved in nucleotide metabolism.

  • Modulation of Kinase Signaling: Influencing intracellular signaling cascades critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

The precise mechanism of action for this compound would need to be elucidated through rigorous experimental investigation as outlined in the protocols below.

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical data that could be generated from the experimental protocols described. These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
A549Lung Carcinoma4825.5 ± 3.1
HeLaCervical Carcinoma4818.9 ± 2.3
JurkatT-cell Leukemia248.7 ± 1.1

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control65.4 ± 4.220.1 ± 2.514.5 ± 1.91.2 ± 0.3
15 µM Compound78.2 ± 5.110.5 ± 1.88.3 ± 1.23.0 ± 0.7

Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment, shown as mean ± standard deviation.

Table 3: Induction of Apoptosis by this compound in Jurkat Cells

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control94.3 ± 3.73.1 ± 0.92.6 ± 0.6
10 µM Compound60.1 ± 5.525.8 ± 3.114.1 ± 2.4

Cell populations were quantified using Annexin V/PI staining and flow cytometry after 24 hours of treatment. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well cell culture plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells with ice-cold PBS and centrifuge again.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell line (e.g., Jurkat)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key cancer-related signaling proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G Compound N6,N6-Dimethyl- xylo-adenosine AdenosineReceptor Adenosine Receptor Compound->AdenosineReceptor DownstreamSignaling Downstream Signaling (e.g., cAMP modulation) AdenosineReceptor->DownstreamSignaling CellularEffects Cellular Effects (Proliferation, Apoptosis) DownstreamSignaling->CellularEffects

Caption: Potential mechanism via adenosine receptor modulation.

G start Seed Cancer Cells in 96-well Plate treat Treat with N6,N6-Dimethyl- xylo-adenosine (24-72h) start->treat mtt Add MTT Reagent (4 hours) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Compound N6,N6-Dimethyl- xylo-adenosine PI3K PI3K Compound->PI3K Inhibition? ERK ERK Compound->ERK Inhibition? Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Hypothesized targeting of PI3K/Akt and MAPK pathways.

Application Notes and Protocols for In Vitro Treatment with N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. The following application notes and protocols are based on the general characteristics of adenosine (B11128) analogs and provide a foundational framework for initiating in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

This compound is a synthetic adenosine analog.[1][2] Like other adenosine analogs, it holds potential for various therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer cell proliferation.[1][2] Its mechanism of action is hypothesized to be similar to other nucleoside analogs, which can interfere with cellular signaling pathways and metabolic processes.[2] This document provides generalized protocols for the initial in vitro evaluation of this compound.

Data Presentation

Due to the scarcity of published data for this specific compound, a summary of quantitative data from related adenosine analogs is presented below to provide a comparative context for experimental design.

Table 1: In Vitro Activity of Related Adenosine Analogs

CompoundCell LineAssay TypeIC50Reference
N6,N6-DimethyladenosineL1210 LeukemiaProliferation Assay0.5 µg/mL[3]
N6-benzyladenineAcute Myeloid LeukemiaDifferentiation Assay25-100 µM[4]
N6-IsopentenyladenosineThyroid K-RAS transformed cellsAntiproliferative AssayNot specified[4]

Experimental Protocols

The following are generalized protocols that can be adapted to study the in vitro effects of this compound.

Protocol 1: Determination of IC50 using a Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • Cell line of interest (e.g., cancer cell line, normal fibroblast line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., PrestoBlue, CellTiter-Glo®)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol (B130326) for MTT)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM).[5]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[5]

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in a target cell line.

Materials:

  • This compound

  • 6-well cell culture plates

  • Cell line of interest

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

G cluster_0 Generalized Workflow for In Vitro Evaluation A Compound Preparation (Stock Solution in DMSO) B Cell Culture (Seeding in Multi-well Plates) A->B C Treatment with This compound B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Data Analysis (IC50 Determination) E->F G Mechanism of Action Studies F->G H Apoptosis Assay (e.g., Annexin V/PI) G->H I Cell Cycle Analysis (e.g., Propidium Iodide) G->I J Signaling Pathway Analysis (e.g., Western Blot) G->J

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

G cluster_1 Hypothesized Signaling Pathway Modulation AdenosineAnalog This compound AdenosineReceptor Adenosine Receptors? AdenosineAnalog->AdenosineReceptor Binds? DownstreamEffectors Downstream Effectors AdenosineReceptor->DownstreamEffectors PI3K_AKT PI3K-AKT Pathway (Cell Survival, Proliferation) DownstreamEffectors->PI3K_AKT MAPK_ERK MAPK/ERK Pathway (Proliferation, Differentiation) DownstreamEffectors->MAPK_ERK NF_kB NF-κB Pathway (Inflammation, Immune Response) DownstreamEffectors->NF_kB CellularResponse Cellular Response (e.g., Apoptosis, Growth Inhibition) PI3K_AKT->CellularResponse MAPK_ERK->CellularResponse NF_kB->CellularResponse

Caption: Hypothesized signaling pathways potentially modulated by adenosine analogs.

References

Application Notes and Protocols for Investigating N6,N6-Dimethyl-xylo-adenosine and Other Novel Adenosine Analogs in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cardiovascular effects of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. The following application notes and protocols are based on the well-established cardiovascular effects of adenosine (B11128) and its analogs. These are intended to serve as a guide for researchers initiating studies on this compound or other novel adenosine analogs.

Application Notes

This compound is an adenosine analog. Adenosine and its analogs are known to exert significant effects on the cardiovascular system, primarily through their interaction with four G-protein coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.[1][2][3] These receptors are widely expressed in the heart and vasculature, and their activation triggers various physiological responses.[1][3]

1.1. Vasodilation and Blood Pressure Regulation

Adenosine analogs are potent vasodilators, particularly in the coronary circulation.[2][3][4] This effect is predominantly mediated by the activation of A2A and A2B receptors on vascular smooth muscle and endothelial cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent vasorelaxation.[1][2][5] The vasodilatory properties of adenosine analogs make them valuable tools for studying coronary blood flow regulation and for potential therapeutic applications in conditions like myocardial ischemia.[4][6]

1.2. Cardiac Electrophysiology

Activation of A1 adenosine receptors in the heart has significant effects on cardiac electrophysiology.[7] It slows the heart rate by decreasing the spontaneous firing rate of the sinoatrial (SA) node and reduces atrioventricular (AV) nodal conduction velocity.[5][7] This can be protective in certain arrhythmias but can also lead to bradycardia and heart block.[8][9]

1.3. Cardioprotection

Adenosine and its analogs have been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury.[1][10] This protection is thought to be mediated by a combination of effects, including improved coronary blood flow, anti-inflammatory actions, and direct effects on cardiomyocytes.[2][7]

1.4. Anti-inflammatory Effects

Adenosine possesses anti-inflammatory properties, primarily through the activation of A2A receptors on immune cells.[6][7][11] This leads to the inhibition of pro-inflammatory cytokine release and reduced immune cell activation, which can be beneficial in cardiovascular diseases with an inflammatory component, such as atherosclerosis.[2][6]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in various cardiovascular research models.

2.1. In Vitro Assessment of Vasodilation in Isolated Aortic Rings

This protocol assesses the direct vasodilatory effect of a test compound on isolated blood vessels.

  • Tissue Preparation:

    • Humanely euthanize a rodent model (e.g., Sprague-Dawley rat).

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.

    • Gently remove adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Procedure:

    • Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine, 1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

2.2. Langendorff Isolated Heart Perfusion for Cardioprotection Studies

This ex vivo model allows for the assessment of a compound's direct effects on cardiac function and its potential to protect the heart from ischemia-reperfusion injury.

  • Heart Isolation and Perfusion:

    • Anesthetize a rodent model and administer heparin.

    • Rapidly excise the heart and arrest it in ice-cold K-H buffer.

    • Mount the heart on a Langendorff apparatus via the aorta for retrograde perfusion with oxygenated K-H buffer at a constant pressure and temperature (37°C).

    • Insert a balloon into the left ventricle to measure heart rate, left ventricular developed pressure (LVDP), and contractility (dP/dt).

  • Ischemia-Reperfusion Protocol:

    • Allow the heart to stabilize for a 20-minute baseline period.

    • Infuse this compound or vehicle for a pre-ischemic period (e.g., 10 minutes).

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfuse the heart with K-H buffer (with or without the test compound) for a reperfusion period (e.g., 60-120 minutes).

  • Data Analysis:

    • Monitor hemodynamic parameters throughout the experiment.

    • At the end of reperfusion, collect the coronary effluent to measure markers of cardiac injury (e.g., lactate (B86563) dehydrogenase, creatine (B1669601) kinase).

    • The heart can be sectioned and stained to determine the infarct size.

2.3. In Vivo Hemodynamic Assessment in a Rodent Model

This protocol evaluates the systemic cardiovascular effects of the test compound in a living animal.

  • Animal Preparation:

    • Anesthetize a rodent model (e.g., rat or mouse).

    • Insert a catheter into the carotid artery to measure blood pressure and a catheter into the jugular vein for drug administration.

    • Monitor heart rate via ECG electrodes.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery.

    • Record baseline hemodynamic parameters (mean arterial pressure, heart rate).

    • Administer increasing doses of this compound intravenously.

    • Continuously record hemodynamic parameters for a set period after each dose.

  • Data Analysis:

    • Calculate the change in mean arterial pressure and heart rate from baseline for each dose.

    • Construct dose-response curves for the hypotensive and bradycardic/tachycardic effects of the compound.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Vasodilatory Effect of this compound on Isolated Rat Aortic Rings

Concentration (µM)% Relaxation (Mean ± SEM)
0.01Data
0.1Data
1Data
10Data
100Data

Table 2: Cardioprotective Effects of this compound in an Isolated Rat Heart Model of Ischemia-Reperfusion

Treatment GroupLVDP Recovery (%)Infarct Size (%)LDH Release (U/L)
Vehicle ControlDataDataData
This compound (1 µM)DataDataData
This compound (10 µM)DataDataData

Table 3: Hemodynamic Effects of this compound in Anesthetized Rats

Dose (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
0.1DataData
1DataData
10DataData

Visualizations

Diagram 1: General Signaling Pathway of Adenosine Receptors

Adenosine_Signaling cluster_membrane Cell Membrane Adenosine Adenosine / Analog A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs AC Adenylyl Cyclase Gi->AC Physiological_Response_A1 Physiological Response (e.g., ↓ Heart Rate) Gs->AC Physiological_Response_A2 Physiological Response (e.g., Vasodilation) cAMP_dec ↓ cAMP cAMP_inc ↑ cAMP AC->cAMP_inc

Caption: Adenosine receptor signaling pathways.

Diagram 2: Experimental Workflow for Assessing Cardioprotective Effects

Experimental_Workflow start Start heart_isolation Isolate Rodent Heart start->heart_isolation langendorff_setup Mount on Langendorff Apparatus heart_isolation->langendorff_setup stabilization Stabilization Period (20 min) langendorff_setup->stabilization treatment Administer Vehicle or This compound stabilization->treatment ischemia Induce Global Ischemia (30 min) treatment->ischemia reperfusion Reperfusion Period (60-120 min) ischemia->reperfusion data_collection Collect Hemodynamic Data and Coronary Effluent reperfusion->data_collection analysis Analyze Infarct Size and Biochemical Markers data_collection->analysis end End analysis->end

Caption: Langendorff ischemia-reperfusion workflow.

References

Investigating the Respiratory System Effects of N6,N6-Dimethyl-xylo-adenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,N6-Dimethyl-xylo-adenosine is an adenosine (B11128) analog. While adenosine and its various analogs are known to exert a range of physiological effects, including vasodilation and potential anti-cancer properties, the specific impacts of this compound on the respiratory system have not been extensively documented in publicly available literature.[1] Adenosine itself is known to modulate inflammatory responses and can induce bronchoconstriction in asthmatics.[2][3][4] It has been shown to stimulate respiration, which may be due to chemoreceptor activation.[5] Given the structural similarity, it is plausible that this compound could modulate similar pathways, such as those involving adenosine receptors (A1, A2A, A2B, A3), which play crucial roles in regulating inflammation and immune cell function in the lungs.[2][3][6][7][8]

These application notes provide a framework for investigating the potential effects of this compound on the respiratory system. The following sections outline proposed experimental protocols and data presentation formats to guide researchers in this area.

Data Presentation

Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison and analysis.

Table 1: In Vitro Analysis of Inflammatory Cytokine Secretion

Cell Line/Primary CellsTreatmentConcentration (µM)IL-6 (pg/mL)TNF-α (pg/mL)IL-8 (pg/mL)
Human Bronchial Epithelial Cells (HBECs)Vehicle Control-
This compound1
10
100
LPS (Positive Control)1 µg/mL
Human Small Airway Epithelial Cells (HSAECs)Vehicle Control-
This compound1
10
100
Poly(I:C) (Positive Control)10 µg/mL

Table 2: In Vivo Assessment of Lung Function in a Murine Model of Asthma

Treatment GroupRoute of AdministrationDose (mg/kg)Airway Hyperresponsiveness (Penh)Bronchoalveolar Lavage (BAL) Fluid - Total Cells (x10^5)BAL Fluid - Eosinophils (x10^4)
Naive (No Disease)--
Vehicle Control (Asthma Model)Intranasal-
This compoundIntranasal1
10
Dexamethasone (B1670325) (Positive Control)Intraperitoneal1

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Human Lung Epithelial Cells

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by human bronchial epithelial cells (HBECs).

Materials:

  • Human Bronchial Epithelial Cells (HBECs)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • This compound

  • Lipopolysaccharide (LPS) or Poly(I:C) as an inflammatory stimulus

  • ELISA kits for IL-6, TNF-α, and IL-8

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HBECs in 96-well plates until they reach 80-90% confluency.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control. Incubate for 1 hour.

  • Inflammatory Challenge: Add an inflammatory stimulus such as LPS (1 µg/mL) or Poly(I:C) (10 µg/mL) to the wells (except for the negative control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of IL-6, TNF-α, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine if this compound treatment reduces the secretion of pro-inflammatory cytokines compared to the vehicle control in stimulated cells.

Protocol 2: In Vivo Evaluation in a Murine Model of Allergic Asthma

Objective: To investigate the therapeutic potential of this compound in a house dust mite (HDM)-induced murine model of allergic asthma.[9]

Materials:

  • 6-8 week old BALB/c mice

  • House Dust Mite (HDM) extract

  • This compound

  • Dexamethasone (positive control)

  • Whole-body plethysmography system for measuring airway hyperresponsiveness

  • Methacholine

  • Materials for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Sensitization and Challenge: Sensitize mice by intranasal administration of HDM extract on days 0, 1, and 2. Challenge the mice with intranasal HDM extract on days 14, 15, 16, and 17 to induce an asthmatic phenotype.[9]

  • Treatment: Administer this compound (e.g., 1 and 10 mg/kg) or vehicle control intranasally 1 hour prior to each HDM challenge. A positive control group will receive dexamethasone (1 mg/kg) intraperitoneally.

  • Airway Hyperresponsiveness (AHR) Measurement: On day 18, measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.[10][11]

  • Bronchoalveolar Lavage (BAL): On day 19, perform BAL to collect lung inflammatory cells.

  • Cell Analysis: Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid.

  • Histopathology: Collect lung tissue for histological analysis to assess inflammation and mucus production.

  • Data Analysis: Compare the AHR, BAL fluid cell counts, and histological scores between the different treatment groups to evaluate the efficacy of this compound.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus N6_N6_Dimethyl_xylo_adenosine N6,N6-Dimethyl- xylo-adenosine Adenosine_Receptor Adenosine Receptor (e.g., A2B) N6_N6_Dimethyl_xylo_adenosine->Adenosine_Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Activation cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NF_kB NF-κB Inhibition PKA->NF_kB Gene_Expression Decreased Pro-inflammatory Gene Expression CREB->Gene_Expression NF_kB->Gene_Expression

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Human Lung Epithelial Cells Treatment_IV Treat with N6,N6-Dimethyl- xylo-adenosine Cell_Culture->Treatment_IV Stimulation Induce Inflammation (e.g., LPS) Treatment_IV->Stimulation Analysis_IV Measure Cytokine Levels (ELISA) Stimulation->Analysis_IV Animal_Model Induce Allergic Asthma in Mice (HDM) Treatment_IVO Administer N6,N6-Dimethyl- xylo-adenosine Animal_Model->Treatment_IVO AHR Assess Airway Hyperresponsiveness Treatment_IVO->AHR BAL Perform Bronchoalveolar Lavage (BAL) Treatment_IVO->BAL Histology Lung Tissue Histopathology Treatment_IVO->Histology

Caption: General experimental workflow for investigating this compound.

References

Application Notes and Protocols for Central Nervous System Studies with N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific effects of N6,N6-Dimethyl-xylo-adenosine on the central nervous system (CNS) is limited in publicly available literature. The following application notes and protocols are based on the known pharmacology of adenosine (B11128) analogs and the general methodologies for studying adenosine receptor agonists in the CNS. These should serve as a foundational guide for initiating research into this specific compound.

Application Notes

This compound is a synthetic adenosine analog with potential as a research tool for investigating the role of adenosine signaling in the central nervous system.[1] Adenosine is a critical neuromodulator, and its receptors (A1, A2A, A2B, and A3) are widely distributed throughout the brain, playing key roles in regulating neuronal activity, neurotransmitter release, inflammation, and cerebral blood flow.[2][3] As an adenosine receptor agonist, this compound is hypothesized to mimic the effects of endogenous adenosine, thereby offering a means to probe the physiological and pathological functions of adenosinergic signaling pathways.

Potential CNS research applications for this compound include:

  • Neuroprotection: A1 receptor activation is generally associated with neuroprotective effects, suggesting that selective A1 agonists could be beneficial in conditions like ischemia and epilepsy.[2] Investigating the receptor selectivity profile of this compound is a critical first step in exploring this potential.

  • Modulation of Neuroinflammation: Adenosine receptors are expressed on microglia and astrocytes, and their activation can modulate the inflammatory response in the brain.

  • Treatment of Neurodegenerative Diseases: Dysregulation of adenosine signaling has been implicated in Alzheimer's and Parkinson's diseases.[4] Adenosine analogs are being explored as potential therapeutic agents in these contexts.

  • Pain Management: Adenosine receptors are involved in the modulation of nociceptive pathways, and A1 receptor agonists have shown analgesic properties.

Hypothesized Mechanism of Action in the CNS

As an adenosine analog, this compound is expected to bind to and activate one or more of the adenosine receptor subtypes. The specific downstream effects will depend on its receptor selectivity and the cell type in which the receptors are expressed. For instance, activation of A1 receptors, which are coupled to Gi proteins, typically leads to the inhibition of adenylyl cyclase, decreased cAMP levels, activation of potassium channels, and inhibition of calcium channels. Conversely, A2A receptor activation (coupled to Gs proteins) stimulates adenylyl cyclase and increases cAMP levels.

Data Presentation

The following table presents hypothetical binding affinity data for this compound at the four human adenosine receptor subtypes. This data is illustrative and would need to be determined experimentally.

Receptor SubtypeHypothetical Kᵢ (nM)
A115
A2A250
A2B>10,000
A3800

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay to Determine Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for adenosine receptor subtypes using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cell lines stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]PSB-603 (for A2B), [³H]HEMADO (for A3).

  • This compound.

  • Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA).

  • Adenosine deaminase (ADA).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Pre-treat the membrane preparations with adenosine deaminase (2 U/mL) for 30 minutes at 37°C to remove any endogenous adenosine.

  • In a 96-well plate, combine the cell membranes (20-50 µg of protein), the radioligand at a concentration near its Kₔ, and varying concentrations of this compound (e.g., from 10⁻¹⁰ to 10⁻⁴ M).

  • For total binding, omit the this compound. For non-specific binding, add a high concentration of a suitable unlabeled antagonist.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Assay to Determine Functional Activity

This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the adenosine receptor of interest.

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase for A1 and A3 receptor assays).

  • A known agonist for the receptor of interest (positive control).

  • A known antagonist for the receptor of interest.

  • Cell culture medium.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the experiment, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • For A1/A3 receptors (Gi-coupled): Add varying concentrations of this compound along with a fixed concentration of forskolin (e.g., 1-10 µM).

  • For A2A/A2B receptors (Gs-coupled): Add varying concentrations of this compound alone.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation in CNS Models receptor_binding Radioligand Binding Assay (Determine Ki) functional_assay cAMP Functional Assay (Determine EC50 and Emax) receptor_binding->functional_assay Confirm Functional Activity animal_model Select Animal Model (e.g., Ischemia, Neuroinflammation) functional_assay->animal_model Proceed if promising in vitro profile dosing Dose-Response Studies (Behavioral & Physiological Readouts) animal_model->dosing pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling dosing->pk_pd compound This compound compound->receptor_binding

Caption: General workflow for CNS drug discovery.

adenosine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor Gi Gi Protein A1R->Gi AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gi->AC Inhibits cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA downstream Downstream Cellular Effects PKA->downstream ligand N6,N6-Dimethyl- xylo-adenosine ligand->A1R Activates

Caption: Hypothesized A1 receptor signaling pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of N6-Substituted Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of N6-substituted adenosine (B11128) derivatives, which are crucial tools for studying adenosine receptors (ARs) and developing novel therapeutics. This document offers detailed protocols for the synthesis of a representative compound, N6-benzyladenosine, as well as for key pharmacological assays used to characterize these derivatives.

Introduction

N6-substituted adenosine derivatives are a versatile class of molecules widely utilized in biomedical research to probe the function of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, making them attractive targets for drug discovery in areas such as cardiovascular disease, inflammation, cancer, and neurodegenerative disorders. By modifying the N6 position of the adenosine scaffold, researchers can systematically alter the affinity and efficacy of these ligands for the different AR subtypes, leading to the development of highly potent and selective agonists and antagonists.

Synthesis of N6-Substituted Adenosine Derivatives

A common and effective method for the synthesis of N6-substituted adenosine derivatives is the nucleophilic substitution of 6-chloropurine (B14466) riboside with a corresponding amine. This approach allows for the introduction of a wide variety of substituents at the N6 position.

General Synthetic Workflow

The synthesis typically involves the reaction of a purine (B94841) precursor with an amine, followed by purification.

G cluster_synthesis Synthetic Workflow start Start with 6-Chloropurine Riboside reaction Nucleophilic Substitution Reaction start->reaction amine Select appropriate Amine (e.g., Benzylamine) amine->reaction purification Purification by Crystallization or Chromatography reaction->purification product N6-Substituted Adenosine Derivative purification->product

Caption: General workflow for the synthesis of N6-substituted adenosine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N6-Benzyladenosine

This protocol describes the synthesis of N6-benzyladenosine from 6-chloropurine-9-riboside and benzylamine (B48309).[1]

Materials:

  • 6-Chloropurine-9-riboside

  • Benzylamine

  • n-Butanol

  • Triethylamine (B128534)

  • Diethyl ether

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Freezer (-5 °C)

Procedure:

  • To a round-bottom flask, add 1 mmol of 6-chloropurine-9-riboside.

  • Add 20 mL of n-butanol to the flask.

  • Add 1.33 mmol of the appropriate benzylamine derivative to the reaction mixture.

  • Add 1.67 mmol of triethylamine to the mixture.

  • Attach a reflux condenser and stir the reaction mixture at 90 °C for 4 hours.[1]

  • After 4 hours, stop heating and allow the mixture to cool to room temperature.

  • Place the reaction mixture in a freezer at -5 °C overnight to facilitate precipitation of the product.[1]

  • Collect the white solid product by filtration using a Büchner funnel.

  • Wash the collected solid with cold n-butanol (2 x 5 mL), followed by cold distilled water (2 x 5 mL), and finally with diethyl ether (2 x 5 mL).[1]

  • Dry the purified N6-benzyladenosine derivative under vacuum.

  • Confirm the identity and purity of the final product using techniques such as HPLC and NMR.[2]

Biological Evaluation of N6-Substituted Adenosine Derivatives

The pharmacological activity of newly synthesized N6-substituted adenosine derivatives is typically assessed through radioligand binding assays to determine their affinity for different adenosine receptor subtypes and functional assays to evaluate their efficacy (agonist or antagonist properties).

Protocol 2: Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor using a competitive binding assay.[3][4]

Materials:

  • Cell membranes expressing the human adenosine A1 receptor

  • [3H]DPCPX (radioligand for A1 receptor)

  • Test compounds (N6-substituted adenosine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Experimental Workflow:

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare receptor membranes, radioligand, and test compounds incubate Incubate receptor membranes with radioligand and test compound prep->incubate Add to 96-well plate separate Separate bound from free radioligand by filtration incubate->separate After reaching equilibrium count Quantify bound radioactivity using a scintillation counter separate->count Transfer filters to vials analyze Analyze data to determine IC50 and Ki values count->analyze Generate competition curve

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a solution of the radioligand ([3H]DPCPX) in the assay buffer at a concentration close to its Kd value.

    • Prepare a suspension of the cell membranes expressing the A1 receptor in the assay buffer.

  • Incubation:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known A1 antagonist (for non-specific binding) or the test compound at various concentrations.

      • 50 µL of the radioligand solution.

      • 150 µL of the membrane suspension.

    • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.[3]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add liquid scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Accumulation Assay for Adenosine A3 Receptor

This functional assay is used to determine whether a test compound acts as an agonist or antagonist at the A3 adenosine receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels. A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[5][6]

Materials:

  • CHO cells stably expressing the human A3 adenosine receptor

  • Test compounds (N6-substituted adenosine derivatives)

  • Forskolin (B1673556) (an activator of adenylyl cyclase)

  • A known A3 receptor agonist (e.g., IB-MECA)

  • Cell culture medium

  • cAMP assay kit (e.g., GloSensor cAMP Assay)

  • Luminometer

Signaling Pathway:

G cluster_pathway A3 Adenosine Receptor Signaling Pathway Ligand A3 Agonist (e.g., N6-derivative) A3R A3 Adenosine Receptor Ligand->A3R binds Gi Gi Protein A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC Response Cellular Response cAMP->Response mediates

Caption: A3 adenosine receptor signaling pathway leading to cAMP inhibition.

Procedure:

  • Cell Culture:

    • Culture CHO cells expressing the A3 receptor in appropriate media until they reach the desired confluency.

  • Assay Preparation:

    • Seed the cells into a 96-well plate and allow them to attach overnight.

    • Prepare solutions of the test compounds, a reference agonist, and forskolin in the assay buffer.

  • Agonist Mode:

    • Treat the cells with various concentrations of the test compound.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate for a specific time at a controlled temperature.

    • Measure the cAMP levels using a cAMP assay kit according to the manufacturer's instructions. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a fixed concentration of a known A3 receptor agonist (e.g., IB-MECA) to all wells, followed by forskolin.

    • Incubate for a specific time at a controlled temperature.

    • Measure the cAMP levels. An attenuation of the agonist-induced decrease in cAMP levels indicates antagonist activity.

  • Data Analysis:

    • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the percentage of inhibition of the reference agonist's effect against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation: Biological Activity of N6-Substituted Adenosine Derivatives

The following table summarizes the binding affinities (Ki) and functional potencies (IC50 or EC50) of several representative N6-substituted adenosine derivatives at different adenosine receptor subtypes.

CompoundN6-SubstituentReceptor SubtypeAssay TypeKi (nM)IC50/EC50 (nM)Reference
N6-Cyclopentyladenosine (CPA)CyclopentylA1Binding0.8-[7]
2-Chloro-N6-cyclopentyladenosine (CCPA)CyclopentylA1Binding0.4-[7]
2-Chloro-N6-cyclopentyladenosine (CCPA)CyclopentylA1Functional (AC)-33[7]
N6-n-Pentyladenosinen-PentylA1Binding0.50-[8]
N6-(9-Amino-nonyl)adenosine9-Amino-nonylA1Binding0.32-[8]
N6-BenzyladenosineBenzylA1Binding12.0-[9]
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide3-IodobenzylA3Binding1.1-[10]
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine(1S,2R)-2-Phenyl-1-cyclopropylA3 (human)Binding0.63-[11][12]
DPMA2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethylA3 (human)Binding106-[11][12]
N6-Cyclohexyladenosine (CHA)CyclohexylA1Functional-8.2[13][14]
3'-Ureido-N6-(3-iodobenzyl)adenosine3-IodobenzylA3 (mutant)Binding220-[15]

Note: AC refers to Adenylate Cyclase inhibition assay. Ki values represent the binding affinity, where a lower value indicates higher affinity. IC50/EC50 values represent the functional potency, where a lower value indicates higher potency.

Conclusion

The synthesis and characterization of N6-substituted adenosine derivatives are fundamental to the exploration of adenosine receptor pharmacology. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel adenosine receptor ligands for their potential as research tools and therapeutic agents. Careful execution of these experimental procedures and thorough data analysis will enable the identification of compounds with desired affinity, selectivity, and functional activity profiles.

References

Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine as a Nucleoside Antimetabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a purine (B94841) nucleoside analog, classified as a nucleoside antimetabolite.[1][2] Compounds within this class are known to interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation, particularly in rapidly dividing cells such as cancer cells. Adenosine (B11128) analogs have also been noted for their potential to inhibit cancer progression.[1] This document provides detailed protocols for evaluating the potential of this compound as an anticancer agent, focusing on its effects on cell viability, apoptosis, and relevant signaling pathways. Due to the limited availability of specific experimental data for this compound, the quantitative data presented herein is hypothetical and serves as an illustrative example based on the known activities of similar nucleoside analogs.

Physicochemical Properties

PropertyValue
Molecular Formula C12H17N5O4[3]
Molecular Weight 295.29 g/mol [2]
CAS Number 669055-52-1[3]
Solubility Soluble in DMSO (e.g., up to 10 mM)
Appearance Solid[2]

Hypothetical Biological Activity Data

The following tables represent hypothetical data for the biological activity of this compound in a human cancer cell line (e.g., MCF-7 breast cancer cells). These tables are intended to serve as a template for data presentation.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-72415.2
MCF-7488.5
MCF-7724.1
A5494812.3
HeLa489.8

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48-hour treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)2.11.596.4
515.84.270.0
1035.28.955.9
2052.115.332.6

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimetabolite activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.[4][5]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add N6,N6-Dimethyl- xylo-adenosine incubate_24h->add_compound incubate_treatment Incubate (24, 48, 72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance

MTT Assay Experimental Workflow

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[8][9]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.[8]

Apoptosis_Assay_Workflow cluster_culture Cell Culture and Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_compound Treat with N6,N6-Dimethyl- xylo-adenosine seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Apoptosis Assay Workflow

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[11][12]

Materials:

  • This compound

  • Human cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

Hypothetical Mechanism of Action and Signaling Pathway

As a nucleoside antimetabolite, this compound is likely to be taken up by cells and phosphorylated to its triphosphate form. This active metabolite can then compete with endogenous nucleosides, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis.

Furthermore, as an adenosine analog, it may interact with adenosine receptors, which are known to modulate various signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[13][14] Activation or inhibition of these pathways can affect cell proliferation, survival, and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound N6,N6-Dimethyl- xylo-adenosine adenosine_receptor Adenosine Receptor compound->adenosine_receptor dna_synthesis Inhibition of DNA/RNA Synthesis compound->dna_synthesis Metabolic Conversion pi3k PI3K adenosine_receptor->pi3k Modulates mapk_pathway MAPK Pathway (ERK) adenosine_receptor->mapk_pathway Modulates akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits proliferation Decreased Proliferation mapk_pathway->proliferation Promotes dna_synthesis->apoptosis dna_synthesis->proliferation

Hypothetical Signaling Pathway

Disclaimer

The experimental data and signaling pathways described in these application notes are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to determine the specific biological activities and mechanisms of action of this compound. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. All research should be conducted in accordance with institutional and national guidelines.

References

Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6,N6-Dimethyl-xylo-adenosine is a modified nucleoside analog of adenosine (B11128).[1][2] Such analogs are pivotal in biomedical research and drug discovery, often serving as probes to elucidate complex biological pathways or as therapeutic agents themselves.[3][4] Modifications to the ribose sugar, as seen in the "xylo" configuration, and to the nucleobase, with the N6,N6-dimethyl groups, can significantly alter the compound's affinity for adenosine receptors, metabolic stability, and overall biological activity.[2]

Adenosine analogs are known to interact with various cellular targets, including adenosine receptors, which are implicated in cardiovascular, respiratory, and central nervous system functions.[5][6] They have also been investigated for their potential in cancer therapy as nucleoside antimetabolites.[1][7] The preparation of accurate and stable stock solutions is the foundational step for any in vitro or in vivo studies to ensure reproducible and reliable experimental outcomes. This document provides a detailed protocol for the preparation of stock solutions of this compound and outlines a potential signaling pathway for further investigation.

Physicochemical Data and Solubility

Proper handling and storage are crucial for maintaining the integrity of this compound. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C12H17N5O4[2][7]
Molecular Weight 295.29 g/mol [2][7]
CAS Number 669055-52-1[5]
Appearance Solid[2][7]
Purity ≥95%[2][5]
Solubility 10 mM in DMSO
Storage (Powder) -20°C for 3 years, 4°C for 2 years[7]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

  • This compound (MW: 295.29 g/mol )

  • Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Sterile, precision pipettes and tips

  • Vortex mixer

  • Water bath or heat block (optional, for enhancing solubility)

3.2. Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

3.3. Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 1 mL x 10 mmol/L x (1 L / 1000 mL) x 295.29 g/mol x (1000 mg / 1 g)

      • Mass (mg) = 2.95 mg

  • Weighing: Carefully weigh out 2.95 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If solubility is an issue, gentle warming in a water bath (up to 37°C) can be applied for a short period.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) vials. This minimizes freeze-thaw cycles and exposure to light.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[7]

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps for preparing the stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate calculate Calculate Required Mass (e.g., 2.95 mg for 1 mL of 10 mM) equilibrate->calculate weigh Weigh Compound calculate->weigh add_solvent Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect aliquot Aliquot into Light-Protected Vials inspect->aliquot label_vials Label Vials aliquot->label_vials store Store at -20°C or -80°C label_vials->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

4.2. Postulated Signaling Pathway

As an adenosine analog, this compound is postulated to interact with adenosine receptors (ARs). ARs are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase (AC) activity.[8] A1 and A3 receptors typically couple to Gi proteins to inhibit AC, while A2A and A2B receptors couple to Gs proteins to stimulate AC.[8][9] This leads to changes in cyclic AMP (cAMP) levels, a critical second messenger.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 / A3 Receptor AC Adenylyl Cyclase A1R->AC Inhibits (via Gi) A2R A2A / A2B Receptor A2R->AC Activates (via Gs) cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Response Phosphorylates Targets Compound N6,N6-Dimethyl- xylo-adenosine Compound->A1R Binds Compound->A2R Binds

Caption: Postulated signaling via adenosine receptors.

References

Troubleshooting & Optimization

N6,N6-Dimethyl-xylo-adenosine solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6,N6-Dimethyl-xylo-adenosine, focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: In which organic solvents is this compound soluble?

This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4] One supplier suggests a solubility of 10 mM in DMSO. If solubility issues arise in DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) may be attempted.[4]

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[4] This stock can then be diluted into the desired aqueous buffer to the final working concentration. This approach helps to avoid issues with dissolving the powdered compound directly into an aqueous medium.

Q4: What factors can influence the solubility of this compound in my experiments?

Several factors can affect the solubility of this compound:

  • pH of the buffer: The ionization state of the molecule can change with pH, which may impact its solubility.

  • Buffer composition and ionic strength: Different salts and their concentrations can influence solubility.

  • Temperature: Solubility of many compounds, including adenosine (B11128), increases with temperature.[3]

  • Presence of co-solvents: Small percentages of organic solvents (like DMSO or ethanol) in the final aqueous solution can enhance solubility.

Q5: How stable is this compound in solution?

When stored as a powder at -20°C, this compound is stable for several years.[4] In an organic solvent, it is stable for at least 6 months at -80°C.[4] It is important to note that aqueous solutions of the parent compound, adenosine, are not recommended for storage for more than one day.[1] Therefore, it is best practice to prepare fresh aqueous solutions of this compound for each experiment.

Troubleshooting Guide

Issue: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.

This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. Be mindful of the potential effects of the solvent on your biological system.

  • Adjust the pH of the Aqueous Buffer: Systematically test the solubility at different pH values (e.g., from pH 5.0 to 8.0) to determine if there is a pH at which the compound is more soluble.

  • Gentle Warming: Briefly and gently warming the solution (e.g., to 37°C) may help dissolve the precipitate. However, be cautious about the thermal stability of the compound and other components in your experiment.

  • Sonication: Use a bath sonicator to aid in the dissolution of fine precipitates.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides solubility information for the parent compound, adenosine, as a reference.

CompoundSolvent/BufferTemperatureSolubility
This compoundDMSORoom Temperature~10 mM
AdenosinePBS (pH 7.2)Room Temperature~10 mg/mL[1]
AdenosineWaterColdFairly Soluble[2]
AdenosineWaterHotFreely Soluble[2][3]
AdenosineDMSORoom Temperature~20 mg/mL[1]
AdenosineDimethyl formamideRoom Temperature~5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the required mass of the compound for your desired volume and concentration (Molecular Weight: 295.29 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 2.95 mg.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[4]

Protocol 2: Determining Aqueous Solubility (Empirical Approach)

Objective: To empirically determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Your aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of your DMSO stock solution into your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 500 µM.

  • To a microcentrifuge tube containing the appropriate volume of your aqueous buffer, add the corresponding small volume of the DMSO stock solution. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize precipitation.

  • Immediately after adding the stock solution, vortex the tube for 30 seconds to ensure thorough mixing.

  • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes and inspect again.

  • The highest concentration that remains clear without any visible precipitate is your approximate working solubility limit in that specific buffer.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Aqueous Solubility Determination weigh Weigh N6,N6-Dimethyl- xylo-adenosine Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Step 1 dissolve Vortex to Dissolve add_dmso->dissolve Step 2 store Aliquot and Store at -80°C dissolve->store Step 3 dilute Dilute Stock into Buffer store->dilute Step 4 prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute mix Vortex Immediately dilute->mix Step 5 observe Observe for Precipitation mix->observe Step 6 determine Determine Max Soluble Concentration observe->determine Step 7

Caption: Workflow for preparing a stock solution and determining aqueous solubility.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitate Observed in Aqueous Buffer? lower_conc Lower Final Concentration start->lower_conc Yes end Solution is Clear start->end No increase_cosolvent Increase Co-solvent % lower_conc->increase_cosolvent Still Precipitates lower_conc->end Resolved adjust_ph Adjust Buffer pH increase_cosolvent->adjust_ph Still Precipitates increase_cosolvent->end Resolved warm Gentle Warming adjust_ph->warm Still Precipitates adjust_ph->end Resolved warm->end Resolved

Caption: Troubleshooting logic for addressing precipitation issues.

References

improving the stability of N6,N6-Dimethyl-xylo-adenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N6,N6-Dimethyl-xylo-adenosine in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is the hydrolysis of the N-glycosidic bond that connects the N6,N6-dimethyladenine base to the xylofuranose (B8766934) sugar. This reaction is primarily catalyzed by acidic conditions and elevated temperatures, leading to the formation of N6,N6-dimethyladenine and the corresponding xylose sugar.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly alkaline solutions (pH 7-8). Acidic conditions (pH < 7) significantly accelerate the rate of hydrolysis of the N-glycosidic bond. Therefore, it is crucial to maintain a neutral or slightly alkaline pH to minimize degradation.

Q3: What is the recommended storage condition for this compound solutions?

A3: For optimal stability, solutions of this compound should be prepared in a buffer at a pH of 7-8 and stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable. It is best to prepare fresh solutions for critical experiments whenever possible.

Q4: Can I use organic solvents to dissolve this compound?

A4: While this compound is soluble in some organic solvents like DMSO and ethanol, the stability in these solvents over time may vary. It is recommended to prepare stock solutions in an appropriate anhydrous organic solvent and then dilute into aqueous buffers for experiments. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid potential effects on the experiment and the stability of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation - Low solubility in the chosen solvent.- Solution supersaturation.- Temperature fluctuations.- Ensure the solvent is appropriate for the desired concentration.- Gently warm the solution to aid dissolution, but avoid high temperatures.- Store the solution at a constant, recommended temperature.
Inconsistent Experimental Results - Degradation of the compound due to improper storage or handling.- Use of acidic buffers.- Prepare fresh solutions before each experiment.- Verify the pH of all buffers and solutions to ensure they are in the optimal range (pH 7-8).- Perform a stability check of your stock solution using HPLC or LC-MS.
Loss of Compound Activity - Hydrolysis of the N-glycosidic bond leading to inactive degradation products.- Follow the recommended storage and handling procedures diligently.- Minimize the time the compound spends in solution, especially at room temperature.- Consider using a freshly prepared solution for sensitive assays.

Quantitative Data on Stability

The following table provides illustrative data on the stability of this compound under various conditions. Please note that this data is based on general trends for similar nucleoside analogs and should be used as a guideline. For precise stability data, it is recommended to perform in-house stability studies.

Condition Parameter Value Half-life (t½)
pH 4.025°C~ 24 hours
7.025°C> 14 days
8.025°C> 21 days
Temperature 4°CpH 7.4> 3 months
25°CpH 7.4~ 2-3 weeks
37°CpH 7.4~ 3-5 days
Solvent Aqueous Buffer (pH 7.4)25°CStable
DMSO25°CGenerally stable, but long-term stability should be verified.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature.

  • HPLC Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

cluster_degradation Degradation Pathway of this compound This compound This compound N6,N6-Dimethyladenine N6,N6-Dimethyladenine This compound->N6,N6-Dimethyladenine Hydrolysis of N-glycosidic bond Xylose Xylose This compound->Xylose

Caption: Degradation of this compound.

cluster_workflow Troubleshooting Workflow for Stability Issues start Encountering Stability Issue (e.g., inconsistent results) check_storage Verify Storage Conditions (Temperature, Light) start->check_storage check_solution Examine Solution (pH, Age, Solvent) start->check_solution prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Incorrect evaluate_protocol Evaluate Experimental Protocol (Buffer pH, Incubation Time/Temp) check_storage->evaluate_protocol Correct check_solution->prepare_fresh Incorrect check_solution->evaluate_protocol Correct perform_qc Perform QC Analysis (HPLC/LC-MS) prepare_fresh->perform_qc perform_qc->start QC Fail perform_qc->evaluate_protocol QC Pass optimize_conditions Optimize Experimental Conditions evaluate_protocol->optimize_conditions end Issue Resolved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Optimizing N6,N6-Dimethyl-xylo-adenosine Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N6,N6-Dimethyl-xylo-adenosine for various cell-based assays.

Disclaimer: Publicly available scientific literature has limited specific data on this compound. The guidance provided here is based on the general principles of working with adenosine (B11128) analogs and nucleoside analogs. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Troubleshooting Guides

Unexpected or inconsistent results are common when working with a novel compound. This section provides a guide to troubleshoot potential issues during your experiments with this compound.

Common Issues and Solutions
Issue Potential Cause Recommended Solution
Low or no observable effect on cells Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 (half-maximal effective concentration).
Compound Instability: The compound may have degraded due to improper storage or handling.Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Insensitivity: The chosen cell line may not express the target receptor or pathway affected by the compound.Use a positive control known to elicit a response in your cell line to ensure the assay is working. Consider screening different cell lines to find a responsive model.
High cell toxicity or death Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.Determine the CC50 (half-maximal cytotoxic concentration) using a cell viability assay. Aim for concentrations below the CC50 for functional assays.
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) and include a vehicle control (medium with the same amount of solvent) in your experiments.
High variability between replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Edge Effects in Plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity.
Compound Precipitation: The compound may not be fully dissolved at the tested concentration.Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower concentration or a different solvent.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a general method for determining the optimal concentration range of this compound by assessing its effect on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM, 10, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration to determine the EC50 and CC50 values.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an adenosine analog.[2][3][4] Adenosine analogs often act as agonists or antagonists for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors.[5] Activation of these receptors can modulate various downstream signaling pathways, such as those involving adenylyl cyclase and cyclic AMP (cAMP).[3][5] It may also act as a nucleoside antimetabolite, potentially affecting DNA and RNA synthesis.[3][4]

Q2: How should I prepare and store this compound?

A2: For long-term storage, it is recommended to store the compound as a powder at -20°C. For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.

Q3: What are appropriate positive and negative controls for my experiments?

A3:

  • Positive Control: A well-characterized adenosine receptor agonist (e.g., NECA) or another compound known to produce the expected effect in your cell line and assay.

  • Negative Control (Vehicle Control): Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.

  • Untreated Control: Cells cultured in medium without any treatment.

Q4: Can this compound affect the cell cycle?

A4: Yes, as a nucleoside analog, it is possible that this compound could interfere with DNA replication or other cellular processes, leading to cell cycle arrest. Cell cycle analysis, for instance by flow cytometry after propidium (B1200493) iodide staining, can be performed to investigate this.

Visualizations

Signaling Pathways and Experimental Workflows

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Adenosine_Receptor Adenosine Receptor (GPCR) This compound->Adenosine_Receptor Binds to G_Protein G Protein Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effectors Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effectors->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

Optimization_Workflow Start Start: Prepare Stock Solution of this compound Dose_Response Perform Broad Range Dose-Response Assay (e.g., 1 nM - 100 µM) Start->Dose_Response Viability_Assay Assess Cell Viability (e.g., MTT, CCK-8) Dose_Response->Viability_Assay Determine_CC50 Determine CC50 (Cytotoxic Concentration) Viability_Assay->Determine_CC50 Narrow_Range Perform Narrow Range Dose-Response Assay (Below CC50) Determine_CC50->Narrow_Range Functional_Assay Perform Functional Assay (e.g., cAMP measurement) Narrow_Range->Functional_Assay Determine_EC50 Determine EC50 (Effective Concentration) Functional_Assay->Determine_EC50 End End: Optimal Concentration Range Identified Determine_EC50->End

Caption: Workflow for optimizing compound concentration.

References

troubleshooting N6,N6-Dimethyl-xylo-adenosine experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with N6,N6-Dimethyl-xylo-adenosine. Given the limited specific literature for this compound, this guide draws upon general principles for working with adenosine (B11128) analogs and modified nucleosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a synthetic adenosine analog.[1] Like other adenosine analogs, it is studied for various biological activities, including potential roles as a smooth muscle vasodilator and for its effects on cancer cell progression.[1][2][3] Its mechanism of action is likely related to its structural similarity to adenosine, potentially interacting with adenosine receptors or other nucleoside-binding proteins.[4][5] However, specific targets have not been fully elucidated in publicly available literature.

Q2: How should I dissolve and store this compound?

A2: Based on available data, this compound is soluble in DMSO, with a reported solubility of 10 mM. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[3] In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] The compound is stable at room temperature for short periods, such as during shipping.[3]

Q3: What are the key physicochemical properties of this compound?

A3: The key properties are summarized in the table below.

PropertyValueReference
CAS Number 669055-52-1
Molecular Formula C12H17N5O4[3]
Molecular Weight 295.29 g/mol [3]
Purity ≥95%[4]
Solubility 10 mM in DMSO
Appearance Solid[3]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[3]
Storage (Solvent) -80°C for 6 months, -20°C for 1 month[3]

Q4: What are the potential applications for this compound in research?

A4: this compound is primarily intended for research use.[1] Its applications are in the areas of cancer research and cell cycle/DNA damage studies. As a nucleoside analog, it may be investigated as an antimetabolite.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed

Q: I am not observing the expected biological activity, or my results are not reproducible. What are the possible causes?

A: This can be due to several factors. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Action: Verify the age and storage conditions of your compound stock. Improper storage can lead to degradation.

    • Rationale: Modified nucleosides can be susceptible to chemical instabilities.[6][7] Long-term storage at inappropriate temperatures or in suboptimal solvents can compromise the compound's integrity.

  • Concentration Verification:

    • Action: Ensure your final concentration in the assay is accurate. If you have the capability, use HPLC to confirm the concentration of your stock solution.

    • Rationale: Simple dilution errors are a common source of variability.

  • Cellular Uptake and Metabolism:

    • Action: Optimize the incubation time. Perform a time-course experiment to determine the optimal duration of exposure for your cell line.

    • Rationale: The rate of compound uptake and metabolism can vary significantly between different cell lines.[8] Some cells may rapidly metabolize or efflux the compound, reducing its effective intracellular concentration.

  • Assay System Interference:

    • Action: Run a control with the compound in your assay system without cells or the target enzyme to check for direct interference (e.g., absorbance or fluorescence quenching).

    • Rationale: The compound itself might interact with assay reagents, leading to false positive or negative results.

start Start: Inconsistent Results check_compound Check Compound Integrity (Storage, Age) start->check_compound check_conc Verify Stock and Working Concentrations start->check_conc check_protocol Review Experimental Protocol (Incubation Time, Cell Density) start->check_protocol check_assay Test for Assay Interference (Compound + Assay Components) start->check_assay degraded Outcome: Compound Degraded Action: Use Fresh Stock check_compound->degraded conc_error Outcome: Concentration Error Action: Prepare New Dilutions check_conc->conc_error protocol_issue Outcome: Suboptimal Protocol Action: Optimize Parameters check_protocol->protocol_issue assay_issue Outcome: Assay Interference Action: Modify Assay/Use Controls check_assay->assay_issue

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Compound Precipitation in Media

Q: I am observing precipitation after diluting my DMSO stock of this compound into aqueous cell culture media. How can I resolve this?

A: This is a common issue with compounds that have limited aqueous solubility.

  • Action 1: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-related toxicity and improve compound solubility.

  • Action 2: Pre-warm Media: Pre-warm your cell culture media to 37°C before adding the compound stock. This can help keep the compound in solution.

  • Action 3: Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of media, vortex gently, and then add this to the final volume.

  • Action 4: Use a Surfactant (with caution): In biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility. This must be validated to ensure it does not interfere with your assay.

Issue 3: High Cellular Toxicity Observed

Q: My cells are showing signs of toxicity even at low concentrations of the compound. What should I do?

A: Unexplained toxicity can stem from the compound itself or experimental artifacts.

  • Action 1: Perform a Dose-Response Curve: Conduct a broad dose-response experiment (e.g., from nM to high µM ranges) to determine the precise IC50 and toxic concentration range for your specific cell line.

  • Action 2: Check Vehicle Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the toxicity is not due to the solvent.

  • Action 3: Assess Purity: If possible, verify the purity of your compound batch. Impurities from synthesis can sometimes be more toxic than the compound of interest.

  • Action 4: Consider Off-Target Effects: Be aware that nucleoside analogs can have off-target effects, potentially interfering with fundamental cellular processes like DNA/RNA synthesis.[9]

Experimental Protocols

Disclaimer: The following is a representative protocol for assessing the effect of a nucleoside analog on cell viability. It should be used as a starting point and must be optimized for your specific cell line and experimental conditions.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber or for 2-4 hours with gentle shaking.

    • Read the absorbance at 570 nm using a microplate reader.

prep Compound Prep (Stock in DMSO, Serial Dilutions) treat Cell Treatment (Add compound dilutions to cells) prep->treat seed Cell Seeding (96-well plate, 24h incubation) seed->treat incubate Incubation (24-72 hours) treat->incubate assay MTT Assay (Add reagent, incubate 3-4h) incubate->assay read Data Acquisition (Solubilize, Read Absorbance) assay->read

Caption: General experimental workflow for a cell viability assay.

Signaling Pathway Context

As an adenosine analog, this compound may influence cellular signaling pathways regulated by adenosine receptors. The diagram below illustrates a generalized pathway for adenosine receptor signaling, which often involves the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.[10]

compound N6,N6-Dimethyl- xylo-adenosine receptor Adenosine Receptor (Hypothesized Target) compound->receptor Binds to g_protein G-Protein receptor->g_protein Activates/ Inhibits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Expression, Cell Proliferation) pka->downstream Phosphorylates Targets

Caption: Hypothesized signaling pathway for an adenosine analog.

References

Technical Support Center: Synthesis of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N6,N6-Dimethyl-xylo-adenosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this adenosine (B11128) analog. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide

This guide addresses common problems that can arise during the multi-step synthesis of this compound, likely proceeding from a xylo-adenosine precursor.

Problem 1: Incomplete or low yield of N6,N6-dimethylation.

  • Question: I am attempting to dimethylate the N6 position of xylo-adenosine, but the reaction is sluggish, or the yield of the desired product is low. What are the possible causes and solutions?

  • Answer: Low yields in the N6,N6-dimethylation step can stem from several factors:

    • Insufficient protection of hydroxyl groups: The hydroxyl groups on the xylose sugar must be adequately protected to prevent side reactions.[1] Commonly used protecting groups include tert-butyldimethylsilyl (TBDMS) or acetyl groups.[1] Incomplete protection can lead to the consumption of reagents and the formation of undesired byproducts.

      • Solution: Ensure complete protection of the 2', 3', and 5' hydroxyl groups by using a sufficient excess of the protecting agent and appropriate reaction conditions. Monitor the protection step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the full conversion to the protected intermediate before proceeding with methylation.

    • Choice of methylating agent and base: The reactivity of the methylating agent and the strength of the base are crucial.

      • Solution: A common and effective methylating agent is methyl iodide (CH₃I).[1] The choice of base is also critical; stronger bases like potassium carbonate can facilitate the reaction.[1] The synthesis of 1,N6-dimethyladenosine has been achieved using dimethyl sulfate (B86663) (DMS) or trimethylsulfonium (B1222738) iodide (Me₃SI) as the methylating agent.[2] Experimenting with different methylating agents and bases may be necessary to optimize the yield.

    • Reaction conditions: Temperature and reaction time can significantly impact the outcome.

      • Solution: The reaction may require heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to degradation, so careful optimization is key.

Problem 2: Formation of multiple methylated byproducts.

  • Question: My reaction mixture shows multiple spots on TLC, and mass spectrometry indicates the presence of mono-methylated and other undesired methylated species. How can I improve the selectivity for N6,N6-dimethylation?

  • Answer: The formation of multiple methylated products is a common issue in nucleoside chemistry.

    • Inadequate protection: As mentioned previously, unprotected hydroxyl groups can be methylated, leading to a mixture of products.

    • Methylation at other ring nitrogens: Besides the N6-amino group, other nitrogen atoms in the purine (B94841) ring can also be susceptible to methylation.

      • Solution: Proper protection of the sugar hydroxyls is the first line of defense.[1] To favor N6-dimethylation, the reaction conditions should be carefully controlled. The use of a suitable base and solvent system can influence the regioselectivity of the methylation. For instance, in the synthesis of related N6-substituted adenosines, regioselective alkylation is a key consideration.

Problem 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: The purification of nucleoside analogs can be challenging due to their polarity and potential for forming complex mixtures.

    • Chromatographic methods:

      • Solution: Column chromatography on silica (B1680970) gel is a standard method for purifying nucleoside derivatives. A gradient elution system, for example, with dichloromethane (B109758) and methanol, can be effective. For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) may be more suitable. High-Performance Liquid Chromatography (HPLC) is often necessary to achieve high purity.[2]

    • Removal of impurities from starting materials: Impurities in the starting xylo-adenosine or reagents can complicate purification.

      • Solution: Ensure the purity of all starting materials before beginning the synthesis. Purification of intermediates at each step is also recommended to avoid carrying forward impurities. Techniques like membrane filtration have been used for the purification of xylo-oligosaccharides and may be adaptable for removing certain types of impurities.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

  • Protection of the xylose hydroxyl groups: The 2', 3', and 5' hydroxyl groups of a starting xylo-adenosine molecule are protected to prevent unwanted side reactions during the subsequent methylation step.[1]

  • N6,N6-Dimethylation: The protected xylo-adenosine is then reacted with a suitable methylating agent, such as methyl iodide, in the presence of a base to introduce the two methyl groups at the N6 position of the adenine (B156593) base.[1]

  • Deprotection: The protecting groups on the xylose hydroxyls are removed under specific conditions to yield the final product, this compound.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are critical for a successful synthesis:

  • Anhydrous conditions: Many of the reagents used in nucleoside synthesis are sensitive to moisture. Therefore, carrying out reactions under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents is crucial.

  • Stoichiometry of reagents: The molar ratios of the nucleoside, protecting groups, methylating agent, and base must be carefully controlled to maximize yield and minimize side reactions.

  • Temperature: Both the protection and methylation steps may require specific temperature control to ensure reaction completion and prevent degradation.

  • Reaction monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify any issues early on.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure, confirming the presence of the dimethylamino group, and verifying the stereochemistry of the xylose sugar.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following general protocol for the N6-methylation of adenosine can be adapted and optimized for the xylo- derivative.[1]

Illustrative General Protocol for N6-Methylation of a Protected Xylo-Adenosine

Materials:

  • Protected xylo-adenosine (with 2',3',5'-hydroxyls protected)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF) as solvent

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the protected xylo-adenosine in anhydrous DMF under an inert atmosphere.

  • Addition of Base: Add an excess of potassium carbonate to the solution and stir.

  • Addition of Methylating Agent: Add an excess of methyl iodide dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture (e.g., to 40-60 °C) and monitor its progress by TLC or LC-MS. The reaction time will need to be determined empirically.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification of the protected product: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection: The protecting groups are removed under specific conditions to yield the final product. For example, TBDMS groups can be removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Final Purification: Purify the final deprotected product using reverse-phase HPLC to obtain high-purity this compound.

Quantitative Data Summary

Since specific yield data for the synthesis of this compound is not available in the searched literature, the following table provides an illustrative template for researchers to record and compare their results when optimizing the synthesis.

Parameter VariedStarting MaterialMethylating AgentBaseSolventReaction Temp (°C)Reaction Time (h)Yield (%)Purity (%)
Condition A Protected xylo-ACH₃IK₂CO₃DMF4012
Condition B Protected xylo-ADMSDBUAcetonitrile2524
Condition C Protected xylo-AMe₃SINaHTHF608

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_methylation Step 2: N6,N6-Dimethylation cluster_deprotection Step 3: Deprotection XyloA Xylo-Adenosine ProtectedXyloA Protected Xylo-Adenosine XyloA->ProtectedXyloA Protecting Agent (e.g., TBDMSCl) ProtectedDimethylXyloA Protected N6,N6-Dimethyl- xylo-Adenosine ProtectedXyloA->ProtectedDimethylXyloA Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) FinalProduct N6,N6-Dimethyl- xylo-Adenosine ProtectedDimethylXyloA->FinalProduct Deprotecting Agent (e.g., TBAF)

Caption: Plausible synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckProtection Check Hydroxyl Protection Start->CheckProtection CheckReagents Evaluate Methylating Agent & Base CheckProtection->CheckReagents Complete SolutionProtection Re-run protection with monitoring (TLC/LC-MS) CheckProtection->SolutionProtection Incomplete CheckConditions Optimize Reaction Conditions (T, t) CheckReagents->CheckConditions Effective SolutionReagents Screen alternative reagents (e.g., DMS, Me3SI) CheckReagents->SolutionReagents Ineffective OptimizePurification Optimize Purification Strategy CheckConditions->OptimizePurification Optimal SolutionConditions Systematic variation of temperature and time CheckConditions->SolutionConditions Sub-optimal SolutionPurification Use gradient elution, RP-HPLC, or recrystallization OptimizePurification->SolutionPurification Inefficient

References

Technical Support Center: Purification of Synthetic N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N6,N6-Dimethyl-xylo-adenosine. The information provided is designed to address common challenges encountered during the purification of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes for N-alkylated adenosine (B11128) analogs, common impurities may include:

  • Starting Materials: Unreacted xylo-adenosine.

  • Under-methylated Products: N6-Methyl-xylo-adenosine.

  • Over-methylated or Isomeric Products: Methylation at other positions on the purine (B94841) ring (e.g., N1, N7) or on the xylose hydroxyl groups.[1][2]

  • Hydrolysis Products: Cleavage of the glycosidic bond, resulting in N6,N6-dimethyladenine and xylose.

  • Reagents and By-products: Residual methylating agents (e.g., dimethyl sulfate, methyl iodide) and their breakdown products.[2]

  • Protecting Group Remnants: If protecting groups are used during synthesis, incomplete deprotection can lead to impurities.[3]

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general workflow for purification involves:

  • Solvent Extraction: To remove non-polar impurities and excess reagents.

  • Silica (B1680970) Gel Chromatography: As a primary purification step to separate the target compound from major impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to achieve high purity.

  • Crystallization: To obtain the final product in a highly pure, crystalline form.

Q3: How does the xylo-configuration of the sugar affect purification compared to the natural ribo-configuration?

A3: The stereochemistry of the xylose sugar, with the 3'-hydroxyl group in an axial position, can influence the molecule's overall polarity and its interaction with chromatographic stationary phases. This may necessitate different solvent systems for optimal separation compared to its ribo- counterpart, N6,N6-dimethyladenosine. The altered conformation might also affect its crystallization properties.[4]

Troubleshooting Guides

Silica Gel Chromatography

Problem: The compound does not move from the baseline (Rf = 0).

Possible CauseSolution
Solvent system is not polar enough. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol (B129727) in a dichloromethane/methanol system.
Strong interaction with acidic silica. Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase to neutralize acidic sites on the silica gel.
Compound precipitated on the column. Ensure the compound is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample onto silica gel.

Problem: Poor separation of the product from a close-running impurity.

Possible CauseSolution
Inappropriate solvent system. Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to find one that provides better separation.
Column overloading. Reduce the amount of crude material loaded onto the column.
Column was packed improperly. Ensure the silica gel bed is well-packed and free of channels or cracks.
Reversed-Phase HPLC (RP-HPLC)

Problem: The compound elutes in the void volume.

Possible CauseSolution
Mobile phase is too polar. Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
Compound is too polar for the column. Use a more polar reversed-phase column (e.g., a C18 column with polar endcapping) or consider an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC).

Problem: Broad or tailing peaks.

Possible CauseSolution
Secondary interactions with the stationary phase. Add an ion-pairing agent (e.g., trifluoroacetic acid for acidic compounds, or a volatile amine for basic compounds) to the mobile phase to improve peak shape.
Column degradation. Use a guard column to protect the analytical column from strongly adsorbing impurities. If the column is old, it may need to be replaced.
Incorrect pH of the mobile phase. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. For nucleosides, a pH range of 6.0-8.0 is often suitable.

Problem: Co-elution of isomers or closely related impurities.

Possible CauseSolution
Insufficient resolution. Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Column chemistry not optimal. Experiment with a column that has a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Note: This data is for exemplary purposes to demonstrate expected trends and may not reflect actual experimental results.

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key AdvantageKey Disadvantage
Silica Gel Chromatography ~6085-9570-85High capacity, good for initial cleanupMay not resolve closely related impurities
Preparative RP-HPLC >85>9950-70High resolution, excellent for final purityLower capacity, more time-consuming
Crystallization >95>99.560-90Highest purity, stable final productCan be challenging to find suitable conditions

Table 2: Illustrative RP-HPLC Conditions for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 30 °C

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has poor solubility, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Preparative RP-HPLC
  • Sample Preparation: Dissolve the partially purified material from silica gel chromatography in the initial mobile phase. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of the organic solvent.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.

Mandatory Visualization

Purification_Workflow Crude_Product Crude Synthetic Product Silica_Gel Silica Gel Chromatography Crude_Product->Silica_Gel TLC_Analysis TLC Analysis of Fractions Silica_Gel->TLC_Analysis Partially_Pure Partially Pure Product TLC_Analysis->Partially_Pure Combine Pure Fractions Impurities Impurities TLC_Analysis->Impurities Discard Impure Fractions RP_HPLC Preparative RP-HPLC Partially_Pure->RP_HPLC HPLC_Analysis Analytical HPLC of Fractions RP_HPLC->HPLC_Analysis Pure_Fractions Pure Fractions (>99%) HPLC_Analysis->Pure_Fractions Combine Pure Fractions HPLC_Analysis->Impurities Discard Impure Fractions Crystallization Crystallization Pure_Fractions->Crystallization Final_Product Pure Crystalline Product Crystallization->Final_Product

Caption: General purification workflow for synthetic this compound.

Troubleshooting_Silica Start Silica Chromatography Issue Check_Rf Check TLC Rf value Start->Check_Rf Increase_Polarity Increase Mobile Phase Polarity Check_Rf->Increase_Polarity Rf = 0 Add_Modifier Add Basic/Acidic Modifier Check_Rf->Add_Modifier Streaking Poor_Separation Poor Separation? Check_Rf->Poor_Separation Rf > 0 but poor separation Dry_Load Use Dry Loading Increase_Polarity->Dry_Load Still low Rf / Precipitation Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load

Caption: Troubleshooting logic for silica gel chromatography purification.

References

Technical Support Center: Minimizing Off-Target Effects of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of N6,N6-Dimethyl-xylo-adenosine, an adenosine (B11128) analog. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential on-targets?

A1: this compound is a synthetic adenosine analog.[1][2] Based on its structural similarity to adenosine, its primary mechanism of action is expected to involve the modulation of proteins that bind adenosine or its derivatives.[3] Potential on-targets include enzymes involved in N6-methyladenosine (m6A) metabolism, such as "writers" (e.g., METTL3/14), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTH domain proteins).[3][4] Additionally, as an adenosine analog, it may interact with various kinases and adenosine receptors.[3][5]

Q2: What are the likely off-target effects of this compound?

A2: Off-target effects occur when a compound interacts with unintended molecules. For adenosine analogs like this compound, these can include a wide range of ATP-dependent enzymes such as kinases, polymerases, and other nucleoside-binding proteins.[3] It is also possible that the compound or its metabolites could have their own biological activities, leading to unforeseen cellular effects.[3]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Several strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[6]

  • Employ Control Compounds: Include a structurally similar but inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[6]

  • Use Orthogonal Approaches: Confirm findings with a structurally unrelated inhibitor that targets the same pathway. If a similar phenotype is observed, it is more likely to be an on-target effect.[7]

Q4: What should I do if I suspect off-target effects are influencing my results?

A4: If you suspect off-target effects, a multi-pronged validation approach is recommended:

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[6]

  • Rescue Experiments: If possible, overexpress a resistant mutant of the target protein. If this rescues the phenotype, it indicates an on-target effect.[7]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[6]

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experimental Batches

Potential Cause Troubleshooting Steps
Compound Instability Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[7][8] Prepare fresh dilutions from a stable stock solution for each experiment.[7] Store stock solutions at -20°C or -80°C in light-protected containers.[8][9]
Cell Culture Variations Differences in cell passage number, confluency, or serum batches can impact cellular responses.[7] Standardize cell culture protocols and regularly test for mycoplasma contamination.[7]
Reagent Variability Ensure all reagents are within their expiration dates and have been stored correctly.[7]

Issue 2: High Cellular Toxicity Observed

Potential Cause Troubleshooting Steps
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%) and include a solvent-only control.[7]
Compound Instability Degradation products of the inhibitor may be toxic. Confirm the stability of the compound under your experimental conditions.[7]
Off-Target Effects The compound may be affecting pathways essential for cell survival.[7] Refer to the FAQ on minimizing off-target effects and consider performing a kinase selectivity screen to identify potential off-target interactions.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[6]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[6]

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[6]

  • Incubation: Incubate the plate at room temperature for the recommended time to allow for the enzymatic reaction.

  • Detection: Add a detection reagent that measures the remaining ATP or the phosphorylated substrate. Read the signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the engagement of this compound with its target protein in intact cells.[6]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods using an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Validation cluster_Initial_Screening Initial Screening cluster_Primary_Validation Primary Validation cluster_Advanced_Validation Advanced Validation cluster_Target_Engagement Target Engagement Confirmation A Phenotypic Observation with This compound B Dose-Response Curve A->B Investigate Specificity C Inactive Analog Control A->C Investigate Specificity F Kinase Profiling A->F Identify Potential Off-Targets D Genetic Knockdown (siRNA/CRISPR) B->D Confirm Target Involvement C->D E Rescue with Resistant Mutant D->E Validate On-Target Effect G Cellular Thermal Shift Assay (CETSA) E->G F->G Confirm Target Binding

Caption: Workflow for validating on-target and identifying off-target effects.

Signaling_Pathway_Hypothesis cluster_Compound cluster_On_Target Potential On-Target Pathways cluster_Off_Target Potential Off-Target Pathways cluster_Cellular_Response Cellular Response Compound This compound m6A_Metabolism m6A Metabolism (Writers, Erasers, Readers) Compound->m6A_Metabolism On-Target Adenosine_Receptors Adenosine Receptors Compound->Adenosine_Receptors On-Target Kinases_On Specific Kinases Compound->Kinases_On On-Target Kinases_Off Broad-Spectrum Kinases Compound->Kinases_Off Off-Target Polymerases Polymerases Compound->Polymerases Off-Target Other_NTP_Binding Other Nucleoside- Binding Proteins Compound->Other_NTP_Binding Off-Target Desired_Effect Desired Phenotype (e.g., Cancer Cell Death) m6A_Metabolism->Desired_Effect Adenosine_Receptors->Desired_Effect Kinases_On->Desired_Effect Unintended_Effect Unintended Phenotype (e.g., Toxicity) Kinases_Off->Unintended_Effect Polymerases->Unintended_Effect Other_NTP_Binding->Unintended_Effect

Caption: Hypothesized on-target and off-target signaling pathways.

References

Technical Support Center: N6,N6-Dimethyl-xylo-adenosine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying degradation products of N6,N6-Dimethyl-xylo-adenosine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation is likely to occur through two primary mechanisms common to nucleoside analogs:

  • Hydrolysis of the N-glycosidic bond: This is a common degradation route for nucleosides, which would cleave the molecule into its constituent xylose sugar and the N6,N6-dimethyladenine base.

  • Degradation of the purine (B94841) ring: The dimethylated adenine (B156593) base may undergo further degradation, potentially through oxidation or other enzymatic or chemical modifications, leading to various smaller, modified heterocyclic compounds.

Q2: What initial steps should I take if I suspect my this compound sample is degrading?

A2: If you suspect degradation, a systematic approach is crucial.

  • Confirm Storage Conditions: Verify that the compound has been stored under the recommended conditions (typically cool and dry, protected from light).[1]

  • Solubility Check: Ensure the compound dissolves as expected. Changes in solubility can be an indicator of degradation. This compound is often soluble in DMSO.

  • Preliminary Analysis: Perform a quick analytical check, such as thin-layer chromatography (TLC) or a rapid liquid chromatography-mass spectrometry (LC-MS) analysis, to see if multiple spots or peaks are present, which would suggest the presence of impurities or degradation products.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful and commonly used technique for this purpose.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown degradation products.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC-MS Analysis

Symptoms:

  • Multiple peaks are observed in the chromatogram where only one, corresponding to the parent compound, is expected.

  • The peak corresponding to this compound is smaller than anticipated.

Possible Causes:

  • Sample degradation due to improper handling or storage.

  • Contamination of the sample or solvent.

  • In-source fragmentation during mass spectrometry analysis.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Prepare a fresh solution of this compound from a new vial to rule out degradation of the stock solution.

  • Blank Injection: Run a blank injection (solvent only) to check for system contamination.

  • Optimize MS Conditions: Vary the ionization source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation.

  • Tandem MS (MS/MS): Perform MS/MS analysis on the unexpected peaks. The fragmentation pattern can help in the structural elucidation of the degradation products.

Experimental Protocols

Protocol 1: HPLC-MS/MS for the Identification of Degradation Products

This protocol outlines a general method for the separation and identification of this compound and its potential degradation products using a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-HPLC-MS/MS) based method.[3]

1. Sample Preparation:

  • Dissolve the this compound sample in an appropriate solvent (e.g., DMSO, water/acetonitrile mixture) to a final concentration of 1 mg/mL.
  • Perform serial dilutions to obtain a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
  • If analyzing from a complex matrix (e.g., plasma, cell culture media), a sample cleanup step such as solid-phase extraction (SPE) may be necessary.

2. HPLC Conditions:

  • Column: Luna® 3 µm NH2 100 Å, 150 mm x 2 mm.[3]
  • Mobile Phase A: Acetonitrile with 0.1% formic acid.
  • Mobile Phase B: Water with 0.1% formic acid.
  • Gradient: A linear gradient from 90% A to 50% A over 15 minutes.
  • Flow Rate: 0.25 mL/min.[3]
  • Column Temperature: 40 °C.[2]
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan (m/z 100-500) to detect parent ions, followed by product ion scans (MS/MS) of the major peaks.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments to generate informative fragment ions.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a degraded this compound sample, based on typical LC-MS performance.

CompoundRetention Time (min)[M+H]+ (m/z)Key MS/MS Fragments (m/z)
This compound8.5296.1164.1 (N6,N6-dimethyladenine)
Degradation Product 1 (Hypothetical: N6,N6-dimethyladenine)4.2164.1149.1, 122.1
Degradation Product 2 (Hypothetical: Xylose)2.1151.0133.0, 103.0, 73.0

Visualizations

degradation_pathway parent This compound base N6,N6-dimethyladenine parent->base Glycosidic Bond Cleavage sugar Xylose parent->sugar Glycosidic Bond Cleavage

Caption: Potential hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Degraded Sample dissolve Dissolution & Dilution sample->dissolve cleanup SPE Cleanup (optional) dissolve->cleanup hplc HPLC Separation cleanup->hplc ms MS Detection (Full Scan) hplc->ms msms MS/MS Fragmentation ms->msms identify Identify Degradation Products msms->identify elucidate Structure Elucidation identify->elucidate

Caption: General experimental workflow for degradation product identification.

References

Technical Support Center: Optimizing N6,N6-Dimethyl-xylo-adenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of N6,N6-Dimethyl-xylo-adenosine in experimental settings. Given that direct experimental data on this specific compound is limited, this guide leverages established principles for novel adenosine (B11128) analogs to provide a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a synthetic adenosine analog. Like other purine (B94841) nucleoside analogs, it is hypothesized to exert its biological effects by interfering with nucleic acid synthesis or by modulating key signaling pathways. Its structural similarity to adenosine suggests it may act as a competitive inhibitor for enzymes that utilize adenosine, potentially impacting pathways involved in cell proliferation and survival.

Q2: How do I determine the optimal starting concentration for my experiments?

A2: The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration range. A common starting point for novel nucleoside analogs is to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, to identify the half-maximal inhibitory concentration (IC50).

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: What are the potential signaling pathways affected by this compound?

A4: Based on the activity of related adenosine analogs, this compound may influence critical cellular signaling cascades. Potential pathways include the PI3K-Akt and MAPK/ERK pathways, which are key regulators of cell proliferation, survival, and differentiation.

Troubleshooting Guide

This section addresses common issues that may arise during the optimization of this compound treatment.

Issue Potential Cause(s) Recommended Solution(s)
High Cytotoxicity Observed at Low Concentrations 1. High solvent concentration (e.g., DMSO).2. Extended incubation period.3. The specific cell line is highly sensitive.4. Compound precipitation in media.1. Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO). Run a vehicle-only control.2. Reduce the incubation time. Perform a time-course experiment (e.g., 6, 12, 24 hours).3. Lower the starting concentration range in your dose-response experiment.4. Prepare fresh dilutions from a high-concentration stock just before use. Visually inspect for precipitates.
No Observable Effect of Treatment 1. Suboptimal concentration of the compound.2. Insufficient incubation time.3. Inactive or degraded compound.4. Resistant cell line.1. Perform a broad dose-response study to identify the effective concentration range.2. Increase the incubation time. Test multiple time points (e.g., 24, 48, 72 hours).3. Use a fresh stock of the compound and store it properly.4. Consider using a different cell line or investigating potential resistance mechanisms.
High Variability Between Replicates 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in multi-well plates.4. Compound instability in media.1. Ensure a homogenous cell suspension before and during seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.4. Prepare fresh compound dilutions for each experiment and minimize the time between dilution and addition to cells.
Difficulty Reproducing Results 1. Variation in experimental parameters.2. Different batch of compound or reagents.3. Changes in cell culture conditions (e.g., passage number, confluency).1. Standardize all experimental steps and document them carefully.2. Qualify new batches of the compound and critical reagents.3. Maintain consistent cell culture practices, using cells within a similar passage number range and at a consistent confluency.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine IC50

Objective: To determine the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform a serial dilution (e.g., 2-fold or 3-fold) in complete cell culture medium to create a range of working concentrations.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration) and an untreated control.

  • Incubation: Incubate the plate for a fixed period (e.g., 48 or 72 hours) based on the expected kinetics of the biological process.

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT, PrestoBlue, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Measure absorbance or luminescence and normalize the data to the vehicle control (100% viability). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.

Protocol 2: Time-Course Experiment to Optimize Incubation Time

Objective: To identify the optimal duration of this compound treatment for the desired biological effect.

Methodology:

  • Cell Seeding: Seed cells in multiple identical plates, one for each time point to be tested.

  • Treatment: Treat the cells with a predetermined, effective concentration of this compound (e.g., the IC50 or a concentration known to elicit a response).

  • Incubation and Endpoint Measurement: At various time points (e.g., 6, 12, 24, 48, and 72 hours), terminate the experiment for one plate and measure the desired biological endpoint (e.g., cell viability, protein expression via Western blot, or gene expression via qPCR).

  • Data Analysis: Plot the measured response against the incubation time to determine the point at which the optimal effect is observed.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example IC50 Values for this compound in Different Cell Lines.

Cell LineIncubation Time (hours)IC50 (µM)95% Confidence Interval
Cell Line A4815.212.5 - 18.5
Cell Line B4828.924.1 - 34.6
Cell Line C728.77.1 - 10.6

Table 2: Example Time-Course of Cell Viability Inhibition by this compound (at 20 µM).

Incubation Time (hours)% Inhibition of Cell Viability (Mean ± SD)
612.5 ± 2.1
1225.3 ± 3.5
2448.9 ± 4.2
4865.1 ± 5.8
7268.3 ± 6.1

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_workflow Experimental Workflow start Start: Cell Culture dose_response Dose-Response Assay (Determine IC50) start->dose_response time_course Time-Course Assay (Optimize Incubation Time) dose_response->time_course endpoint Endpoint Analysis (e.g., Viability, Western Blot) time_course->endpoint analysis Data Analysis & Interpretation endpoint->analysis finish Finish: Optimized Protocol analysis->finish G cluster_pi3k Hypothesized PI3K/Akt Signaling Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3B) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Compound N6,N6-Dimethyl- xylo-adenosine Compound->PI3K Compound->Akt G cluster_mapk Hypothesized MAPK/ERK Signaling Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation & Differentiation Transcription->Response Compound N6,N6-Dimethyl- xylo-adenosine Compound->Raf Compound->MEK

Technical Support Center: Addressing Cytotoxicity of N6,N6-Dimethyl-xylo-adenosine in Control Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of N6,N6-Dimethyl-xylo-adenosine in control (non-cancerous) cell lines is limited in publicly available scientific literature.[1][2] This guide provides a framework for addressing unexpected cytotoxicity based on the general principles of nucleoside analogs and adenosine (B11128) derivatives. The protocols and troubleshooting advice are intended as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be toxic to control cells?

This compound is a synthetic adenosine analog.[3][4] Like other nucleoside analogs, it is designed to interfere with nucleic acid synthesis and repair, which can lead to cytotoxicity, particularly in rapidly dividing cells.[5] However, these effects are not always specific to cancer cells. In control cells, cytotoxicity may occur through several mechanisms:

  • Interference with DNA and RNA synthesis: By mimicking natural nucleosides, it can be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.

  • Inhibition of key enzymes: It may inhibit enzymes crucial for normal cellular function, such as DNA and RNA polymerases.

  • Induction of apoptosis: It can trigger programmed cell death (apoptosis) through various signaling pathways.

  • Mitochondrial toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA replication, leading to mitochondrial dysfunction.

Q2: I am observing significant cell death in my control cell line when using this compound. What is the likely cause?

Unexpected cytotoxicity in control cells can stem from several factors:

  • High Compound Concentration: The concentration used may be above the toxic threshold for your specific cell line.

  • Off-Target Effects: The compound may be interacting with unintended molecular targets in the cell, leading to toxicity.[6]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to nucleoside analogs.

  • Experimental Error: Issues such as improper compound dissolution, contamination, or incorrect cell handling can contribute to cell death.

Q3: What are the potential signaling pathways affected by this compound that could lead to cytotoxicity?

While specific pathways for this compound are not well-documented, adenosine analogs can influence several key signaling cascades that regulate cell survival and death. Based on related compounds, potential pathways include:

  • p53 Signaling: Activation of the p53 tumor suppressor protein in response to DNA damage can lead to cell cycle arrest or apoptosis.

  • PI3K-AKT Signaling: Inhibition of this pro-survival pathway can promote apoptosis.[2]

  • MAPK/ERK Signaling: Dysregulation of this pathway can impact cell proliferation and survival.[2]

  • NF-κB Signaling: This pathway is involved in inflammation and cell survival, and its modulation can have cytotoxic consequences.[2]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot unexpected cytotoxicity of this compound in your control cell experiments.

Problem: High level of cell death in control cells treated with this compound.

Table 1: Troubleshooting Strategy for Unexpected Cytotoxicity

Potential Cause Suggested Action Rationale
Compound Concentration Too High Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar).To determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your specific control cell line.
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.To ensure that the observed cytotoxicity is not due to the solvent itself.
Compound Instability or Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh stock solutions for each experiment.Precipitated compound can lead to inconsistent and artificially high local concentrations, causing cytotoxicity.
Cell Culture Contamination Regularly check for microbial contamination (bacteria, fungi, mycoplasma) using appropriate detection methods.Contaminants can cause cell stress and death, which may be mistaken for compound-induced cytotoxicity.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment.Over-confluent or sparse cultures can be more susceptible to stress and cytotoxic effects.
Off-Target Effects Review literature for known off-target effects of similar adenosine analogs. Consider using a structurally related but inactive control compound if available.To differentiate between the intended biological effect and unintended cytotoxicity.

Workflow for Troubleshooting Cytotoxicity

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Control cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include untreated and vehicle controls.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Table 2: Example Data from a Hypothetical MTT Assay

Concentration of this compound (µM)Average Absorbance (570 nm)% Cell Viability
0 (Untreated Control)1.25100%
0 (Vehicle Control)1.2398.4%
11.1592.0%
100.8870.4%
500.6148.8%
1000.3528.0%
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Control cell line

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells from the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Workflow for Apoptosis Detection

G start Treat cells with This compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze G compound N6,N6-Dimethyl- xylo-adenosine dna_damage DNA Damage / Replication Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Technical Support Center: Synthesis of N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N6,N6-Dimethyl-xylo-adenosine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent strategy involves the glycosylation of a protected purine (B94841) base with a protected xylofuranose (B8766934) derivative, followed by methylation and deprotection. An alternative is the reaction of 6-chloro-9-(β-D-xylofuranosyl)purine with dimethylamine (B145610), followed by deprotection. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields can stem from several factors, including inefficient glycosylation, incomplete methylation, degradation of the nucleoside during deprotection, or losses during purification. It is crucial to optimize each step of the synthesis and to handle the intermediates and final product with care. The use of protecting groups on the xylose moiety is critical to prevent side reactions.

Troubleshooting Specific Issues

Q1: I am observing the formation of multiple products during the glycosylation step. How can I improve the regioselectivity?

A1: The formation of anomers (α and β isomers) is a common challenge in nucleoside synthesis. To favor the desired β-anomer, consider the following:

  • Lewis Acid Choice: The choice and amount of Lewis acid (e.g., SnCl₄, TMSOTf) can significantly influence the stereoselectivity. A screening of different Lewis acids and their stoichiometry is recommended.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically more stable β-isomer.

  • Solvent: The polarity of the solvent can affect the transition state of the glycosylation reaction. Experiment with different aprotic solvents like acetonitrile (B52724), dichloromethane, or toluene.

Q2: The methylation of the N6-amino group is incomplete. What can I do to drive the reaction to completion?

A2: Incomplete methylation can be due to steric hindrance or insufficient reactivity of the methylating agent. To improve the yield:

  • Choice of Methylating Agent: While methyl iodide is commonly used, other more reactive agents like dimethyl sulfate (B86663) can be considered. However, be cautious of potential side reactions.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the N6-amino group. Consider using bases like sodium hydride (NaH) or potassium tert-butoxide.

  • Reaction Conditions: Increasing the reaction temperature or time may improve conversion, but monitor for potential degradation.

Q3: During the deprotection step, I am seeing significant degradation of my product. How can I minimize this?

A3: Nucleosides can be sensitive to harsh acidic or basic conditions used for deprotection. To mitigate degradation:

  • Milder Deprotection Reagents: If using acid-labile protecting groups (e.g., trityl, TBDMS), opt for milder acidic conditions (e.g., 80% acetic acid) over stronger acids. For base-labile groups (e.g., acetyl), use controlled conditions like methanolic ammonia.

  • Orthogonal Protecting Groups: Employing protecting groups that can be removed under different, non-interfering conditions (orthogonal protection) can prevent the exposure of the sensitive nucleoside to multiple harsh steps.

Q4: I am struggling to purify the final product from reaction byproducts. What purification strategies are most effective?

A4: The purification of nucleoside analogs often requires chromatographic techniques due to the presence of structurally similar impurities.

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method. A gradient elution with a solvent system like dichloromethane/methanol (B129727) or ethyl acetate/methanol is often effective.

  • High-Performance Liquid Chromatography (HPLC): For high purity requirements, reversed-phase HPLC is a powerful tool. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)purine

This protocol outlines a key intermediate synthesis, which can then be reacted with dimethylamine.

  • Preparation of Xylofuranose Acetonide: D-xylose is first converted to its 1,2-O-isopropylidene-α-D-xylofuranose derivative.

  • Acetylation: The remaining free hydroxyl groups at the 3 and 5 positions are protected with acetyl groups using acetic anhydride (B1165640) in pyridine.

  • Hydrolysis and Acetylation: The acetonide group is selectively removed with aqueous acid, followed by acetylation of the anomeric hydroxyl group to yield 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

  • Glycosylation: 6-Chloropurine is silylated with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its reactivity. The silylated purine is then reacted with the protected xylofuranose in the presence of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) in an anhydrous solvent like acetonitrile at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by silica gel column chromatography.

Protocol 2: Amination and Deprotection

  • Amination: The 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)purine is dissolved in a suitable solvent like ethanol (B145695) or isopropanol. An excess of dimethylamine (as a solution in a solvent or as a gas) is added, and the reaction is heated in a sealed vessel.

  • Deprotection: After the amination is complete, the acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol or methanolic ammonia, at room temperature.

  • Purification: The final product, this compound, is purified by silica gel chromatography or reversed-phase HPLC.

Data Presentation

Table 1: Comparison of Glycosylation Conditions

Lewis AcidSolventTemperature (°C)β:α Anomer Ratio (Typical)
SnCl₄Acetonitrile0 to rt3:1
TMSOTfDichloromethane-20 to 05:1
BF₃·OEt₂Toluenert2:1

Table 2: Influence of Methylating Agent on N6-Dimethylation Yield

Methylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideNaHDMF0 to rt70-80
Dimethyl SulfateK₂CO₃Acetonert to 5065-75
Trimethyloxonium tetrafluoroborateProton SpongeDichloromethane0 to rt80-90

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_glycosylation Step 2: Glycosylation cluster_amination Step 3: Amination cluster_deprotection Step 4: Deprotection Xylose D-Xylose ProtectedXylose Protected Xylofuranose Xylose->ProtectedXylose Acetylation ProtectedNucleoside Protected 6-Chloro-xyloadenosine ProtectedXylose->ProtectedNucleoside Chloropurine 6-Chloropurine Chloropurine->ProtectedNucleoside ProtectedDimethyladenosine Protected this compound ProtectedNucleoside->ProtectedDimethyladenosine Nucleophilic Substitution Dimethylamine Dimethylamine Dimethylamine->ProtectedDimethyladenosine FinalProduct This compound ProtectedDimethyladenosine->FinalProduct Base Treatment

Caption: A plausible synthetic workflow for this compound.

Troubleshooting_Logic Start Low Overall Yield CheckGlycosylation Check Glycosylation Yield Start->CheckGlycosylation CheckMethylation Check Methylation Yield Start->CheckMethylation CheckDeprotection Check Deprotection Step Start->CheckDeprotection CheckPurification Review Purification Start->CheckPurification Sol_Glycosylation Optimize Lewis Acid/Temp CheckGlycosylation->Sol_Glycosylation Sol_Methylation Use Stronger Base/Reagent CheckMethylation->Sol_Methylation Sol_Deprotection Use Milder Conditions CheckDeprotection->Sol_Deprotection Sol_Purification Optimize Chromatography CheckPurification->Sol_Purification

Caption: A logical troubleshooting guide for low yield issues.

Validation & Comparative

Validating the Biological Target of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological target of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. Due to the limited publicly available experimental data specifically for this compound, this document focuses on the presumed biological target class, adenosine receptors, based on its structural similarity to other known adenosine receptor ligands. We will compare the methodologies used to validate adenosine receptor agonists and provide the necessary experimental protocols to characterize this compound.

Introduction to this compound

This compound is a synthetic nucleoside analog. While specific research on this compound is sparse, it is categorized as a potential adenosine receptor agonist.[1] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes, making them attractive drug targets.[2][3] The validation of this compound's biological target is a critical step in understanding its mechanism of action and potential therapeutic applications. A closely related compound, N6,N6-Dimethyladenosine, has been identified as an endogenous A3 adenosine receptor ligand, suggesting a potential starting point for the investigation of this compound.[4]

Comparative Analysis of Adenosine Receptor Agonists

To validate the biological target of this compound, its binding affinity and functional activity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) should be determined and compared with known selective agonists.

Table 1: Comparison of Standard Adenosine Receptor Agonists

CompoundTarget Receptor(s)Ki (nM)Assay TypeReference Compound(s)
This compound Putative: Adenosine Receptors To be determined Radioligand Binding, Functional AssaysCPA, CGS 21680, NECA
N6-Cyclopentyladenosine (CPA)A1 selective~1Radioligand BindingR-PIA
2-chloro-N6-cyclopentyladenosine (CCPA)A1 selective~0.5-2Radioligand BindingCPA
CGS 21680A2A selective~15-30Radioligand BindingNECA
5'-N-Ethylcarboxamidoadenosine (NECA)Non-selective~5-20 (for A1, A2A, A3)Radioligand BindingAdenosine
N6,N6-DimethyladenosineA3Not specifiedNot specifiedAdenosine

Experimental Protocols for Target Validation

A systematic approach is required to identify and validate the biological target of this compound. This involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: Select a suitable radiolabeled antagonist with high affinity for the receptor subtype being tested (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or a known reference compound.

  • Detection: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Objective: To determine the functional activity of this compound at adenosine receptors and to classify it as an agonist, antagonist, or inverse agonist.

Methodology:

  • Cell Culture: Use cell lines expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Principle: Adenosine A1 and A3 receptors are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A2A and A2B receptors are Gs-coupled and stimulate adenylyl cyclase, causing an increase in cAMP.

  • cAMP Measurement:

    • Treat the cells with varying concentrations of this compound.

    • For A1 and A3 receptors, co-stimulate with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibitory effect.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 / A3 Receptor Signaling cluster_A2A2B A2A / A2B Receptor Signaling A1/A3_Receptor A1 / A3 Receptor Gi Gi Protein A1/A3_Receptor->Gi Agonist Binding AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A/A2B_Receptor A2A / A2B Receptor Gs Gs Protein A2A/A2B_Receptor->Gs Agonist Binding AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase N6N6_DMXA N6,N6-Dimethyl- xylo-adenosine N6N6_DMXA->A1/A3_Receptor Hypothesized Interaction N6N6_DMXA->A2A/A2B_Receptor Hypothesized Interaction

Caption: Hypothesized signaling pathways for adenosine receptors.

Target Validation Workflow Start Start: N6,N6-Dimethyl- xylo-adenosine Binding_Assay Radioligand Binding Assay (A1, A2A, A2B, A3) Start->Binding_Assay Functional_Assay Functional Assay (cAMP) (A1, A2A, A2B, A3) Start->Functional_Assay Data_Analysis Determine Ki and EC50/IC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Target_Identification Identify Primary Target(s) and Potency Data_Analysis->Target_Identification Selectivity_Panel Selectivity Profiling (Other GPCRs, Kinases, etc.) Target_Identification->Selectivity_Panel Conclusion Validated Biological Target Selectivity_Panel->Conclusion

Caption: Experimental workflow for target validation.

Conclusion

Validating the biological target of this compound is essential for its development as a research tool or potential therapeutic agent. While direct evidence is currently lacking, its structural similarity to other adenosine analogs strongly suggests that it interacts with adenosine receptors. The experimental protocols and comparative data provided in this guide offer a clear path forward for researchers to systematically characterize the pharmacological profile of this compound and definitively identify its biological target(s).

References

A Comparative Guide to N6,N6-Dimethyl-xylo-adenosine and N6-methyladenosine (m6A) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel adenosine (B11128) analog, N6,N6-Dimethyl-xylo-adenosine, with the well-characterized epitranscriptomic mark, N6-methyladenosine (m6A). Given the limited direct experimental data on this compound, this document leverages existing knowledge of m6A and related adenosine analogs to offer a foundational resource for future research.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism and gene expression.[1] In contrast, this compound is a synthetic adenosine analog characterized by two methyl groups at the N6 position of adenine (B156593) and a xylose sugar moiety instead of ribose.[2][3] These structural distinctions suggest potentially unique biological activities, making a comparative analysis essential for researchers exploring new therapeutic avenues. Adenosine analogs, as a class, are recognized for their potential as smooth muscle vasodilators and for their inhibitory effects on cancer progression.[4]

Quantitative Data Comparison

The following tables summarize the known physicochemical and biological properties of m6A and provide inferred or known properties for this compound and its related compounds to facilitate a comparative analysis.

Table 1: Physicochemical Properties

PropertyN6-methyladenosine (m6A)This compound
Molecular Formula C11H15N5O4[5]C12H17N5O4[6]
Molar Mass 281.27 g/mol [5]295.29 g/mol
Structure Adenine with a single methyl group at the N6 position and a ribose sugar.[7]Adenine with two methyl groups at the N6 position and a xylose sugar.[2]
Solubility Soluble in water.Soluble in DMSO (10 mM).

Table 2: Biological and Functional Comparison

FeatureN6-methyladenosine (m6A)This compound (Inferred/Known)
Primary Role Reversible epitranscriptomic modification of RNA.[1]Expected to act as a nucleoside analog and potential modulator of adenosine receptors and other cellular targets.[4][6]
Regulatory Enzymes Writers: METTL3/METTL14 complex, etc.[8] Erasers: FTO, ALKBH5.[9] Readers: YTH domain proteins, IGF2BPs, etc.[10][11]Writers/Erasers: Unlikely to be a substrate for m6A machinery due to dimethylation and xylose sugar. Readers: The dimethyl group may hinder recognition by m6A reader proteins.
Known Biological Effects Regulates mRNA splicing, stability, translation, and degradation; involved in stem cell differentiation, immune response, and cancer progression.[1][8]Classified as an adenosine analog with potential roles as a smooth muscle vasodilator and cancer progression inhibitor.[4] N6,N6-dimethyladenosine (the ribose analog) inhibits AKT signaling.[12]
Signaling Pathway Modulation Modulates PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[13][14][15][16]N6,N6-dimethyladenosine has been shown to inhibit the AKT signaling pathway.[12] The xylo- modification may alter pathway interactions.

Experimental Protocols

Due to the novelty of this compound, established experimental protocols are not available. The following are proposed methodologies based on standard techniques for analyzing m6A and other nucleoside analogs.

Protocol 1: Analysis of Global this compound Incorporation in RNA

Objective: To determine if this compound is incorporated into cellular RNA and to quantify its abundance relative to canonical nucleosides.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

  • Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines) and treat with varying concentrations of this compound for a specified duration.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a TRIzol-based method, followed by purification.

  • RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

  • LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and detect and quantify them using a mass spectrometer in multiple reaction monitoring (MRM) mode.[17][18][19][20] A standard curve with a synthetic this compound standard will be necessary for absolute quantification.

Protocol 2: Transcriptome-wide Mapping of this compound

Objective: To identify the specific RNA transcripts that incorporate this compound.

Methodology: Modified Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

This protocol is contingent on the availability of a specific antibody that recognizes this compound.

  • RNA Preparation: Isolate and fragment total RNA from cells treated with this compound.

  • Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific for this compound conjugated to magnetic beads.[21][22][23][24]

  • Washing and Elution: Wash the beads to remove non-specifically bound RNA, and then elute the RNA fragments containing this compound.

  • Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference transcriptome to identify the specific locations of this compound incorporation.[25]

Protocol 3: Investigating the Impact on Cellular Signaling Pathways

Objective: To assess the effect of this compound on key signaling pathways like PI3K/AKT and MAPK/ERK.

Methodology: Western Blotting and Phospho-protein Arrays

  • Cell Treatment and Lysis: Treat cells with this compound and prepare whole-cell lysates at various time points.

  • Western Blot Analysis: Perform western blotting to measure the total and phosphorylated levels of key proteins in the PI3K/AKT (e.g., AKT, mTOR, S6K) and MAPK/ERK (e.g., ERK1/2, p38) pathways.

  • Phospho-protein Array: For a broader analysis, use a phospho-kinase array to simultaneously assess the phosphorylation status of multiple signaling proteins.

Visualizations: Signaling Pathways and Experimental Workflows

m6A_Signaling_Pathway cluster_m6A_machinery m6A Regulatory Machinery cluster_signaling Downstream Signaling Writers Writers m6A on mRNA m6A on mRNA Writers->m6A on mRNA Adds methyl group Erasers Erasers Erasers->m6A on mRNA Removes methyl group Readers Readers PI3K/AKT Pathway PI3K/AKT Pathway Readers->PI3K/AKT Pathway Modulates MAPK/ERK Pathway MAPK/ERK Pathway Readers->MAPK/ERK Pathway Modulates m6A on mRNA->Readers Recognized by Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis MAPK/ERK Pathway->Cell Proliferation MAPK/ERK Pathway->Apoptosis

Caption: The m6A regulatory machinery and its influence on downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis Downstream Analysis Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Protein Extraction Protein Extraction Treatment->Protein Extraction LC-MS/MS LC-MS/MS RNA Extraction->LC-MS/MS Quantification MeRIP-Seq MeRIP-Seq RNA Extraction->MeRIP-Seq Mapping Western Blot Western Blot Protein Extraction->Western Blot Signaling Analysis

Caption: Proposed experimental workflow for characterizing this compound.

References

N6,N6-Dimethyl-xylo-adenosine versus other adenosine analogs in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Adenosine (B11128) Analogs in Preclinical Research

An In-Depth Look at N6,N6-Dimethyl-xylo-adenosine in the Context of Adenosine Receptor Ligands

In the landscape of drug discovery and molecular biology, adenosine analogs serve as critical tools for probing the function of purinergic signaling pathways, which are implicated in a vast array of physiological processes from cardiovascular regulation to neurotransmission and immune response. This guide provides a comparative overview of this compound and other key adenosine analogs, focusing on their in vitro properties. Due to the limited availability of specific comparative data for this compound in peer-reviewed literature, this document will draw comparisons based on the known structure-activity relationships of related N6-substituted and xylose-containing adenosine analogs.

This compound is a modified nucleoside, an analog of adenosine characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the typical ribose.[1] These modifications are anticipated to alter its binding affinity, selectivity, and efficacy at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Generally, adenosine analogs are explored for their potential as vasodilators and for their role in inhibiting cancer progression.[2]

Comparative Analysis of Adenosine Receptor Activity

For instance, N6-substitution with small alkyl groups can influence efficacy and selectivity at human A3 adenosine receptors.[3] The presence of a xylose sugar, as opposed to ribose, also fundamentally alters the molecule's conformation, which can affect receptor interaction and stability. One study noted that a xyloadenosine analog of 2-5A (a mediator of antiviral activity) was over 100 times more stable than its ribose-containing counterpart.[4]

Below is a generalized comparison table compiled from data on widely studied adenosine analogs to provide a framework for understanding where this compound might fit.

Table 1: Comparative In Vitro Activity of Common Adenosine Analogs

Compound Target Receptor(s) Typical In Vitro Activity (Ki values) Key Structural Features
Adenosine Non-selective agonist A1: ~30 nM, A2A: ~200 nM, A3: ~400 nM Endogenous ligand
NECA Non-selective agonist A1/A2A/A3: Low nM range 5'-N-ethylcarboxamido group
CPA A1 selective agonist A1: ~1 nM N6-cyclopentyl group
CGS-21680 A2A selective agonist A2A: ~15-30 nM C2-[p-(2-carboxyethyl)phenethylamino] group
IB-MECA A3 selective agonist A3: ~1-2 nM N6-(3-iodobenzyl) group
N6,N6-Dimethyladenosine Varies Data sparse, generally lower affinity than mono-N6-substituted analogs Two methyl groups at N6 position

| Xyloadenosine Analogs | Varies | Increased metabolic stability often observed[4] | Xylose sugar moiety |

Note: Ki values are approximate and can vary significantly based on the assay conditions, species, and cell type used. Data for this compound is not included due to lack of published experimental values.

Experimental Protocols for In Vitro Characterization

To assess the pharmacological profile of an adenosine analog like this compound, a standard set of in vitro assays are typically employed.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Objective: To measure how strongly the test compound (e.g., this compound) binds to A1, A2A, A2B, and A3 adenosine receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high concentration of a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

    • Competitive Binding: Membranes are incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound.

    • Separation & Counting: The reaction is terminated by rapid filtration, separating bound from unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow P Prepare Membranes (Receptor Source) I Incubate: Membranes + Radioligand + Test Compound P->I F Filter to Separate Bound vs. Free Ligand I->F C Count Radioactivity (Scintillation Counter) F->C D Calculate IC50 & Ki (Data Analysis) C->D

Radioligand Binding Assay Workflow

Functional Assays (cAMP Accumulation)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling effects of receptor activation.

  • Objective: To measure the effect of the test compound on adenylyl cyclase activity, a key signaling pathway for adenosine receptors.

  • Methodology:

    • Cell Culture: Whole cells expressing the receptor of interest are used.

    • Stimulation:

      • Agonism: Cells are treated with varying concentrations of the test compound. For A1 and A3 receptors (Gi-coupled), this is expected to decrease cAMP levels. For A2A and A2B receptors (Gs-coupled), this should increase cAMP.

      • Antagonism: Cells are co-incubated with a known adenosine receptor agonist and the test compound to see if it blocks the agonist's effect.

    • cAMP Measurement: After incubation, cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured, typically using an ELISA-based kit or HTRF assay.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for agonists.

Adenosine Receptor Signaling Pathways

Adenosine receptors modulate the activity of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This signaling is central to the physiological effects of adenosine analogs.

  • A1 and A3 Receptors: These subtypes couple to inhibitory G proteins (Gi/o). Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gs). Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

G A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP ↓ cAMP AC->cAMP cAMP_inc ↑ cAMP AC->cAMP_inc Response_inh Cellular Response (e.g., Inhibition of Neurotransmission) cAMP->Response_inh Response_stim Cellular Response (e.g., Vasodilation, Inflammation) cAMP_inc->Response_stim

Adenosine Receptor G-Protein Coupling

Conclusion

While this compound remains a molecule of interest, a full understanding of its pharmacological profile requires direct experimental evaluation. Based on the structure-activity relationships of related analogs, it is plausible that the dimethylated N6-position could decrease its potency compared to mono-substituted analogs, while the xylose moiety might confer increased metabolic stability. Future in vitro studies employing the standardized protocols described herein are necessary to precisely define its affinity, efficacy, and selectivity at adenosine receptors, thereby clarifying its potential as a pharmacological tool or therapeutic agent.

References

A Comparative Guide to N6,N6-Dimethyl-xylo-adenosine and its Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog, and its potential effects on key cellular signaling pathways. Due to the limited availability of direct experimental data for this compound, this document draws comparisons with the well-characterized adenosine analogs, Clofarabine (B1669196) and Fludarabine (B1672870), to provide a framework for future research. The information presented herein is intended to guide the design of experiments aimed at validating the signaling pathway modulation by this compound.

Comparative Analysis of Adenosine Analogs on Key Signaling Pathways

The following table summarizes the known effects of Clofarabine and Fludarabine on major signaling pathways implicated in cancer and other diseases. The entry for this compound is based on its classification as an adenosine analog and serves as a hypothesis for experimental validation.

CompoundPI3K/Akt PathwayMAPK/ERK PathwayWnt/β-catenin PathwayNF-κB Pathway
This compound Effect not yet determined. As a nucleoside analog, it may indirectly influence this pathway by inducing cellular stress or DNA damage.Effect not yet determined. Other adenosine analogs have shown both activation and inhibition of this pathway.Effect not yet determined. A structurally distinct nucleolin antagonist, N6L, has been shown to inhibit this pathway.[1]Effect not yet determined. Given its potential role in cancer, modulation of this pro-survival pathway is a key area for investigation.
Clofarabine May induce Akt-dependent resistance mechanisms, suggesting an indirect activation or a cellular response to the drug's cytotoxic effects.[2]Activates the ERK/MSK/CREB signaling cascade.[3][4]No direct inhibitory or activating effect has been prominently reported.Activates the non-canonical P53/STING pathway, which can lead to NF-κB activation.[5]
Fludarabine Inhibition of the PI3K/Akt pathway potentiates Fludarabine-induced apoptosis.[6]Induces pro-inflammatory activation of monocytic cells through the MAPK/ERK pathway.[7][8]No direct inhibitory or activating effect has been prominently reported.Inhibits the NF-κB signaling pathway by blocking the nuclear translocation of NF-κB.[9][10][11]

Signaling Pathway Diagrams

The following diagrams illustrate the potential and known points of intervention for this compound, Clofarabine, and Fludarabine within key signaling cascades.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Fludarabine Fludarabine (Potentiated by PI3K/Akt Inhibition) Fludarabine->PI3K Clofarabine Clofarabine (May induce Akt-dependent resistance) Clofarabine->Akt Resistance DMA N6,N6-Dimethyl- xylo-adenosine (Effect to be determined) DMA->Akt ? MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Fludarabine Fludarabine (Activates ERK) Fludarabine->ERK Clofarabine Clofarabine (Activates ERK) Clofarabine->ERK DMA N6,N6-Dimethyl- xylo-adenosine (Effect to be determined) DMA->ERK ? Wnt_BetaCatenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation and Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes DMA N6,N6-Dimethyl- xylo-adenosine (Effect to be determined) DMA->BetaCatenin ? N6L N6L (distinct compound) Inhibits Wnt Pathway N6L->BetaCatenin Indirect Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNFα, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Fludarabine Fludarabine (Inhibits NF-κB Translocation) Fludarabine->NFkB Inhibition of Translocation Clofarabine Clofarabine (Activates STING/NF-κB) Clofarabine->NFkB Indirect Activation DMA N6,N6-Dimethyl- xylo-adenosine (Effect to be determined) DMA->NFkB ? Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Data Interpretation CellCulture Cell Culture (e.g., Cancer Cell Lines) CompoundTreatment Treat with Adenosine Analog (e.g., this compound) CellCulture->CompoundTreatment CellLysis Cell Lysis & Protein Extraction CompoundTreatment->CellLysis WesternBlot Western Blot (for protein phosphorylation) CellLysis->WesternBlot ReporterAssay Luciferase Reporter Assay (for pathway activity) CellLysis->ReporterAssay ELISA ELISA (for transcription factor activation) CellLysis->ELISA DataAnalysis Data Analysis & Quantification WesternBlot->DataAnalysis ReporterAssay->DataAnalysis ELISA->DataAnalysis Conclusion Conclusion on Pathway Modulation DataAnalysis->Conclusion

References

comparative analysis of N6,N6-Dimethyl-xylo-adenosine and parent adenosine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by acting as a signaling molecule and a precursor for nucleic acid synthesis. Its functions are mediated primarily through four G protein-coupled receptors: A1, A2A, A2B, and A3. The therapeutic potential of targeting the adenosine system has led to the development of a wide array of adenosine analogs. Among these is N6,N6-Dimethyl-xylo-adenosine, a synthetic derivative characterized by two key modifications to the parent adenosine structure: dimethylation at the N6 position of the adenine (B156593) base and the replacement of the ribose sugar with xylose.

This guide provides a comparative overview of this compound and adenosine, focusing on their structural distinctions and the potential consequences for their biochemical and pharmacological profiles.

Structural and Physicochemical Properties

The fundamental differences in the chemical structures of adenosine and this compound are expected to influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

PropertyParent AdenosineThis compound
Molecular Formula C₁₀H₁₃N₅O₄C₁₂H₁₇N₅O₄
Molecular Weight 267.24 g/mol 295.29 g/mol
Key Structural Features - Unsubstituted N6-amino group- Ribose sugar moiety- N6,N6-dimethylamino group- Xylose sugar moiety
Predicted Solubility Generally soluble in water and DMSO.Predicted to have good solubility in DMSO.[1]

Comparative Biological and Pharmacological Profile

While direct comparative data is lacking, the structural modifications in this compound suggest potential alterations in its interaction with biological targets compared to adenosine.

Receptor Binding and Activity

The N6 position of adenosine is a critical determinant of its affinity and selectivity for adenosine receptors. Substitution at this position can significantly alter the pharmacological profile. The presence of two methyl groups at the N6 position in this compound likely modifies its binding affinity and efficacy at the various adenosine receptor subtypes. Generally, N6-substituted adenosines can exhibit a range of activities from full agonism to antagonism.[2] this compound is described as an adenosine receptor agonist, suggesting it activates these receptors to elicit cellular responses.[3]

The replacement of ribose with xylose introduces a stereochemical change in the sugar moiety. This alteration can affect the molecule's conformation and its interaction with the binding pockets of receptors and enzymes, potentially influencing its affinity and metabolic stability.[4]

Cellular Effects

Adenosine analogs are known to act as smooth muscle vasodilators and have been investigated for their potential to inhibit cancer progression.[2] this compound is also categorized as a nucleoside antimetabolite/analog, suggesting it may interfere with nucleic acid synthesis or other metabolic pathways, which is a common mechanism for anticancer and antiviral agents.[1]

Adenosine Signaling Pathways

Adenosine exerts its effects by activating A1, A2A, A2B, and A3 receptors, which are coupled to different G proteins and downstream signaling cascades.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_A1_A3 Phospholipase C (Activation) Gi->PLC_A1_A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1_A3 ↑ IP3 / DAG PLC_A1_A3->IP3_DAG_A1_A3 A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Adenosine Adenosine / Analog Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: General signaling pathways of adenosine receptors.

Experimental Protocols

To quantitatively compare this compound and adenosine, a series of in vitro and cell-based assays would be necessary. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of these compounds for a specific adenosine receptor subtype.

Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and adenosine for a specific human adenosine receptor subtype (e.g., A1) expressed in a cell line.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1AR).

  • Radioligand specific for the A1 receptor (e.g., [³H]DPCPX, an A1 antagonist).

  • Unlabeled ligands: this compound, adenosine, and a known high-affinity A1 agonist/antagonist for determining non-specific binding (e.g., R-PIA or DPCPX).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled competitor ligand (this compound or adenosine).

    • A fixed concentration of the radioligand (e.g., a concentration close to its Kd value).

    • Membrane preparation (a consistent amount of protein per well).

    • For total binding, omit the competitor ligand.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters under vacuum.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

A systematic approach is required to comprehensively compare the biological activities of this compound and adenosine.

Comparative_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays Receptor_Binding Receptor Binding Assays (A1, A2A, A2B, A3) cAMP_Assay cAMP Accumulation/Inhibition Assay Receptor_Binding->cAMP_Assay Calcium_Mobilization Intracellular Calcium Mobilization Receptor_Binding->Calcium_Mobilization Enzyme_Assays Enzyme Inhibition Assays (e.g., Adenosine Kinase, Adenosine Deaminase) Cell_Viability Cell Viability/Proliferation Assays Enzyme_Assays->Cell_Viability Data_Analysis Comparative Data Analysis & SAR cAMP_Assay->Data_Analysis Calcium_Mobilization->Data_Analysis Cell_Viability->Data_Analysis Start Compound Synthesis & Purification Start->Receptor_Binding Start->Enzyme_Assays

Caption: Conceptual workflow for the comparative analysis.

Conclusion

This compound represents a structurally distinct analog of adenosine with potential for altered pharmacological properties. The dimethylation at the N6 position and the substitution of ribose with xylose are significant modifications that are likely to impact its interaction with adenosine receptors and metabolic enzymes. While the current literature points to its general classification as an adenosine analog and receptor agonist, a detailed, quantitative comparison with the parent adenosine molecule is necessary to fully elucidate its pharmacological profile. The experimental approaches outlined in this guide provide a framework for conducting such a comparative analysis, which would be invaluable for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

References

Navigating the Uncharted Waters of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide to Cross-Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of direct experimental data on the biological activity of N6,N6-Dimethyl-xylo-adenosine in cancer cell lines.[1][2] This guide, therefore, serves as a foundational framework for researchers embarking on the cross-validation of this novel adenosine (B11128) analog. The methodologies and comparative frameworks presented are based on established protocols for other well-documented adenosine analogs and the broader understanding of adenosine's role in cancer biology.

This compound is a synthetic adenosine analog with a xylose sugar moiety.[1] Like other adenosine analogs, it holds potential as a therapeutic agent, possibly acting as a smooth muscle vasodilator or an inhibitor of cancer progression.[2][3] Adenosine and its analogs are known to modulate various cellular processes in cancer, including cell proliferation, apoptosis, and angiogenesis, primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3).[4][5][6][7] Given the dearth of specific data for this compound, a systematic cross-validation across multiple cell lines is imperative to elucidate its therapeutic potential.

Comparative Framework for Future Studies

To facilitate a standardized and comparative evaluation of this compound, we propose the following data presentation structure. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: Comparative Cytotoxicity of this compound and Standard Adenosine Analogs
Cell LineCancer TypeThis compound IC₅₀ (µM)Alternative 1: [Name] IC₅₀ (µM)Alternative 2: [Name] IC₅₀ (µM)Control: Adenosine IC₅₀ (µM)
e.g., MCF-7Breast AdenocarcinomaData to be generatedData to be generatedData to be generatedData to be generated
e.g., A549Lung CarcinomaData to be generatedData to be generatedData to be generatedData to be generated
e.g., PC-3Prostate CancerData to be generatedData to be generatedData to be generatedData to be generated
e.g., U-87 MGGlioblastomaData to be generatedData to be generatedData to be generatedData to be generated
e.g., JurkatT-cell LeukemiaData to be generatedData to be generatedData to be generatedData to be generated

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of Adenosine Analogs in Cancer Cells

The following diagram illustrates a generalized signaling pathway that may be modulated by adenosine analogs like this compound. Activation of adenosine receptors can trigger downstream signaling cascades that influence cell survival, proliferation, and apoptosis.

Adenosine_Analog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine_Analog N6,N6-Dimethyl- xylo-adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_Analog->Adenosine_Receptor Binds AC Adenylyl Cyclase Adenosine_Receptor->AC Activates/ Inhibits PI3K_Akt PI3K/Akt Pathway Adenosine_Receptor->PI3K_Akt MAPK MAPK/ERK Pathway Adenosine_Receptor->MAPK cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Apoptosis Apoptosis PKA->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival PI3K_Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Gene_Expression Gene Expression (e.g., c-Fos, c-Jun) CREB->Gene_Expression Gene_Expression->Cell_Proliferation

Caption: Hypothesized signaling cascade for adenosine analogs.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's activity in different cell lines.

Experimental_Workflow Start Start: Select Panel of Cancer Cell Lines Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC₅₀ Values Cytotoxicity_Screening->Determine_IC50 Mechanism_of_Action Investigate Mechanism of Action Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot for Key Signaling Proteins Mechanism_of_Action->Western_Blot Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Cross-Validation Data_Analysis->Conclusion

Caption: Experimental workflow for this compound.

References

Validating the Mechanism of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the validation of N6,N6-Dimethyl-xylo-adenosine's mechanism using knockout models is limited in publicly available literature. This guide provides a comparative framework based on the known biological activities of adenosine (B11128) analogs and outlines a comprehensive strategy for validating the hypothesized mechanism of action of this compound. The experimental protocols and potential outcomes described herein are intended to serve as a foundational resource for researchers.

Introduction

This compound is a synthetic adenosine analog with potential therapeutic applications. Based on its structural similarity to adenosine and other N6-substituted adenosine derivatives, it is hypothesized to act as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The validation of the specific receptor subtype(s) through which this compound exerts its effects is critical for its development as a therapeutic agent. This guide provides a roadmap for validating its mechanism of action using knockout models, a powerful tool for elucidating the specific targets of novel compounds.

Hypothesized Mechanism of Action

This compound is presumed to bind to and activate adenosine receptors, initiating downstream signaling cascades. The N6,N6-dimethyl substitution may confer selectivity for a particular receptor subtype, while the xylo-sugar moiety could influence its metabolic stability and binding affinity. The primary signaling pathway modulated by adenosine receptors involves the regulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

  • A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

  • A2A and A2B Receptors: Generally couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.

Validation of this hypothesized mechanism requires a systematic approach comparing the effects of this compound in wild-type (WT) models versus models where specific adenosine receptors have been knocked out.

Comparative Data Using Knockout Models

The following tables present hypothetical quantitative data that could be expected from experiments designed to validate the mechanism of this compound. These tables compare the compound's effects in wild-type (WT) cells or animals with those in which a specific adenosine receptor has been knocked out (KO). For this example, we will hypothesize that this compound is a selective A2A receptor agonist.

Table 1: In Vitro cAMP Accumulation in Response to this compound in WT and Adenosine Receptor Knockout Cell Lines

Cell LineTreatmentIntracellular cAMP (pmol/well)Fold Change vs. Vehicle
WT Vehicle5.2 ± 0.41.0
This compound (1 µM)48.5 ± 3.19.3
A1 Receptor KO Vehicle5.5 ± 0.61.0
This compound (1 µM)50.1 ± 4.29.1
A2A Receptor KO Vehicle5.1 ± 0.51.0
This compound (1 µM)6.3 ± 0.81.2
A2B Receptor KO Vehicle4.9 ± 0.31.0
This compound (1 µM)47.8 ± 3.99.8
A3 Receptor KO Vehicle5.3 ± 0.71.0
This compound (1 µM)49.2 ± 4.59.3

Table 2: Ex Vivo Cardiovascular Effects of this compound in Isolated Hearts from WT and A2A Receptor Knockout Mice

GenotypeTreatmentChange in Coronary Flow (%)Change in Heart Rate (bpm)
WT Vehicle1.2 ± 0.5-2 ± 1
This compound (100 nM)45.3 ± 5.1-15 ± 3
A2A Receptor KO Vehicle1.5 ± 0.7-3 ± 2
This compound (100 nM)3.1 ± 1.2-4 ± 2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of Adenosine Receptor Knockout Cell Lines using CRISPR/Cas9

This protocol describes the generation of a stable knockout of a target adenosine receptor gene in a suitable mammalian cell line (e.g., HEK293T or CHO).

Materials:

  • Target cell line

  • Lentiviral vectors co-expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting the adenosine receptor gene of interest

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design: Design at least two sgRNAs targeting an early exon of the adenosine receptor gene using a publicly available tool (e.g., Benchling, CHOPCHOP).

  • Vector Construction: Clone the designed sgRNAs into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection: 24-48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single cell-derived clones.

  • Genomic DNA Extraction and PCR: Once clones have expanded, extract genomic DNA and perform PCR using primers that flank the sgRNA target site.

  • Mutation Analysis: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) in the target gene.

  • Validation of Knockout: Confirm the absence of the target receptor protein in the selected clones by Western blot or flow cytometry.

In Vitro cAMP Accumulation Assay

This protocol measures changes in intracellular cAMP levels in response to compound treatment.

Materials:

  • WT and adenosine receptor KO cell lines

  • Assay medium (e.g., DMEM with 0.1% BSA)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the WT and KO cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay medium containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.

Isolated Langendorff Heart Perfusion

This ex vivo protocol assesses the direct effects of a compound on coronary flow and cardiac function.

Materials:

  • WT and A2A receptor KO mice

  • Heparin

  • Krebs-Henseleit buffer

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

  • This compound

Procedure:

  • Animal Preparation: Anesthetize the mouse and administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Compound Administration: Infuse this compound into the perfusion buffer at various concentrations.

  • Data Recording: Continuously record coronary flow, heart rate, and left ventricular developed pressure.

  • Data Analysis: Calculate the percentage change in coronary flow and the change in heart rate from baseline for each concentration of the compound.

Visualizations

Signaling Pathway

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Agonist Binding A1R A1 Receptor Gi Gi/o Protein A1R->Gi Gs Gs Protein A2AR->Gs Activation A2BR A2B Receptor A3R A3 Receptor A3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Phosphorylation

Caption: Hypothesized signaling pathway of this compound via the A2A adenosine receptor.

Experimental Workflow

Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo / In Vivo Validation cluster_conclusion Conclusion Hypothesis This compound is an Adenosine Receptor Agonist KO_Cells Generate Adenosine Receptor Knockout Cell Lines (CRISPR/Cas9) Hypothesis->KO_Cells cAMP_Assay cAMP Accumulation Assay in WT and KO cells KO_Cells->cAMP_Assay Data_Analysis1 Compare cAMP response in WT vs. KO cells cAMP_Assay->Data_Analysis1 KO_Mice Utilize Adenosine Receptor Knockout Mouse Models Data_Analysis1->KO_Mice Langendorff Isolated Langendorff Heart Perfusion KO_Mice->Langendorff Data_Analysis2 Compare cardiovascular effects in WT vs. KO mice Langendorff->Data_Analysis2 Conclusion Validate Mechanism of Action Data_Analysis2->Conclusion

Assessing the Specificity of N6,N6-Dimethyl-xylo-adenosine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological effects of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. This guide provides a comparative framework based on the well-documented activities of other adenosine (B11128) analogs. The experimental protocols and comparative data herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a synthetic adenosine analog. Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The specificity of any adenosine analog for these receptor subtypes is a critical determinant of its biological effects and therapeutic potential.

This guide provides a comparative assessment of this compound's potential biological specificity. Due to the scarcity of direct experimental data for this compound, we present a framework for its evaluation by comparing the known properties of well-characterized adenosine receptor ligands. The provided experimental protocols and comparative data tables are designed to facilitate the investigation of this compound's receptor binding profile and its impact on downstream signaling pathways.

Comparative Analysis of Adenosine Receptor Ligands

To provide a context for assessing the specificity of this compound, the following tables summarize the binding affinities and functional potencies of several well-established adenosine receptor agonists and antagonists. These compounds are frequently used as pharmacological tools to characterize adenosine receptor function.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Adenosine Analogs

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Receptor SelectivityReference
Agonists
NECA (non-selective)142024006.2A3 > A1 > A2A >> A2B[1]
CGS21680 (A2A selective)29027>10,00067A2A selective[1][2]
Antagonists
MRS1754 (A2B selective)13301141.8>10,000A2B selective
CGS-15943 (non-selective)3.54.21650A1 ≈ A2A > A2B > A3[3]

Note: Ki values are indicative and can vary depending on the experimental conditions (e.g., cell type, radioligand used).

Table 2: Comparative Functional Potency (EC50 or IC50 in nM) on cAMP Signaling

CompoundReceptor TargetAssay TypeEffect on cAMPPotency (nM)Reference
Agonists
NECAA2AcAMP AccumulationIncrease12.4[4]
NECAA1cAMP InhibitionDecrease63[4]
Antagonists
SCH58261A2AcAMP InhibitionBlocks agonist effect~10[5]

Note: EC50/IC50 values are dependent on the specific cell line and assay conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of a novel compound's biological activity. The following are generalized protocols for key assays used to determine the specificity of adenosine analogs.

Protocol 1: Radioligand Displacement Assay for Adenosine Receptors

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound, such as this compound, for the different adenosine receptor subtypes.

1. Membrane Preparation:

  • Culture cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3), for example, HEK-293 or CHO cells.

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of a specific radioligand for the receptor subtype being tested (e.g., [³H]CGS21680 for A2A receptors) at a concentration near its Kd.[6]

    • 100 µL of the prepared cell membrane suspension.

  • For non-specific binding determination, add a high concentration of a known non-radioactive ligand instead of the test compound.

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow binding to reach equilibrium.[7]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell cAMP Assay using HTRF

This protocol describes a method to assess the functional effect of this compound on the intracellular cyclic AMP (cAMP) levels, a key second messenger for adenosine receptors.

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest into a 384-well plate and culture overnight. The cell density should be optimized for a robust assay window.[8]

2. Compound Treatment:

  • For Gs-coupled receptors (A2A, A2B), which stimulate cAMP production:

    • Add the test compound at various concentrations to the cells.

  • For Gi-coupled receptors (A1, A3), which inhibit cAMP production:

    • Add the test compound at various concentrations, followed by a fixed concentration of an adenylyl cyclase activator like forskolin (B1673556) to induce a measurable level of cAMP.

  • Include appropriate controls, such as a known agonist and antagonist.

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[8][9]

3. Lysis and HTRF Reagent Addition:

  • Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents according to the manufacturer's instructions. These typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[8][10]

4. Incubation and Reading:

  • Incubate the plate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.[8]

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[10]

5. Data Analysis:

  • Calculate the HTRF ratio (acceptor signal / donor signal).

  • The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Generate dose-response curves by plotting the HTRF ratio against the logarithm of the test compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values from these curves.

Visualizing Specificity Assessment

Signaling Pathways

The activation of adenosine receptors initiates distinct downstream signaling cascades. A2A and A2B receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Conversely, A1 and A3 receptors are usually coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Adenosine_Signaling_Pathways cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messenger A2A A2A/A2B Gs Gs A2A->Gs Activation A1 A1/A3 Gi Gi A1->Gi Activation AC Adenylyl Cyclase Gs->AC Stimulation Gi->AC Inhibition cAMP cAMP AC->cAMP Production

Caption: Adenosine receptor signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of a novel adenosine analog like this compound.

Experimental_Workflow start Synthesize/Obtain This compound receptor_binding Radioligand Displacement Assays (A1, A2A, A2B, A3) start->receptor_binding functional_assay Functional Assays (e.g., cAMP HTRF) start->functional_assay off_target Off-Target Screening (e.g., Kinase Panel) start->off_target determine_ki Determine Ki values for each receptor subtype receptor_binding->determine_ki determine_potency Determine EC50/IC50 for functional activity functional_assay->determine_potency analyze_specificity Analyze Receptor Specificity Profile determine_ki->analyze_specificity determine_potency->analyze_specificity off_target->analyze_specificity conclusion Conclude on Biological Specificity analyze_specificity->conclusion Logical_Relationships compound This compound binding High Affinity (Low Ki) compound->binding interacts with potency High Potency (Low EC50/IC50) binding->potency correlates with specificity High Specificity potency->specificity contributes to therapeutic_potential Therapeutic Potential specificity->therapeutic_potential off_target Low Off-Target Effects off_target->therapeutic_potential

References

A Comparative Analysis of N6,N6-Dimethyl-xylo-adenosine and Other Xylo-nucleosides in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N6,N6-Dimethyl-xylo-adenosine and other xylo-nucleosides, focusing on their potential biological activities and the experimental frameworks used for their evaluation. Due to a lack of direct comparative studies in the currently available scientific literature, this document compiles information from various sources to offer a comprehensive, albeit indirect, comparison. The data presented herein should be interpreted with the understanding that experimental conditions may have varied between the cited studies.

Introduction to Xylo-nucleosides

Xylo-nucleosides are a class of nucleoside analogs characterized by the presence of a xylose sugar moiety instead of the naturally occurring ribose or deoxyribose. This structural modification can significantly alter their biological properties, including their recognition by enzymes and receptors, metabolic stability, and ultimately, their therapeutic potential. This compound is a specific analog of adenosine (B11128) featuring a dimethylated nitrogen at the N6 position of the adenine (B156593) base, in addition to the xylose sugar.[1] Such modifications are explored in drug discovery to modulate the affinity and efficacy of these compounds towards their biological targets. Adenosine analogs, in general, are known to interact with adenosine receptors and have potential applications in cardiovascular diseases, inflammation, and oncology.[2][3]

Comparative Biological Activities

While direct comparative quantitative data is scarce, the following table summarizes the reported biological activities of this compound and provides a context for comparison with other N6-substituted adenosine analogs. It is important to note that the xylo-configuration can influence receptor interaction and cellular uptake, potentially leading to a unique pharmacological profile.

Compound/Analog ClassReported Biological Activity/Potential TargetReference
This compound Adenosine analog, potential adenosine receptor agonist.[1] Suggested roles in studying cardiovascular, respiratory, and central nervous system dysfunctions.[1] Classified as a nucleoside antimetabolite with potential in cancer research.[3][1][3]
N6-Methyl-xylo-adenosine An adenosine analog with potential roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[4] Its biological activity is hypothesized to be influenced by both the N6-methylation and the xylo-sugar moiety.[5][4][5]
N6-Substituted Adenosine Analogs (General) Exhibit a wide range of biological activities, including agonist and antagonist effects at adenosine receptors (A1, A2A, A2B, A3).[6] The nature of the N6-substituent significantly influences receptor affinity and selectivity.[6][6]

Note: The data in this table is compiled from different sources and does not represent a direct head-to-head comparison under the same experimental conditions.

Potential Signaling Pathways of Xylo-nucleoside Adenosine Analogs

As adenosine analogs, xylo-nucleosides like this compound are hypothesized to exert their effects by interacting with adenosine receptors (ARs), which are G-protein coupled receptors (GPCRs). The activation of these receptors can trigger various downstream signaling cascades. The diagram below illustrates a generalized signaling pathway that could be modulated by these compounds.

Adenosine_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Xylo-nucleoside Xylo-nucleoside Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Xylo-nucleoside->Adenosine_Receptor Binds to G_Protein G-Protein (Gi/Gs) Adenosine_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase (AC) G_Protein->Adenylate_Cyclase Modulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation, Inflammation) PKA->Cellular_Response Phosphorylates Targets MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Xylo-nucleoside Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H Radioligand_Binding_Workflow A Prepare Cell Membranes with Adenosine Receptors B Incubate Membranes with Radioligand and Competitor (Xylo-nucleoside) A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters C->D E Measure Radioactivity D->E F Determine IC50 from Displacement Curve E->F G Calculate Ki using Cheng-Prusoff Equation F->G

References

Safety Operating Guide

Proper Disposal of N6,N6-Dimethyl-xylo-adenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. N6,N6-Dimethyl-xylo-adenosine, an adenosine (B11128) analog, requires careful management throughout its lifecycle, including its ultimate disposal. Due to a lack of comprehensive hazard classification data, this compound should be handled as a potentially hazardous substance. Adherence to a strict disposal protocol is essential to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides essential information regarding personal protective equipment (PPE), spill response, and immediate first aid measures.[1]

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves isolating the area, preventing the spread of the material, and using an appropriate absorbent for cleanup. Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Protocol

The following step-by-step guide outlines the proper procedure for the disposal of this compound and its associated waste. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: In the absence of definitive data to the contrary, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste, unless explicitly permitted by your institution's waste management plan. Incompatible chemicals should never be mixed.

2. Container Selection and Labeling:

  • Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should have a secure, tight-fitting lid.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and date of accumulation. Do not use abbreviations.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment to prevent spills from spreading.

  • Storage Limits: Adhere to the storage limits for hazardous waste in your SAA as defined by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA).

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. Discharge into the environment must be avoided.[1]

  • Incineration: While specific disposal methods are determined by waste management professionals, chemical waste of this nature is often incinerated at a licensed facility.

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled with care as they may retain chemical residues.

Container StatusDisposal Procedure
Not Triple-Rinsed Treat as hazardous waste. Deface the original label and dispose of the container in the designated hazardous waste stream.
Triple-Rinsed If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, deface the original label before disposal or recycling according to institutional policy.

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for this compound. The primary source for handling and initial disposal information is the manufacturer's Safety Data Sheet.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Treat as Hazardous Select Container Select Container Segregate Waste->Select Container Chemically Compatible Label Container Label Container Select Container->Label Container Full Chemical Name Store in SAA Store in SAA Label Container->Store in SAA Monitor Limits Monitor Limits Store in SAA->Monitor Limits Time & Volume Contact EHS Contact EHS Monitor Limits->Contact EHS Limits Reached EHS Pickup EHS Pickup Contact EHS->EHS Pickup Final Disposal Final Disposal EHS Pickup->Final Disposal Licensed Facility

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N6,N6-Dimethyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of N6,N6-Dimethyl-xylo-adenosine (CAS No. 669055-52-1), a nucleoside analog utilized in research, particularly in studies related to cancer and cell cycle/DNA damage.[1][2] Given that specific hazard data for this compound is not fully available, a cautious approach is paramount.[3] All procedures should be conducted under the assumption that the compound is potentially hazardous.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 669055-52-1[3]
Molecular Formula C12H17N5O4[1][4]
Molecular Weight 295.29 g/mol [1][4]
Solubility 10 mM in DMSO[1]
Appearance Solid (at room temperature)
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (Solvent) -80°C for 6 months, -20°C for 1 month

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to ensure laboratory safety and experimental integrity.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate personal protective equipment (PPE), including lab coat, safety goggles, and chemical-resistant gloves, during inspection.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store separately from incompatible materials and foodstuff containers.[3]

  • Follow the specific storage temperature guidelines provided in the table above.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : All handling of the solid compound and stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[3] Ensure emergency exits and a risk-elimination area are established.[3]

  • Personal Protective Equipment :

    • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

    • Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced immediately if contaminated or damaged. Wash and dry hands thoroughly after handling.[3]

    • Body Protection : Wear a lab coat or fire/flame-resistant and impervious clothing.[3]

    • Respiratory Protection : If exposure limits are exceeded or if dust formation is likely, use a full-face respirator.[3]

Contingency Plan: Spills and Accidental Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Spills :

    • Evacuate personnel to a safe area.[3]

    • Ensure adequate ventilation.

    • Remove all sources of ignition. Use non-sparking tools.[3]

    • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

    • For small spills, collect the material with an absorbent substance and place it in a suitable, closed container for disposal.

    • For large spills, dike the area to contain the spill.

Disposal Plan
  • Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

  • Collect waste material in suitable, closed containers.[3]

  • Do not discharge into the environment.[3]

  • Adhered or collected material should be promptly disposed of.[3]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a general methodology for assessing the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]

  • Formazan (B1609692) Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete solubilization.[5]

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare this compound Dilutions add_compound 3. Add Compound to Cells prepare_compound->add_compound incubate_cells 4. Incubate for 48-72 hours add_compound->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 8. Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for a cell viability (MTT) assay.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

This compound is classified as a nucleoside antimetabolite, a class of compounds that often interfere with DNA synthesis and repair.[1] Upon cellular uptake, these analogs can be phosphorylated and subsequently incorporated into growing DNA chains, leading to chain termination or disruption of DNA structure. This can trigger the DNA damage response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses such as cell cycle arrest, DNA repair, or apoptosis.

Key proteins in this pathway, such as ATM and ATR kinases, are activated in response to DNA damage.[4] They, in turn, phosphorylate downstream targets like CHK1 and CHK2, which mediate cell cycle checkpoints (e.g., G1/S and G2/M) to halt cell division and allow time for repair.[3][4] If the damage is too severe, this pathway can lead to programmed cell death.

signaling_pathway cluster_outcomes Cellular Outcomes compound N6,N6-Dimethyl- xylo-adenosine dna_damage DNA Damage (Chain Termination) compound->dna_damage Incorporation into DNA atm_atr ATM / ATR Kinases (Sensors) dna_damage->atm_atr Activation chk1_chk2 CHK1 / CHK2 Kinases (Transducers) atm_atr->chk1_chk2 Phosphorylation cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) chk1_chk2->cell_cycle_arrest dna_repair DNA Repair chk1_chk2->dna_repair apoptosis Apoptosis chk1_chk2->apoptosis

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。